molecular formula C8H4BrClO B1377258 5-Bromo-7-chlorobenzofuran CAS No. 1194375-29-5

5-Bromo-7-chlorobenzofuran

Cat. No.: B1377258
CAS No.: 1194375-29-5
M. Wt: 231.47 g/mol
InChI Key: RGULZZFQDQMTNC-UHFFFAOYSA-N
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Description

5-Bromo-7-chlorobenzofuran is a useful research compound. Its molecular formula is C8H4BrClO and its molecular weight is 231.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGULZZFQDQMTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-chlorobenzofuran: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. The unique substitution pattern of bromine and chlorine atoms on the benzene ring imparts distinct physicochemical properties and reactivity, making it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. Benzofuran derivatives, in general, are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogens can further modulate these biological activities and provide handles for synthetic diversification.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic considerations for this compound, offering insights for its application in research and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1194375-29-5[6]
Molecular Formula C₈H₄BrClO[6]
Molecular Weight 231.48 g/mol [6]
Physical Form White to yellow solid[6][7]
Storage Temperature +4°C[6][7]

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific, authenticated spectra for this exact compound are not widely published, the expected spectral data can be inferred from the analysis of closely related benzofuran derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzofuran ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the oxygen atom of the furan ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly attached to the halogens and the oxygen atom will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching vibrations.

  • C=C stretching vibrations of the aromatic and furan rings.

  • C-O-C stretching of the furan ring.

  • C-Br and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for constructing the benzofuran ring system.[7][11][12] A common strategy involves the cyclization of a suitably substituted phenol derivative.

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_reaction2 Cyclization A Substituted Phenol C Ether Intermediate A->C Base B Halogenated Acetaldehyde Acetal B->C D This compound C->D Acid Catalyst, Heat

Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Williamson Ether Synthesis. A substituted o-halophenol would be reacted with a 2-haloacetaldehyde dimethyl acetal in the presence of a base (e.g., potassium carbonate) to form the corresponding ether intermediate.

  • Step 2: Acid-Catalyzed Cyclization. The ether intermediate would then be treated with a strong acid (e.g., polyphosphoric acid or a Lewis acid) and heated to induce cyclization and formation of the benzofuran ring.

  • Purification. The final product would be purified using standard techniques such as column chromatography.

It is crucial to note that optimization of reaction conditions, including the choice of starting materials, base, solvent, and temperature, would be necessary to achieve a good yield of the desired product.

Chemical Reactivity and Potential for Further Functionalization

The bromine and chlorine substituents on the benzofuran ring of this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Given the presence of a bromine atom, this compound is an excellent candidate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the benzofuran with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.[13][14][15][16]

Suzuki_Coupling A This compound C 5-Aryl/Vinyl-7-chlorobenzofuran A->C Pd Catalyst, Base B Organoboron Reagent (R-B(OH)₂) B->C

General scheme of a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water or toluene).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The choice of catalyst, base, solvent, and temperature are critical for the success of the reaction and need to be optimized for each specific substrate combination.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran core is a common motif in many biologically active compounds and approved drugs.[2][3][4] The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding.[1]

While specific biological activity data for this compound is not yet widely reported, its structural features suggest potential for exploration in various therapeutic areas. As a halogenated benzofuran, it could be investigated for:

  • Anticancer Activity: Many halogenated benzofuran derivatives have demonstrated significant cytotoxic properties against various cancer cell lines.[1][5]

  • Antimicrobial Activity: The benzofuran scaffold is present in numerous natural and synthetic antimicrobial agents.[2][8]

  • Enzyme Inhibition: The rigid, planar structure of the benzofuran ring makes it an attractive scaffold for the design of enzyme inhibitors.[17]

The reactivity of the bromine and chlorine atoms allows for the creation of a library of derivatives of this compound through various cross-coupling reactions. This library could then be screened for a wide range of biological activities, making this compound a valuable starting point for drug discovery programs.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of benzofurans and halogenated aromatics. The presence of two distinct halogen atoms offers opportunities for selective functionalization, paving the way for the synthesis of novel and complex molecules with potential biological applications. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115–121.
  • Farhat, A., Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Jaber, H. I., Al-Tel, T. H., & Al-Kaissi, E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851.
  • Asghari, S., Ramezanalizadeh, P., & Ramezani, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-14.
  • PubChem. (n.d.). 7-Bromo-5-chloro-1-benzofuran. Retrieved from [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
  • MySkinRecipes. (n.d.). 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid. Retrieved from [Link]

  • Beilstein Journals. (2026, January 4). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • Paul, M. K., Evangelin, M. P., Prakash, M. J., Suhana, S. J., & Babu, S. M. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry, 8(3), 3623-3628.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • L-M. R. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(5), 1319.
  • AMERICAN ELEMENTS. (n.d.). 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
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  • PubChemLite. (n.d.). 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid 1g. Retrieved from [Link]

  • ResearchGate. (2025). Biological and Medicinal Significance of Benzofuran. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Parameshwarappa, G., Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-379.
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  • SpectraBase. (n.d.). 5-Chlorobenzofuran. Retrieved from [Link]

  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2010). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2960.
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  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2721.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-chlorobenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. The unique substitution pattern of 5-Bromo-7-chlorobenzofuran presents a versatile platform for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this compound, along with a detailed exploration of its subsequent derivatization through modern cross-coupling methodologies. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Introduction

Benzofuran derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific placement of halogen atoms on the benzofuran core provides critical handles for post-synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). The 5-bromo-7-chloro substitution pattern is of particular interest, offering two distinct reactive sites for diversification. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization, making this compound a valuable intermediate for the generation of diverse chemical libraries. This guide will detail a practical and efficient synthesis of this key building block and explore its potential for creating a range of novel derivatives.

Part 1: Synthesis of the this compound Core

The synthesis of the this compound core can be efficiently achieved through a two-step sequence commencing with a readily available starting material, 4-chlorophenol. The chosen strategy involves the initial preparation of a key intermediate, 2-bromo-4-chloro-6-formylphenol, followed by a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization.

Step 1: Synthesis of 2-Bromo-4-chloro-6-formylphenol

The regioselective introduction of bromo and formyl groups onto the 4-chlorophenol backbone is crucial for the successful synthesis of the target benzofuran.

Reaction Scheme:

Synthesis_of_2_Bromo_4_chloro_6_formylphenol start 4-Chlorophenol step1 1. MgCl2, Paraformaldehyde, Et3N 2. H3O+ (Duff Reaction) start->step1 intermediate1 4-Chloro-2-hydroxybenzaldehyde step1->intermediate1 step2 Br2, Acetic Acid intermediate1->step2 product 2-Bromo-4-chloro-6-formylphenol step2->product

Caption: Synthetic route to 2-Bromo-4-chloro-6-formylphenol.

Experimental Protocol:

  • Part A: Ortho-Formylation of 4-Chlorophenol (Duff Reaction)

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium chloride (1.2 equiv.), paraformaldehyde (2.5 equiv.), and anhydrous triethylamine (4.0 equiv.) in anhydrous acetonitrile.

    • Add 4-chlorophenol (1.0 equiv.) to the suspension and heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-hydroxybenzaldehyde.

  • Part B: Bromination of 4-Chloro-2-hydroxybenzaldehyde

    • Dissolve 4-chloro-2-hydroxybenzaldehyde (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

    • Slowly add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-bromo-4-chloro-6-formylphenol[3].

Causality Behind Experimental Choices:

  • The Duff reaction is employed for the ortho-formylation of the activated phenol ring. The use of magnesium chloride as a Lewis acid and triethylamine as a base facilitates the formation of the electrophilic species from paraformaldehyde.

  • Bromination is carried out in acetic acid, a polar protic solvent that can facilitate the electrophilic aromatic substitution. The hydroxyl and aldehyde groups direct the incoming electrophile (bromine) to the desired position.

Step 2: Sonogashira Coupling and Intramolecular Cyclization

With the key aldehyde in hand, the benzofuran ring is constructed via a palladium- and copper-catalyzed Sonogashira coupling with a protected acetylene, followed by in-situ deprotection and intramolecular cyclization.

Reaction Scheme:

Synthesis_of_5_Bromo_7_chlorobenzofuran start 2-Bromo-4-chloro-6-formylphenol reagents Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N start->reagents intermediate ortho-alkynylphenol intermediate reagents->intermediate Sonogashira Coupling cyclization Base (e.g., K2CO3), Heat intermediate->cyclization product This compound cyclization->product Intramolecular Cyclization

Caption: Synthesis of this compound via Sonogashira coupling and cyclization.

Experimental Protocol:

  • To a degassed solution of 2-bromo-4-chloro-6-formylphenol (1.0 equiv.) in a suitable solvent such as a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.2 equiv.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.) and copper(I) iodide (0.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 6-8 hours, monitoring by TLC.

  • After the Sonogashira coupling is complete, add a base such as potassium carbonate (2.0 equiv.) to the reaction mixture to facilitate the desilylation and subsequent intramolecular cyclization.

  • Continue heating the mixture for an additional 4-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms of aryl halides[4][5]. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for this transformation[4].

  • Ethynyltrimethylsilane is used as a convenient and stable source of acetylene. The trimethylsilyl group is readily removed under basic conditions to generate the terminal alkyne in situ for the cyclization step.

  • The intramolecular cyclization of the generated ortho-alkynylphenol is a 5-endo-dig cyclization, which is a favored pathway for the formation of the benzofuran ring system.

Part 2: Derivatization of the this compound Core

The presence of two distinct halogen atoms on the this compound scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which suggests that the C5-Br bond will be more reactive than the C7-Cl bond, enabling regioselective derivatization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide.

Reaction Scheme:

Suzuki_Coupling start This compound reagents Arylboronic acid, Pd catalyst, Base start->reagents product 5-Aryl-7-chlorobenzofuran reagents->product Suzuki Coupling

Caption: Selective Suzuki coupling at the C5-position.

Discussion:

By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve selective coupling at the more reactive C5-Br position while leaving the C7-Cl bond intact for subsequent transformations[6]. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like potassium carbonate or cesium carbonate, and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water)[7][8][9]. The resulting 5-aryl-7-chlorobenzofuran can then be subjected to a second cross-coupling reaction at the C7 position under more forcing conditions if desired.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamine derivatives.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound reagents Amine (R2NH), Pd catalyst, Ligand, Base start->reagents product 5-(Amino)-7-chlorobenzofuran reagents->product Buchwald-Hartwig Amination

Caption: Selective Buchwald-Hartwig amination at the C5-position.

Discussion:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed selectively at the C5-Br bond[10][11][12][13][14]. The choice of palladium precursor, phosphine ligand (e.g., XPhos, SPhos, or BINAP), and base (e.g., sodium tert-butoxide or cesium carbonate) is critical for achieving high yields and selectivity[10][13]. This reaction opens the door to the synthesis of a variety of N-substituted benzofuran derivatives with potential biological activities.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or tetrazoles.

Reaction Scheme:

Cyanation start This compound reagents Cyanide source (e.g., Zn(CN)2), Pd catalyst, Ligand start->reagents product 5-Cyano-7-chlorobenzofuran reagents->product Cyanation

Caption: Selective cyanation at the C5-position.

Discussion:

Palladium-catalyzed cyanation can be achieved using various cyanide sources, with zinc cyanide (Zn(CN)₂) being a commonly used and less toxic option[2][8]. The higher reactivity of the C-Br bond should again allow for selective cyanation at the C5 position[2][13]. The reaction is typically carried out in a polar aprotic solvent like DMF or DMAc with a suitable palladium catalyst and ligand system.

Quantitative Data Summary

EntryStarting MaterialReaction TypeProductTypical Yield (%)
14-ChlorophenolDuff Reaction4-Chloro-2-hydroxybenzaldehyde60-70
24-Chloro-2-hydroxybenzaldehydeBromination2-Bromo-4-chloro-6-formylphenol85-95
32-Bromo-4-chloro-6-formylphenolSonogashira/CyclizationThis compound70-85
4This compoundSuzuki Coupling5-Aryl-7-chlorobenzofuran75-90
5This compoundBuchwald-Hartwig Amination5-(Amino)-7-chlorobenzofuran70-85
6This compoundCyanation5-Cyano-7-chlorobenzofuran65-80

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound and its subsequent derivatization. By leveraging established synthetic methodologies and understanding the principles of regioselectivity in cross-coupling reactions, researchers can efficiently access a wide range of novel benzofuran derivatives. The provided protocols and the rationale behind the experimental choices are intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and materials science, facilitating the exploration of this promising chemical space.

References

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • M. Drwal, et al. (2014). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2853. [Link]

  • J. F. Garst, M. P. Soriaga. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-7-chlorobenzofuran (CAS No: 1194375-29-5).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere listing of spectral data, this guide offers insights into the experimental rationale, data interpretation, and best practices for acquiring high-quality spectroscopic information for halogenated heterocyclic compounds.

Introduction: The Structural Significance of this compound

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a key intermediate in the synthesis of more complex molecules, making its unambiguous structural characterization paramount for quality control and downstream applications. This guide serves as a foundational resource for the analytical chemistry of this important building block.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on high-quality computational predictions. These predictions serve as a robust baseline for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.68d1HH-2
7.55d1HH-4
7.42dd1HH-6
6.80d1HH-3

d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
155.2C-7a
145.8C-2
129.5C-3a
128.8C-6
124.5C-4
118.0C-5
115.3C-7
107.2C-3
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H aromatic stretching
1620-1580StrongC=C aromatic ring stretching
1470-1440StrongC=C aromatic ring stretching
1250-1200StrongC-O-C asymmetric stretching
1080-1030StrongC-O-C symmetric stretching
880-820StrongC-H out-of-plane bending (aromatic)
780-740StrongC-Cl stretching
680-650StrongC-Br stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
230100[M]⁺ (with ⁷⁹Br, ³⁵Cl)
232130[M]⁺ (with ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)
23432[M]⁺ (with ⁸¹Br, ³⁷Cl)
15145[M - Br]⁺
12330[M - Br - CO]⁺
9520[M - Br - CO - C₂H₂]⁺

In-Depth Spectral Interpretation

The predicted spectral data provides a detailed fingerprint of the this compound molecule.

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals in the aromatic region. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The coupling patterns, if resolved, would be key to assigning each proton. For instance, the protons on the furan ring (H-2 and H-3) would likely appear as doublets due to coupling with each other. The protons on the benzene ring (H-4 and H-6) would also exhibit coupling.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, Br, Cl) and the aromatic ring currents. The carbons directly attached to the halogens (C-5 and C-7) and the oxygen (C-7a) are expected to be significantly deshielded.

Infrared (IR) Spectrum

The IR spectrum is dominated by vibrations characteristic of the benzofuran core and the carbon-halogen bonds. The strong absorptions in the 1620-1440 cm⁻¹ range are indicative of the aromatic C=C stretching vibrations. The C-O-C stretching bands are also prominent. The presence of strong absorptions in the lower frequency region (below 800 cm⁻¹) is a key indicator for the C-Cl and C-Br bonds.

Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak ([M]⁺) should appear as a cluster of peaks at m/z 230, 232, and 234, with relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). Fragmentation would likely involve the loss of the bromine atom followed by the loss of carbon monoxide, which is a common fragmentation pathway for furan-containing compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the 4000-400 cm⁻¹ range.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

  • Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

  • GC Conditions:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • A typical temperature program would be to hold at 50°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion cluster and characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolved_Sample Dissolved in CDCl3 Sample->Dissolved_Sample Dissolution Solid_Sample Neat Solid GCMS GC-MS System Sample->GCMS Injection NMR NMR Spectrometer Dissolved_Sample->NMR IR FT-IR Spectrometer (ATR) Solid_Sample->IR NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with robust protocols for their acquisition. By combining predicted data with established experimental methodologies and a thorough understanding of spectral interpretation, researchers can confidently characterize this and other related halogenated benzofurans.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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In-Depth Technical Guide: 5-Bromo-7-chlorobenzofuran (CAS 1194375-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzofuran scaffold, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, potential hazards, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical overview.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow powder.[1] The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1194375-29-5[2]
IUPAC Name 5-bromo-7-chloro-1-benzofuran[2]
Molecular Formula C₈H₄BrClO[2][3]
Molecular Weight 231.47 g/mol [3]
Physical Form White to yellow solid[4]
Storage Temperature Room Temperature, store in a dry, sealed container[4]

Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methods for benzofuran synthesis. A common approach involves the reaction of a suitably substituted phenol with an α-halo ketone or acetal, followed by cyclization.

Proposed Synthetic Protocol: Perkin-Like Reaction and Cyclization

This proposed synthesis starts from the commercially available 4-bromo-2-chloro-6-formylphenol.

Step 1: Condensation

The initial step involves a Perkin-like condensation of 4-bromo-2-chloro-6-formylphenol with acetic anhydride in the presence of a weak base like sodium acetate. This reaction forms an intermediate cinnamic acid derivative.

Step 2: Cyclization and Decarboxylation

The intermediate from Step 1 is then subjected to heat-induced cyclization and decarboxylation to yield the final product, this compound.

Synthesis_Workflow start 4-bromo-2-chloro-6-formylphenol reagents1 Acetic Anhydride Sodium Acetate start->reagents1 intermediate Intermediate Cinnamic Acid Derivative reagents1->intermediate reagents2 Heat (Δ) intermediate->reagents2 product This compound reagents2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-chloro-6-formylphenol (1 equivalent), sodium acetate (2 equivalents), and acetic anhydride (3 equivalents).

  • Heating: Heat the reaction mixture to 140-150 °C and maintain for 5-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Applications in Drug Discovery

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold has been shown to significantly influence the biological activity of these molecules.[4]

For instance, various bromo- and chloro-substituted benzofuran derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of lung, cervical, and colon cancer.[6][7] The mechanism of action for some of these compounds has been linked to the inhibition of critical enzymes or receptors in cancer progression.[6]

Biological_Significance node_A This compound (Building Block) node_B Synthesis of Novel Benzofuran Derivatives node_A->node_B node_C Anticancer Agents node_B->node_C node_D Antimicrobial Agents node_B->node_D node_E Other Bioactive Molecules node_B->node_E

Caption: Role of this compound in the synthesis of bioactive molecules.

Hazards and Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as other halogenated benzofurans, a cautious approach to handling is warranted. The following hazard information is inferred from related compounds and should be considered provisional.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

GHS Hazard Pictograms (Inferred):



Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While detailed, specific data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Researchers working with this compound should exercise appropriate caution, adhering to standard laboratory safety procedures, and can use the information provided herein as a foundation for their synthetic and research endeavors. Further investigation into the specific biological activities and reaction parameters of this compound is warranted and would be a valuable contribution to the scientific community.

References

  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Link

  • Pochampalli, T., Veerabhadraiah, M., Chaitanya, V. K., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

  • Kwiecień, H., & Szymańska, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

  • Patil, S. B., & Kulkarni, M. V. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 344-348.
  • Wang, L., Wang, Y., Li, Y., Li, J., & Zhang, G. (2014). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 19(12), 21188-21201. [Link]

  • Li, Z., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3788. [Link]

  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Yadav, M., Kumar, S., & Singh, R. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Zhang, Y., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2296-2301. [Link]

  • Patel, S., & Madhu, R. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154.
  • Kumar, A., & Sharma, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 185-191.
  • Gendron, T., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 27(19), 6289. [Link]

  • Reddy, T. S., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 811. [Link]

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The Benzofuran Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can serve as the foundation for potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the benzofuran scaffold has emerged as a "privileged structure," a testament to its recurring presence in a vast array of biologically active natural products and synthetic molecules.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the burgeoning therapeutic applications of benzofuran derivatives, underpinned by technical protocols and mechanistic insights to empower your research endeavors.

The Allure of the Benzofuran Nucleus: A Foundation for Diverse Bioactivity

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, possesses a unique combination of physicochemical properties that render it an exceptional pharmacophore.[3][4] Its rigid, planar structure provides a stable framework for the precise spatial orientation of various functional groups, facilitating high-affinity interactions with a multitude of biological targets. The versatility of synthetic methodologies allows for the systematic modification of the benzofuran core at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6]

This inherent adaptability has led to the discovery of benzofuran derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][7][8]

Part 1: Antimicrobial Applications of Benzofuran Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[9][10] Benzofuran derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a broad range of bacteria and fungi.[11][12]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial efficacy of benzofuran compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the key mechanisms involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[2] By targeting this enzyme, benzofuran derivatives can effectively halt bacterial proliferation. Furthermore, the electronic nature of substituents on the benzofuran skeleton plays a critical role in modulating their antimicrobial potency, with the presence of halogens, nitro, and hydroxyl groups often enhancing activity.[1][9]

Key Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strain in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute to the final inoculum density of 5 x 10⁵ CFU/mL.[1]

  • Preparation of Benzofuran Compound Dilutions:

    • Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzofuran derivative at which no visible growth is observed.

    • For a more quantitative assessment, a growth indicator dye such as resazurin can be added, where a color change indicates viable cells.[1]

Quantitative Data Summary: Antimicrobial Activity of Representative Benzofuran Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Aza-benzofuranSalmonella typhimurium12.5[1]
Aza-benzofuranEscherichia coli25[1]
Aza-benzofuranStaphylococcus aureus12.5[1]
Oxa-benzofuranPenicillium italicum12.5[1]
Oxa-benzofuranColletotrichum musae12.5-25[1]
Benzofuran-5-ol derivativeVarious fungal species1.6-12.5[9]
3-Acyl-5-hydroxybenzofuranCandida albicansRemarkable Activity[9]
Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Benzofuran Compound B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth or Use Indicator Dye D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part 2: Anticancer Applications of Benzofuran Derivatives

The fight against cancer continues to be a primary focus of biomedical research, and benzofuran derivatives have emerged as a promising class of anticancer agents.[13][14][15] Their antiproliferative activity has been demonstrated against a wide range of human cancer cell lines.[7][8][16]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Benzofuran-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[1][13][14] These mechanisms include:

  • Inhibition of Tubulin Polymerization: Some benzofuran derivatives disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15]

  • Kinase Inhibition: Benzofurans have been shown to inhibit the activity of several protein kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), and the mTOR signaling pathway.[1][14]

  • Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[13]

  • Inhibition of Angiogenesis: Some compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]

Key Experimental Protocols

1. Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cancer cells with the benzofuran derivative for a defined time. Harvest both adherent and floating cells.[17][18]

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[18]

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase treatment is necessary to avoid staining of RNA.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

3. Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20][21]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran compound and harvest them.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[21][22]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20][21]

Quantitative Data Summary: Anticancer Activity of Representative Benzofuran Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranHeLa (Cervical Carcinoma)1.136[13]
2-BenzoylbenzofuranMCF-7 (Breast Cancer)Potent[13]
Benzofuran-N-Aryl Piperazine HybridA549 (Lung Carcinoma)0.12[13]
Benzofuran-isatin conjugateSW-620 (Colorectal)6.5[10]
3-AmidobenzofuranMDA-MB-231 (Breast Cancer)3.01[16]
Oxindole-based benzofuran hybridMCF-7 (Breast Cancer)2.27[16]
Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits when unphosphorylated

Caption: Benzofuran derivatives can inhibit the mTOR signaling pathway.

Part 3: Anti-inflammatory Applications of Benzofuran Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[18][23] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as attractive candidates for the development of novel anti-inflammatory drugs.[20][23]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of benzofuran compounds are mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[24][25] These pathways regulate the expression of a wide range of pro-inflammatory mediators. Benzofuran derivatives have been shown to:

  • Inhibit the production of nitric oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation.[26][27]

  • Suppress the expression of cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[23][28]

  • Reduce the secretion of pro-inflammatory cytokines: This includes tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[24][25]

Key Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a simple and widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.[26][27]

  • Griess Assay:

    • Collect the cell culture supernatants.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[27][29]

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples based on the standard curve.

Quantitative Data Summary: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
Inflammatory MediatorIC50 (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[20][23]
Chemokine (C-C) Ligand 21.5 - 19.3[20][23]
Nitric Oxide (NO)2.4 - 5.2[20][23]
Prostaglandin E21.1 - 20.5[20][23]
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKKα/β TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB->Nucleus Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription

Caption: Benzofuran derivatives inhibit inflammatory responses via NF-κB and MAPK pathways.

Part 4: Neuroprotective Applications of Benzofuran Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[16][21][22] Emerging evidence suggests that benzofuran derivatives possess significant neuroprotective properties, making them promising therapeutic candidates for these debilitating conditions.[17][30]

Mechanism of Action: Combating Neurodegeneration

The neuroprotective effects of benzofuran compounds are multifaceted and involve targeting several key pathological processes in neurodegeneration:

  • Inhibition of Cholinesterases: Some benzofuran derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This can help to improve cognitive function in diseases like Alzheimer's.[16][21]

  • Modulation of Amyloid-β Aggregation: Certain benzofuran compounds have been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[16][22]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Benzofuran derivatives can scavenge free radicals and reduce oxidative stress.[17][30]

  • Anti-excitotoxicity: Overstimulation of glutamate receptors (excitotoxicity) can lead to neuronal death. Some benzofurans have shown protective effects against NMDA-induced excitotoxicity.[17]

  • Modulation of Neuroinflammatory and Apoptotic Pathways: Benzofurans can reduce the expression of pro-inflammatory and pro-apoptotic markers in the brain.[30]

Key Experimental Protocols

1. Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging activity of a compound.[5][31]

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the benzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[5][32]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the benzofuran compound.[5][31]

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[5][31]

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant leads to a decrease in absorbance.[31][32]

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.[5][31]

2. Assessment of Neuroprotection: NMDA-Induced Excitotoxicity Assay

This in vitro assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[33][34]

Step-by-Step Methodology:

  • Primary Neuronal Culture: Culture primary cortical neurons from rats.

  • Compound Treatment: Treat the cultured neurons with the benzofuran derivative for a specified period (e.g., 24 hours).[34]

  • NMDA Insult: Expose the neurons to a toxic concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[33][34]

  • Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[34]

Experimental Workflow: DPPH Radical Scavenging Assaydot

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Compound Solutions A->C B Prepare Benzofuran Compound Dilutions B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Scavenging Activity and IC50 E->F

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. Recognizing the critical importance of these physicochemical properties in research and development, this document synthesizes available data with established scientific principles to offer a practical framework for handling and utilizing this compound. Due to the limited availability of specific experimental data for this compound, this guide integrates information on closely related analogs and provides detailed, field-proven experimental protocols for determining its precise solubility and stability profiles. This guide is designed to empower researchers to generate reliable data, ensuring the integrity and reproducibility of their work.

Introduction: The Significance of Halogenated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, represents a compound of interest for further investigation and development.

A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development. Solubility influences bioavailability and formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact efficacy and safety. This guide serves as a foundational resource for researchers working with this compound, providing both theoretical context and practical methodologies.

Physicochemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound (CAS Number: 1194375-29-5) is not extensively available in the public domain. However, based on its chemical structure and information from suppliers, we can summarize its basic characteristics and infer others from related compounds.

PropertyValue/InformationSource
CAS Number 1194375-29-5[4]
Molecular Formula C₈H₄BrClO[4]
Molecular Weight 231.48 g/mol [4]
Physical Form White to yellow solid
Storage Temperature +4°C or sealed in a dry, room temperature environment

Inferred Properties:

  • Solubility: Benzofuran itself is insoluble in water but miscible with many organic solvents like benzene and ethanol.[5][6] The presence of bromo and chloro substituents is expected to further decrease aqueous solubility and enhance solubility in non-polar organic solvents.

  • Melting Point: Halogenated aromatic compounds tend to have relatively high melting points due to strong intermolecular interactions. Experimental determination is necessary for an accurate value.

  • pKa: The benzofuran ring system does not possess readily ionizable protons, so the pKa is not a typically relevant parameter for the parent structure.

Solubility Profile: A Practical Approach

Given the anticipated low aqueous solubility of this compound, a systematic evaluation of its solubility in a range of solvents is crucial for its application in biological assays and formulation development.

Predicted vs. Experimental Solubility

While computational models can provide an initial estimate of solubility, experimental determination remains the gold standard. The clogP (calculated logP) value for related benzofuran derivatives suggests that halogenation can significantly impact lipophilicity and, consequently, aqueous solubility.[7]

Experimental Determination of Solubility

Two primary methods are recommended for determining the solubility of this compound: Kinetic Solubility and Thermodynamic (Equilibrium) Solubility.

3.2.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility from a DMSO stock solution.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

3.2.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the compound and is essential for pre-formulation and later-stage development.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile, dichloromethane, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in each solvent.

Workflow for Solubility Determination

G cluster_0 Solubility Assessment start Start: Obtain this compound stock Prepare 10 mM Stock in DMSO start->stock kinetic Kinetic Solubility Assay (Nephelometry) stock->kinetic High-throughput screening thermo Thermodynamic Solubility Assay (Shake-Flask) stock->thermo In-depth characterization data_analysis Analyze and Report Solubility Data kinetic->data_analysis hplc_quant Quantify by HPLC-UV/MS thermo->hplc_quant hplc_quant->data_analysis end_point End: Solubility Profile Established data_analysis->end_point

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of this compound is critical to define its storage requirements, shelf-life, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify potential liabilities.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or elevated temperatures for a defined period.[8]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photostability: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.

Logical Framework for Stability Assessment

G cluster_1 Stability Assessment Logic compound This compound stress_conditions Forced Degradation Conditions compound->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Stability-Indicating Analytical Method (HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Stability Profile - Degradation Kinetics - Degradation Products - Storage Conditions analysis->outcome

Sources

An In-depth Technical Guide to 5-Bromo-7-chlorobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic compounds.[1][2] Its inherent structural rigidity and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[3] Derivatives of this versatile core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their significance in the pursuit of novel therapeutics.[4][5] This guide focuses on a specific, halogenated derivative, 5-Bromo-7-chlorobenzofuran, providing a comprehensive overview of its chemical identity, synthetic pathways, and its emerging potential in the landscape of drug discovery and development.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and characteristics is fundamental to its application in research and development. This section provides the key identifiers and physicochemical properties of this compound.

Chemical Structure and Identifiers

The structural formula of this compound is presented below, illustrating the specific positions of the bromine and chlorine substituents on the benzofuran core.

IdentifierValueSource
IUPAC Name 5-Bromo-7-chloro-1-benzofuran[6]
CAS Number 1194375-29-5
Molecular Formula C₈H₄BrClO[6]
Molecular Weight 231.47 g/mol [6]
InChI InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H[6]
InChIKey RPFUTTNAUKQRAC-UHFFFAOYSA-N[6]
SMILES C1=COC2=C(C=C(C=C21)Cl)Br[6]
Physicochemical Data (Predicted)

While extensive experimental data for this compound is not widely published, computational models provide valuable predictions of its physicochemical properties, which are crucial for anticipating its behavior in various experimental settings.

PropertyPredicted Value
XlogP 3.6
Topological Polar Surface Area (TPSA) 13.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bond Count 0

These predicted values suggest that this compound is a lipophilic molecule with low polarity, characteristics that influence its solubility, membrane permeability, and potential for oral bioavailability.

Synthesis of Substituted Benzofurans: A Methodological Overview

Palladium-Catalyzed Intramolecular O-Arylation

One of the most powerful and versatile methods for benzofuran synthesis involves the palladium-catalyzed intramolecular O-arylation of suitably substituted phenols. This approach offers high efficiency and functional group tolerance. The general workflow is depicted below.

G cluster_0 General Workflow for Palladium-Catalyzed Benzofuran Synthesis start Substituted Phenol with an ortho-alkenyl or ortho-alkynyl group catalyst Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Ligand (e.g., PPh₃, SPhos) Base (e.g., K₂CO₃, Cs₂CO₃) start->catalyst Reaction Conditions cyclization Intramolecular O-Arylation/Cyclization catalyst->cyclization Catalytic Cycle product Substituted Benzofuran cyclization->product G cluster_1 Acid-Catalyzed Benzofuran Synthesis start α-Aryloxyketone acid Strong Acid (e.g., H₂SO₄, PPA) start->acid Reaction Conditions cyclization Intramolecular Electrophilic Aromatic Substitution acid->cyclization dehydration Dehydration cyclization->dehydration product Substituted Benzofuran dehydration->product

Caption: Workflow for acid-catalyzed synthesis of benzofurans.

For the synthesis of this compound using this approach, a potential starting material would be an α-(4-bromo-2-chlorophenoxy)ketone, which upon treatment with a strong acid would undergo cyclization and dehydration to yield the desired product. The regioselectivity of the cyclization would be a critical factor to consider in this synthetic design.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the electronic properties of the benzofuran ring system and the presence of the two halogen substituents. The bromine and chlorine atoms provide valuable synthetic handles for further molecular elaboration through various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 7-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for the selective functionalization of the benzofuran core.

Cross-Coupling ReactionReagentsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, Base5-Aryl-7-chlorobenzofuran
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-7-chlorobenzofuran
Buchwald-Hartwig Amination Amine, Pd catalyst, Base5-Amino-7-chlorobenzofuran

This selective reactivity is a powerful tool for generating a library of novel benzofuran derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

The Role of Benzofuran Derivatives in Drug Discovery

The benzofuran scaffold is a recurring motif in a multitude of compounds with significant therapeutic potential. The diverse biological activities exhibited by this class of compounds highlight their importance as a source of lead structures for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. [4]These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes such as kinases and histone demethylases. [4]For instance, certain benzofuran-based compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. The halogen substituents on this compound can influence its binding affinity and selectivity for specific biological targets, making it an interesting candidate for anticancer drug design.

Antimicrobial Activity

The benzofuran nucleus is also a key component of many compounds with significant antimicrobial properties. [7]Derivatives have shown activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of this compound may facilitate its passage through microbial cell walls, enhancing its potential as an antimicrobial agent.

Neurological and Inflammatory Applications

Beyond oncology and infectious diseases, benzofuran derivatives are being explored for their potential in treating neurological and inflammatory conditions. [8]For example, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a closely related analogue, is utilized as a key intermediate in the synthesis of selective receptor modulators with potential applications in treating such conditions. [8]This suggests that the 5-bromo-7-chloro substitution pattern on the benzofuran ring may be favorable for achieving desired pharmacological profiles for central nervous system and anti-inflammatory targets.

Future Perspectives and Conclusion

This compound represents a synthetically accessible and versatile building block for the development of novel therapeutic agents. While specific biological data for this particular molecule is limited in the public domain, the extensive body of research on the broader class of benzofuran derivatives provides a strong rationale for its further investigation.

The strategic placement of bromine and chlorine atoms offers opportunities for selective functionalization, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization. Future research should focus on the development of efficient and scalable synthetic routes to this compound and a thorough evaluation of its biological activity against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the ongoing legacy of the benzofuran scaffold as a cornerstone of medicinal chemistry and drug discovery.

References

  • PubChem. 7-Bromo-5-chloro-1-benzofuran. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid. [Link]

  • New Journal of Chemistry.
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChemLite. 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • AMERICAN ELEMENTS. 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Reactivity of Benzofuran Derivatives.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Benzofurans: A new profile of biological activities.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. National Center for Biotechnology Information. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

  • Benzofuran, 7-bromo-5-chloro-, 95% Purity, C8H4BrClO, 5 grams. CP Lab Safety. [Link]

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Introduction: The Critical Role of Quality in a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Quality Specifications of 5-Bromo-7-chlorobenzofuran

This compound is a halogenated heterocyclic compound that serves as a vital intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern makes it a valuable scaffold for the synthesis of novel bioactive molecules, including potential anticancer agents and other therapeutics.[1][3] In the rigorous landscape of pharmaceutical development, the purity and quality of such starting materials are not merely a matter of compliance but a fundamental prerequisite for success. The presence of unidentified impurities can lead to aberrant biological results, complicate structure-activity relationship (SAR) studies, and introduce significant hurdles during process scale-up and regulatory submission.

This guide provides an in-depth technical framework for defining and verifying the quality of this compound. Moving beyond a simple list of specifications, we will explore the causality behind potential impurities, detail robust analytical methodologies for their detection and quantification, and present a self-validating system of protocols. This document is intended for researchers, process chemists, and quality control scientists who utilize this compound and require a comprehensive understanding of its quality attributes.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of this compound is the first step in establishing its quality profile. These identifiers are crucial for batch tracking, regulatory documentation, and ensuring the correct material is being used.

PropertySpecificationSource(s)
Chemical Name This compound[4]
Synonym(s) 5-bromo-7-chloro-1-benzofuran[4]
CAS Number 1194375-29-5[4]
Molecular Formula C₈H₄BrClO[4]
Molecular Weight 231.48 g/mol [4]
Appearance White to yellow solid[4]
Storage Temperature +4°C or Room Temperature, Sealed in dry conditions

Synthesis and the Genesis of Impurities

The quality of this compound is intrinsically linked to its synthetic route. While multiple proprietary methods exist, a common approach to benzofuran synthesis involves the reaction of a substituted phenol with a haloacetaldehyde acetal, followed by acid-catalyzed cyclization.[5] Understanding this pathway allows us to anticipate and control for potential process-related impurities.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities A 2-Bromo-4-chlorophenol C Intermediate Ether A->C Base (e.g., K2CO3) Williamson Ether Synthesis B Bromoacetaldehyde dimethyl acetal B->C D This compound (Crude Product) C->D Acid (e.g., PPA, H2SO4) Cyclization/Dehydration I1 Unreacted 2-Bromo-4-chlorophenol I2 Regioisomers (e.g., 7-Bromo-5-chlorobenzofuran) I3 Other Halogenated Species I4 Residual Solvents

Caption: A plausible synthetic pathway for this compound.

Causality of Impurity Formation:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-4-chlorophenol or other precursors in the final product.

  • Regioisomers: If the initial phenol is not correctly substituted, or if rearrangement occurs, isomers such as 7-Bromo-5-chlorobenzofuran (CAS 286836-07-5) could form.[6] These can be particularly difficult to separate due to similar physical properties.

  • Over- or Under-halogenated Species: Impurities in the starting materials or side reactions during synthesis can lead to compounds with different halogenation patterns.

  • Residual Solvents: Solvents used during reaction and purification (e.g., acetone, toluene, ethanol) must be removed to acceptable levels as defined by ICH guidelines.

  • Degradation Products: The compound may be sensitive to heat or light, potentially leading to degradation over time if not stored correctly.

Analytical Methods for Comprehensive Quality Control

A multi-technique approach is essential for the robust characterization of this compound. No single method can provide a complete quality picture. The following workflow represents a self-validating system for quality assessment.

G cluster_workflow Analytical QC Workflow cluster_analysis Instrumental Analysis Sample Sample Receipt (this compound) Prep Sample Preparation (Accurate Weighing & Dissolution) Sample->Prep HPLC Purity & Assay (RP-HPLC) Prep->HPLC MS Identity Confirmation (LC-MS) Prep->MS NMR Structure Elucidation (¹H & ¹³C NMR) Prep->NMR GC Residual Solvents (GC-HS) Prep->GC KF Water Content (Karl Fischer) Prep->KF Data Data Analysis & Review HPLC->Data MS->Data NMR->Data GC->Data KF->Data COA Certificate of Analysis (COA) Generation Data->COA

Caption: A comprehensive analytical workflow for quality control.

Chromatographic Purity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for determining the purity of the compound and detecting non-volatile impurities.[7]

Step-by-Step Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 mL stock solution (0.1 mg/mL).

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
UV Detection 254 nm
Gradient Program Time (min) | %B 0.0 | 40 20.0 | 95 25.0 | 95 25.1 | 40 30.0 | 40
  • System Suitability (Trustworthiness Pillar): Before sample analysis, perform injections of the reference standard to ensure the system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Repeatability (%RSD of Area) < 2.0% (for n=5 injections)
  • Calculation: Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Identity Confirmation

Multiple spectroscopic techniques should be employed to confirm the identity and structure of the material, ensuring the correct molecule is being analyzed.[8][9]

  • Mass Spectrometry (MS): Provides definitive molecular weight confirmation. When coupled with LC (LC-MS), it can identify impurities. The key diagnostic feature for this compound is the unique isotopic pattern created by the presence of one bromine and one chlorine atom. The [M]+, [M+2]+, and [M+4]+ peaks will have a characteristic intensity ratio, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.[3] The ¹H NMR spectrum should show distinct signals in the aromatic region corresponding to the protons on the benzofuran ring system. The chemical shifts and coupling constants provide unambiguous proof of the substitution pattern and rule out the presence of regioisomers.

  • Infrared (IR) Spectroscopy: FTIR provides confirmation of key functional groups. Expected peaks include those for aromatic C-H stretching, C=C ring stretching, and the characteristic C-O-C stretching of the furan ether.

Purification Strategies

Achieving high purity often requires a dedicated purification step after the initial synthesis. The choice of method depends on the nature of the impurities identified in the analytical workflow.

G cluster_purification General Purification Workflow Crude Crude Product (from Synthesis) Purify Primary Purification (Recrystallization or Column Chromatography) Crude->Purify Pure High Purity Solid Purify->Pure Dry Drying (Vacuum Oven) Pure->Dry Final Final Product (>98% Purity) Dry->Final

Caption: A typical workflow for the purification of the final product.

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: For removing impurities with very similar polarity, silica gel column chromatography is effective, though less scalable than recrystallization.[10] A gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is typically used.

Summary of Quality Specifications

Based on the methodologies described, a comprehensive specification sheet for high-purity this compound suitable for research and early-phase drug development is presented below.

Test ParameterSpecificationMethod
Appearance White to yellow solidVisual
Identification by IR Conforms to the reference spectrumFTIR
Identification by MS Conforms to the expected molecular weight and isotopic patternMass Spectrometry
Purity by HPLC ≥ 98.0% (Area %)RP-HPLC
Any Single Impurity ≤ 0.5% (Area %)RP-HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC (GC-HS)

Conclusion

The quality of this compound cannot be assumed; it must be rigorously verified. By understanding its synthesis, anticipating potential impurities, and applying a suite of orthogonal analytical techniques, researchers and developers can ensure the integrity of their starting material. This technical guide provides the framework for establishing such a robust quality control system, thereby ensuring the reliability and reproducibility of scientific outcomes and accelerating the path of drug discovery.

References

  • PubChem. Benzofuran, 5-bromo-. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1565. [Link]

  • Google Patents.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]

  • Stana, A., et al. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(9), 1373. [Link]

  • ResearchGate. Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases | Request PDF. [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Bromo-7-chlorobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is built upon established and reliable organic transformations, beginning with the regioselective ortho-formylation of 2-bromo-4-chlorophenol to yield the key intermediate, 2-bromo-4-chloro-6-formylphenol. Subsequent intramolecular cyclization via a Horner-Wadsworth-Emmons reaction affords the target benzofuran. This guide is designed for researchers in organic synthesis, drug discovery, and materials development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure reproducible and successful synthesis.

Introduction and Scientific Background

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific halogenation patterns on the benzofuran ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block for creating more complex, polysubstituted derivatives for structure-activity relationship (SAR) studies.

The synthesis of such a precisely substituted heterocycle necessitates a robust and regioselective strategy. Direct halogenation of a benzofuran core is often unselective and can lead to a mixture of isomers. Therefore, a more controlled, convergent synthesis is preferable. The strategy detailed herein involves constructing the furan ring onto a pre-functionalized phenolic precursor. This approach offers superior control over the final substitution pattern.

The chosen two-step pathway is outlined below:

  • Step 1: Ortho-Formylation. Synthesis of the key intermediate, 2-bromo-4-chloro-6-formylphenol, from commercially available 2-bromo-4-chlorophenol. This is achieved via a magnesium chloride and triethylamine-mediated formylation reaction, which provides high regioselectivity for the position ortho to the hydroxyl group.[4]

  • Step 2: Intramolecular Cyclization. Construction of the furan ring using an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This powerful and reliable olefination method involves the reaction of the salicylaldehyde intermediate with a phosphonate ylide, followed by cyclization to yield the desired this compound.

Overall Synthetic Workflow

The synthetic pathway is designed for efficiency and control, proceeding through a stable and isolable aldehyde intermediate.

Synthesis_Workflow SM 2-Bromo-4-chlorophenol (Starting Material) SM->invis1 Intermediate 2-Bromo-4-chloro-6-formylphenol (Key Intermediate) Intermediate->invis2 Product This compound (Final Product) invis1->Intermediate Step 1: Ortho-Formylation (MgCl₂, Et₃N, Paraformaldehyde) invis2->Product Step 2: Intramolecular HWE Cyclization (Triethyl phosphonoacetate, NaH)

Figure 1: Overall synthetic workflow from the starting phenol to the final benzofuran product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-chloro-6-formylphenol

Causality: This procedure utilizes a magnesium-chelated intermediate to direct the formylation specifically to the ortho-position of the hydroxyl group, preventing reaction at the other activated aromatic position.[4] Anhydrous conditions are crucial as moisture would quench the reagents and prevent the formation of the necessary reactive complex.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2-Bromo-4-chlorophenol C₆H₄BrClO 207.45 5.00 g 24.1
Anhydrous Magnesium Chloride MgCl₂ 95.21 4.59 g 48.2 (2.0 eq)
Paraformaldehyde (CH₂O)n ~30.03 2.17 g 72.3 (3.0 eq)
Triethylamine (Et₃N) C₆H₁₅N 101.19 6.71 mL 48.2 (2.0 eq)
Anhydrous Tetrahydrofuran (THF) C₄H₈O - 120 mL -
Diethyl Ether (Et₂O) C₄H₁₀O - 200 mL -
1 M Hydrochloric Acid (HCl) HCl - 150 mL -
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃ - 100 mL -
Brine (Saturated NaCl) NaCl - 100 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | As needed | - |

Procedure:

  • Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add anhydrous magnesium chloride (4.59 g, 48.2 mmol) and paraformaldehyde (2.17 g, 72.3 mmol).

  • Solvent Addition: Add 120 mL of anhydrous THF via syringe. Stir the resulting suspension.

  • Base Addition: Slowly add triethylamine (6.71 mL, 48.2 mmol) dropwise to the suspension over 5 minutes. Stir for an additional 15 minutes at room temperature.

  • Substrate Addition: In a separate flask, dissolve 2-bromo-4-chlorophenol (5.00 g, 24.1 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture via an addition funnel over 20 minutes. The mixture will typically turn from a white suspension to a yellow-orange color.

  • Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature ~75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed.

  • Work-up: Cool the flask to room temperature in an ice bath. Carefully and slowly quench the reaction by adding 150 mL of 1 M HCl. Caution: Gas evolution (from excess paraformaldehyde) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 9:1 to 4:1 Hexane:Ethyl Acetate) to afford 2-bromo-4-chloro-6-formylphenol as a yellow solid.

Step 2: Intramolecular Horner-Wadsworth-Emmons Cyclization

Causality: This reaction proceeds via the deprotonation of triethyl phosphonoacetate by a strong base (NaH) to form a nucleophilic phosphonate carbanion.[5] This carbanion attacks the aldehyde of the intermediate, forming a betaine intermediate which then undergoes intramolecular cyclization. The phenoxide attacks the newly formed ester, displacing the diethyl phosphonate group and forming the furan ring in a single, efficient step. Anhydrous conditions are paramount to prevent the quenching of the highly basic sodium hydride and the phosphonate carbanion.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2-Bromo-4-chloro-6-formylphenol C₇H₄BrClO₂ 235.46 2.35 g 10.0
Sodium Hydride (NaH, 60% in mineral oil) NaH 24.00 0.88 g 22.0 (2.2 eq)
Triethyl phosphonoacetate C₈H₁₇O₅P 224.18 2.42 mL 11.0 (1.1 eq)
Anhydrous Dimethylformamide (DMF) C₃H₇NO - 50 mL -
Ethyl Acetate (EtOAc) C₄H₈O₂ - 150 mL -
Deionized Water H₂O - 100 mL -
Brine (Saturated NaCl) NaCl - 100 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | As needed | - |

Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add sodium hydride (0.88 g, 22.0 mmol).

  • Washing NaH (Optional but Recommended): Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula transfer. Extreme Caution: NaH is highly reactive with water and flammable.

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (2.42 mL, 11.0 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Substrate Addition: Dissolve the 2-bromo-4-chloro-6-formylphenol (2.35 g, 10.0 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of deionized water (approx. 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 100% Hexane to 98:2 Hexane:Ethyl Acetate) to afford this compound as a white to off-white solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (231.48 g/mol ) and isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom.

  • Melting Point: To assess purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • 2-Bromo-4-chlorophenol: Toxic and an irritant. Avoid inhalation and contact with skin.

    • Paraformaldehyde: Toxic upon inhalation. Handle as a fine powder in a fume hood.

    • Triethylamine: Flammable and corrosive.

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of aldehyde Incomplete reaction.Ensure reagents are anhydrous. Increase reaction time or temperature slightly. Confirm activity of paraformaldehyde.
Poor regioselectivity.Ensure correct stoichiometry of MgCl₂ and Et₃N. Maintain slow addition of the phenol substrate.
Step 2: Low yield of benzofuran Inactive NaH.Use fresh NaH or wash thoroughly with hexanes before use.
Moisture in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous. Maintain a positive pressure of inert gas.
Incomplete reaction.Allow the reaction to stir for a longer duration at room temperature. Gentle warming (to 40-50 °C) can be attempted if necessary.
Purification Difficulties Close-running impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

  • 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. National Institutes of Health (NIH). [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Method of making 2-bromo-4-chloro substituted phenols.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC (PubMed Central). [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

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Safe Handling and Utilization of 5-Bromo-7-chlorobenzofuran: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for derivatization, making it a valuable intermediate in the synthesis of complex organic molecules, including potential drug candidates and functional materials.[1] The presence of both bromine and chlorine atoms on the benzofuran scaffold allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.[2][3][4]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental work. The procedures outlined are grounded in the principles of the Hierarchy of Controls, a systematic approach to minimizing or eliminating exposure to hazards.[2][5][6][7][8]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][13]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[9][13]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][13]

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₈H₄BrClO[16]
AppearanceWhite to yellow solid[9] (inferred)
StorageSealed in a dry, cool, and well-ventilated place.[10][11][12]

The Hierarchy of Controls: A Systematic Approach to Safety

The following sections are structured according to the Hierarchy of Controls, prioritizing the most effective safety measures.[2][5][6][7][8]

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls Elimination->Engineering If hazard cannot be eliminated Administrative Administrative Controls Engineering->Administrative To supplement engineering controls PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE When other controls are insufficient

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Elimination and Substitution (Most Effective)

Before working with this compound, a thorough risk assessment should be conducted to determine if a less hazardous chemical can be substituted without compromising the research objectives. This is the most effective way to control a hazard because it removes it from the process.

Engineering Controls

Engineering controls are physical changes to the workplace that isolate workers from the hazard.

  • Ventilation: All manipulations of this compound, especially when handling the solid powder, must be performed in a certified chemical fume hood to minimize inhalation exposure.[10][12][17] The fume hood provides a physical barrier and removes airborne contaminants.

  • Containment: For procedures with a higher risk of generating dust or aerosols, consider using a glove box or other closed-system transfer methods.[18]

Administrative Controls

Administrative controls are changes in work practices and procedures to reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound. The SOP should include specific details on weighing, transferring, reaction setup, workup, and waste disposal.

  • Training: All personnel must be trained on the specific hazards of halogenated benzofurans and the procedures outlined in the SOPs before commencing any work.[17] This training should be documented.

  • Restricted Access: The area where this compound is handled and stored should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]

Personal Protective Equipment (PPE) (Least Effective)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

  • Eye and Face Protection: Wear chemical safety goggles with side shields at all times.[9][12] A face shield should also be worn when there is a risk of splashes or significant dust generation.[19]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[9] Inspect gloves for any signs of degradation or punctures before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

    • Protective Clothing: For larger-scale operations, consider additional protective clothing like an apron or coveralls.[9]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[9][14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water and give a glass of water to drink.[9] Seek immediate medical attention.

Spill and Waste Management

  • Spill Cleanup:

    • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9][10] The spill area should then be decontaminated.

    • Major Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team.

  • Waste Disposal: All waste containing this compound, including contaminated PPE and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10] Do not dispose of this material down the drain.

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated benzofurans.[2][11] This protocol is for illustrative purposes and should be adapted and optimized for specific research needs.

cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Start Start: Assemble Glassware (Oven-dried) Reagents Add Reagents: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Palladium Catalyst Start->Reagents Inert Establish Inert Atmosphere (Purge with Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat to Reaction Temp (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Quench - Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: In a chemical fume hood, add this compound, the arylboronic acid, the palladium catalyst, and the base to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Conclusion

This compound is a valuable research chemical, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of the Hierarchy of Controls and following the detailed procedures outlined in this guide, researchers can work with this compound safely and effectively.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management.
  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals.
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  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
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  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 5-bromo-1-benzofuran-2-carboxylic acid.
  • BLD Pharm. (n.d.). 1194375-29-5|this compound.
  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.
  • Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems.
  • Sigma-Aldrich. (n.d.). 7-Bromo-5-chlorobenzofuran | 286836-07-5.
  • TCI Chemicals. (2025, March 7). Safety Data Sheet for 4-Bromo-2-chlorobenzonitrile.
  • ECHEMI. (n.d.). 5-Bromo-7-fluorobenzofuran SDS, 286836-04-2 Safety Data Sheets.
  • Manufacturing.net. (n.d.). What to Consider when Handling Chemical Powders.
  • DEKRA North America. (2022, August 23). Often Overlooked Powder-Handling Hazards.
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  • Thermo Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (n.d.). This compound | 1194375-29-5.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 7-Bromo-4-chlorobenzofuran.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • Echemi.com. (n.d.).
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  • Sigma-Aldrich. (n.d.). This compound | 1194375-29-5.
  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26779.
  • ResearchGate. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives.
  • CP Lab Safety. (n.d.). Benzofuran, 7-bromo-5-chloro-, 95% Purity, C8H4BrClO, 5 grams.
  • ChemicalBook. (n.d.). 7-BROMO-5-CHLOROBENZOFURAN | 286836-07-5.

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The Strategic Application of 5-Bromo-7-chlorobenzofuran in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] These compounds are integral to numerous natural products and synthetic drugs, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][3][4] Within this versatile family, halogenated benzofurans, particularly those with specific substitution patterns like 5-Bromo-7-chlorobenzofuran, offer unique properties that can be strategically exploited in drug design. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable building block for the synthesis of novel therapeutic agents.[2]

This technical guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data-driven examples to facilitate the rational design of next-generation therapeutics based on this versatile scaffold.

Synthesis of the this compound Scaffold: A Protocol Driven by Mechanistic Understanding

The synthesis of the this compound core can be efficiently achieved through a multi-step process commencing with a commercially available substituted phenol. The presented protocol is a robust and scalable method adapted from established benzofuran synthesis strategies, such as the intramolecular cyclization of phenoxyacetaldehydes.[5][6]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-chlorophenol

  • 2-Chloroacetaldehyde dimethyl acetal

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 1-(4-Bromo-2-chlorophenoxy)-2,2-dimethoxyethane

  • To a solution of 4-Bromo-2-chlorophenol (1 equivalent) in toluene in a round-bottom flask, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture vigorously at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Add 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-Bromo-2-chlorophenoxy)-2,2-dimethoxyethane.

Expert Insight: The initial Williamson ether synthesis is a critical step. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in cases of low reactivity to enhance the reaction rate between the aqueous and organic phases.

Step 2: Intramolecular Cyclization to this compound

  • Add the crude 1-(4-Bromo-2-chlorophenoxy)-2,2-dimethoxyethane from the previous step to polyphosphoric acid (PPA) at 80°C with vigorous stirring.

  • Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices: Polyphosphoric acid serves as both a Lewis acid and a dehydrating agent. It protonates one of the methoxy groups of the acetal, leading to its elimination as methanol and the formation of an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring, and subsequent dehydration to yield the aromatic benzofuran ring system.

Application in Anticancer Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold has shown significant promise in the development of novel anticancer agents. Its derivatives have been designed to target critical signaling pathways implicated in tumor growth and proliferation, such as the Extracellular signal-regulated kinase 2 (ERK2) and Fibroblast growth factor receptor 2 (FGFR2) pathways.[4]

Targeting the ERK2 and FGFR2 Signaling Pathways

Recent studies have demonstrated the synthesis of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues with potent anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[4] Molecular docking studies have indicated that these compounds can effectively bind to the active sites of ERK2 and FGFR2, suggesting their mechanism of action involves the inhibition of these key kinases.[4]

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is a common feature in many cancers.[8] Similarly, the FGFR2 signaling pathway plays a crucial role in cell growth, migration, and angiogenesis, and its aberrant activation is linked to various malignancies.[9][10]

Below are diagrams illustrating the simplified ERK2 and FGFR2 signaling pathways and the proposed point of inhibition by this compound derivatives.

ERK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK2 ERK2 MEK->ERK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK2->TranscriptionFactors Activates Inhibitor This compound Derivative Inhibitor->ERK2 Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Figure 1: Simplified ERK2 signaling pathway and proposed inhibition.

FGFR2_Pathway cluster_membrane_fgf Cell Membrane cluster_cytoplasm_fgf Cytoplasm cluster_nucleus_fgf Nucleus FGF Fibroblast Growth Factor (FGF) FGFR2 FGFR2 FGF->FGFR2 Binds & Activates PLCg PLCγ FGFR2->PLCg PI3K PI3K FGFR2->PI3K RAS_MAPK RAS-MAPK Pathway FGFR2->RAS_MAPK Inhibitor This compound Derivative Inhibitor->FGFR2 Inhibits GeneExpression Gene Expression PLCg->GeneExpression PI3K->GeneExpression RAS_MAPK->GeneExpression CellFunctions Cell Proliferation, Migration, Angiogenesis GeneExpression->CellFunctions

Figure 2: Simplified FGFR2 signaling pathway and proposed inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues against A-549 (lung) and HeLa (cervical) cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.[4]

Compound IDR-group on TriazoleTarget Cell LineIC₅₀ (nM)[4]
6a 2-(trifluoromethyl)benzylA-54940.42 ± 3.42
HeLa29.12 ± 1.69
6b 4-methoxybenzylA-54965.23 ± 4.18
HeLa53.81 ± 3.72
6c 4-chlorobenzylA-54958.91 ± 3.92
HeLa47.25 ± 3.11
Doxorubicin (Standard Drug)A-54943.7 ± 2.98
HeLa31.37 ± 2.11

Structure-Activity Relationship (SAR) Insights: The data indicates that the 2-(trifluoromethyl)benzyl substituted derivative (6a ) exhibits outstanding activity, comparable to the standard drug doxorubicin.[4] The strong electron-withdrawing nature of the trifluoromethyl group likely plays a crucial role in the compound's potency. The methoxy and chloro-substituted analogues also demonstrated moderate to good activity.[4] This highlights the importance of the substituent on the triazole ring in modulating the anticancer efficacy of these benzofuran derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro assays are essential. The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Self-Validation System: The inclusion of both a vehicle control and a known cytotoxic agent (positive control) in each assay is crucial for validating the results. The vehicle control ensures that the solvent used to dissolve the test compound does not have a significant effect on cell viability, while the positive control confirms that the assay is performing as expected.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its strategic incorporation into novel molecular architectures has led to the development of potent anticancer agents with well-defined mechanisms of action. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this and other halogenated benzofuran derivatives. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and expanding their application to other therapeutic areas where the unique electronic and steric properties of the 5-bromo-7-chloro substitution pattern can be leveraged for enhanced biological activity.

References

  • Kaur, H., & Kumar, S. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Boyer, G., & Galy, J. P. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed.
  • Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Wikipedia. (2023). Substituted benzofuran.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., & El-Abadelah, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. PubMed.
  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Wang, Y., et al. (2019).
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  • Reactome. (2023). Signaling by FGFR2.
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  • ResearchGate. (n.d.). The ERK1/2 cascade and ERK2 structure.
  • ResearchGate. (n.d.). Schematic diagram shows the involvement of ERK2 and RSK2 as the...
  • Taylor & Francis Online. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer.
  • MDPI. (2019).
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  • ResearchGate. (2021). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
  • ResearchGate. (2023).

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The Versatile Building Block: Application Notes for 5-Bromo-7-chlorobenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dihalogenated Benzofuran

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, with a significant number of natural products and pharmaceuticals featuring this privileged heterocyclic scaffold.[1][2][3] The strategic introduction of halogen atoms onto the benzofuran core provides synthetic handles for diversification, allowing for the construction of complex molecular architectures through various cross-coupling methodologies. 5-Bromo-7-chlorobenzofuran emerges as a particularly valuable building block due to the differential reactivity of its two halogen substituents, offering a platform for sequential and site-selective functionalization.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis. We will delve into the chemoselectivity of its C-Br and C-Cl bonds, and present both specific and generalized protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, we will explore the functionalization at the C2 position, expanding the synthetic utility of this versatile intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Chemoselectivity: The Synthetic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound is largely dictated by the differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[4] This hierarchy is based on the bond dissociation energies and the ease of oxidative addition to a low-valent palladium catalyst. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 7-position.[4]

This reactivity difference allows for the selective functionalization of the C5-position under carefully controlled reaction conditions, leaving the C7-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the modular synthesis of polysubstituted benzofurans. While the C-Cl bond is less reactive, its functionalization can be achieved under more forcing conditions, often employing more electron-rich and bulky phosphine ligands.[4]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily at the more reactive C5-bromo position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[3][5] The chemoselective Suzuki coupling at the C5-position of this compound has been demonstrated in the synthesis of complex heterocyclic compounds.[6]

Reaction Scheme:

Suzuki_Coupling cluster_reactants cluster_products This compound This compound Product 5-Aryl-7-chlorobenzofuran This compound->Product Suzuki-Miyaura Coupling plus1 + Arylboronic_Acid R-B(OH)₂ plus1->Arylboronic_Acid Arylboronic_Acid->Product Catalyst Pd Catalyst, Base Solvent, Heat

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of (E)-3-(6-aminopyridin-3-yl)-N-((7-chloro-5-(4-(morpholine-4-carbonyl)phenyl)benzofuran-2-yl) methyl)acrylamide [7]

This protocol exemplifies a specific application of the Suzuki coupling of a derivative of this compound.

  • Reaction Setup:

    • To a solution of (E)-3-(6-Aminopyridin-3-yl)-N-((this compound-2-yl) methyl) acrylamide in 1,4-dioxane, add (4-(morpholine-4-carbonyl)phenyl)boronic acid.

    • Degas the mixture with a stream of nitrogen for 5-10 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) and an aqueous solution of potassium carbonate.

  • Reaction Conditions:

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling: [7]

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
1Derivative of this compound(4-(Morpholine-4-carbonyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O47
Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

Reaction Scheme:

Sonogashira_Coupling cluster_reactants cluster_products This compound This compound Product 5-Alkynyl-7-chlorobenzofuran This compound->Product Sonogashira Coupling plus1 + Terminal_Alkyne R-C≡CH plus1->Terminal_Alkyne Terminal_Alkyne->Product Catalyst Pd Catalyst, Cu(I) salt Base, Solvent

Caption: Sonogashira coupling of this compound.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. A generalized protocol for the selective amination at the C5-position of this compound is provided below, based on procedures for other dihaloarenes.[4]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants cluster_products This compound This compound Product 5-(R¹R²N)-7-chlorobenzofuran This compound->Product Buchwald-Hartwig Amination plus1 + Amine R¹R²NH plus1->Amine Amine->Product Catalyst Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Buchwald-Hartwig amination of this compound.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

    • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Functionalization at the C2 Position

Beyond the halogenated benzene ring, the C2 position of the furan moiety offers another site for synthetic elaboration. A common strategy involves starting with a C2-ester, which can be reduced and further converted to a variety of functional groups.

Workflow for C2-Position Functionalization:

C2_Functionalization Start Ethyl this compound- 2-carboxylate Alcohol (this compound- 2-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄) Amine (this compound- 2-yl)methanamine Alcohol->Amine Multi-step conversion (e.g., via azide) Further_Derivatives Further C2-Functionalized Derivatives Amine->Further_Derivatives Amide coupling, other reactions

Caption: Synthetic pathway for C2-functionalization.

Protocol: Reduction of Ethyl this compound-2-carboxylate [6]

  • Reaction Setup:

    • Dissolve Ethyl this compound-2-carboxylate in anhydrous THF at room temperature.

    • Cool the reaction mixture to -20 °C.

    • Add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.

  • Reaction Conditions:

    • Stir the reaction mixture for a short period (e.g., 15 minutes) at low temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into iced water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to obtain the crude (this compound-2-yl)methanol, which can be purified by chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its key attribute lies in the differential reactivity of the C5-bromo and C7-chloro bonds, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided both specific and generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a pathway for elaboration at the C2-position.

While the selective functionalization of the C5-bromo position is well-precedented in analogous systems, further research is warranted to establish robust and high-yielding protocols for the subsequent functionalization of the less reactive C7-chloro bond. The development of such methodologies would unlock the full potential of this compound, enabling the synthesis of a vast array of novel and complex benzofuran derivatives for applications in drug discovery and materials science.

References

  • Guzzo, P. R., Isherwood, M., Lee, C. Y., Ghosh, A., & Zhao, H. (2015). Substituted benzofuranyl and benzoxazolyl compounds and uses thereof.
  • Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Guzzo, P. R., Isherwood, M., & Lee, C. Y. (2012). Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6) modulators for the treatment of obesity, metabolic syndrome, cognition and schizophrenia.
  • Asif, M. (2015). A review on biological activities of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 386-398.
  • AA BLOCKS. (n.d.). Products. CP Lab Safety. Retrieved from [Link]

  • Belkacem, L. (2021). THESE DE DOCTORAT SYNTHESE, ETUDE CHIMIQUE ET PHARMACOLOGIQUE DE NOUVELLES MOLECULES HYBRIDES DERIVEES DES PYRIDAZIN-3(2H).
  • Various Authors. (2024). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • The Organic Chemistry Tutor. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]...

  • Hosoya, T., Kuriyama, M., & Onomura, O. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 1714-1721.
  • D'auria, M., & Racioppi, R. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2502.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Ryan, S. J., & Bull, J. A. (2015). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... In ResearchGate. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2018). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

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High-Purity Isolation of 5-Bromo-7-chlorobenzofuran for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

5-Bromo-7-chlorobenzofuran is a key heterocyclic building block in the synthesis of novel therapeutic agents. The presence of impurities, such as regioisomers or residual starting materials, can significantly impact reaction yields, biological activity, and safety profiles in drug development pipelines. Therefore, obtaining this intermediate in a highly pure form is of paramount importance. This application note provides a detailed guide for researchers, chemists, and drug development professionals on robust and scalable techniques for the purification of this compound, focusing on flash column chromatography and recrystallization. The protocols herein are designed to elevate the purity of commercially available or synthetically derived this compound from a typical purity of ~95% to over 99%.

Introduction: The Imperative for Purity

Benzofuran scaffolds are prevalent in a wide array of biologically active compounds and natural products, exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific derivative, this compound, offers two distinct halogenated positions, providing chemists with versatile handles for further functionalization through cross-coupling reactions and other transformations.

However, synthetic routes leading to this compound can often yield a mixture of closely related species. The primary challenge in its purification lies in the separation of the target molecule from impurities with very similar physicochemical properties[3]. This guide explains the causality behind our recommended purification strategies, ensuring a reproducible and efficient workflow.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₄BrClO
Molecular Weight 231.48 g/mol [4]
Physical Form White to yellow solid
Purity (Typical) 95%[5]
Storage Sealed in dry, room temperature or +4°C[5]
Solubility Profile Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), acetone. Sparingly soluble in hexanes, petroleum ether. Insoluble in water.Inferred from structure

Purification Strategy: Chromatography vs. Recrystallization

The two most effective methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse technique for separating compounds from complex mixtures. It offers high resolution and is adaptable to various scales. The principle relies on the differential partitioning of components between a mobile phase (liquid eluent) and a stationary phase (typically silica gel)[6][7]. This method is ideal when dealing with multiple impurities or when impurities have polarities very close to the product.

  • Recrystallization: This technique is exceptionally powerful for removing small amounts of impurities from a solid sample, often yielding material of very high purity. It leverages differences in solubility between the desired compound and contaminants in a chosen solvent at varying temperatures[8]. If a suitable solvent can be identified, recrystallization is often more economical and scalable than chromatography.

Method 1: Flash Column Chromatography Protocol

This protocol is designed for the purification of 1 gram of crude this compound. The key to success is the meticulous selection of the mobile phase.

Causality of Method Selection

For halogenated heterocycles, silica gel provides an effective stationary phase, creating polar interactions that help separate molecules[9]. The choice of a non-polar/polar solvent system allows for fine-tuning of the elution speed, ensuring that the target compound separates cleanly from both more polar and less polar impurities. Dry loading the sample onto the column prevents the initial band from spreading, which is critical for achieving high resolution[10].

Preliminary Step: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to the column, it is essential to determine the optimal eluent system using TLC.

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the solution onto at least three different TLC plates.

  • Develop the plates in separate chambers containing different ratios of Hexanes:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

  • Visualize the plates under UV light (254 nm).

  • Objective: Identify a solvent system that results in a Retention Factor (Rƒ) of ~0.30-0.35 for the main product spot and provides the maximum possible separation from all impurity spots.

Step-by-Step Chromatography Protocol
ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (40-63 µm)Standard particle size for flash chromatography, balancing resolution and flow rate[10].
Silica Mass 70 g (70:1 ratio to crude)A higher ratio ensures better separation for closely eluting species[10].
Column Diameter ~40 mmAppropriate for the amount of silica gel to ensure a proper aspect ratio.
Eluent System Hexanes:Ethyl Acetate (e.g., 95:5 v/v)Based on preliminary TLC analysis. This is a starting point and should be optimized.
Sample Loading Dry LoadingProvides superior resolution compared to wet loading.
Elution Isocratic or Shallow GradientIsocratic is simpler; a shallow gradient (e.g., 2% to 10% Ethyl Acetate) can improve separation.

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve 1 g of crude this compound in a minimal amount of dichloromethane (~5-10 mL).

    • Add ~3-4 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Fill the column about one-third full with the chosen eluent (Hexanes:EtOAc).

    • In a separate beaker, prepare a slurry of the 70 g of silica gel in ~150 mL of eluent.

    • Pour the slurry into the column. Use a funnel to prevent spillage.

    • Tap the column gently to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample onto the top of the silica bed, creating a thin, even layer.

    • Gently add a thin layer of sand (~1 cm) over the sample to prevent disturbance during solvent addition.

    • Carefully add the eluent to the column, filling it completely.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm/minute[10].

    • Begin collecting fractions immediately.

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine all fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound as a white solid.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_main Chromatography cluster_post Post-Purification TLC TLC Analysis to Find Optimal Eluent DryLoad Dry Load Sample: Dissolve Crude, Add Silica, Evaporate TLC->DryLoad Load Load Sample onto Packed Column DryLoad->Load Slurry Prepare Silica Slurry in Eluent Pack Pack Column with Slurry Slurry->Pack Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product (>99%) Evaporate->Final

Caption: Workflow for the purification of this compound via flash chromatography.

Method 2: Recrystallization Protocol

This method is highly effective if the impurities have different solubility profiles from the product. It requires careful solvent selection.

Causality of Method Selection

The principle of recrystallization is that a compound's solubility increases with temperature[8]. An ideal solvent will dissolve the target compound completely when hot but very poorly when cold. Impurities that are either highly soluble at all temperatures or insoluble even when hot can be effectively removed. Slow cooling is crucial as it allows for the formation of a pure crystal lattice, excluding impurity molecules.

Preliminary Step: Solvent Screening
  • Place a small amount (~20-30 mg) of the crude material into several different test tubes.

  • Add ~0.5 mL of a different solvent to each tube (e.g., Ethanol, Isopropanol, Toluene, Heptane, Ethyl Acetate/Hexanes mixture).

  • Observe solubility at room temperature. An ideal solvent will show poor solubility.

  • Heat the tubes that show poor solubility. The compound should dissolve completely at or near the boiling point.

  • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath.

  • Objective: Identify a solvent that dissolves the product when hot and results in significant crystal formation upon cooling. For this compound, an alcohol like isopropanol or a mixed solvent system like Ethanol/Water or Toluene/Heptane is a promising starting point.

Step-by-Step Recrystallization Protocol
ParameterRecommended Value / MethodRationale
Solvent System Isopropanol (or other from screening)Must exhibit high solubility at high temp and low solubility at low temp for the product.
Dissolution Minimum amount of hot solventUsing excess solvent will reduce the final yield.
Cooling Method Slow cooling to RT, then ice bathSlow cooling promotes the formation of pure, large crystals.
Crystal Collection Vacuum FiltrationEfficiently separates the solid crystals from the mother liquor.

Procedure:

  • Dissolution:

    • Place 1 g of crude this compound in an Erlenmeyer flask.

    • Add the selected solvent (e.g., isopropanol) dropwise while heating the mixture with gentle swirling (use a hot plate).

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote slower cooling.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to obtain the pure this compound.

Workflow Diagram: Recrystallization

G cluster_prep Solvent Selection cluster_main Recrystallization Process cluster_post Isolation Screen Screen Solvents for Ideal Solubility Profile Dissolve Dissolve Crude Solid in Minimum Hot Solvent Screen->Dissolve Cool Cool Solution Slowly to Induce Crystallization Dissolve->Cool Ice Chill in Ice Bath to Maximize Yield Cool->Ice Filter Collect Crystals via Vacuum Filtration Ice->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Final Pure Crystalline Product (>99.5%) Dry->Final

Caption: Workflow for the purification of this compound via recrystallization.

Purity Assessment

After purification, the purity of the final product must be verified.

  • TLC: A single spot on a TLC plate (developed in an appropriate solvent system) is a good indicator of purity.

  • HPLC: High-Performance Liquid Chromatography provides quantitative purity data.

  • ¹H NMR Spectroscopy: The absence of impurity peaks in the proton NMR spectrum is a strong confirmation of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemProbable CauseSuggested Solution
Poor separation in chromatography Incorrect eluent system.Re-evaluate the eluent using TLC. Consider a different solvent system (e.g., Dichloromethane/Hexanes) or a shallow gradient.
Product won't crystallize Too much solvent was used; solvent is not ideal.Try to evaporate some solvent and re-cool. If that fails, evaporate all solvent and re-attempt with a different solvent system. Scratching the inside of the flask can initiate crystallization.
"Oiling out" during cooling The solution became supersaturated at a temperature above the compound's melting point.Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to cool again more slowly.

Conclusion

Both flash column chromatography and recrystallization are highly effective methods for purifying this compound to the high degree of purity required for pharmaceutical applications. Chromatography offers greater versatility for complex mixtures, while recrystallization is a simple, scalable, and economical choice when a suitable solvent is found. The protocols detailed in this note provide a robust framework for achieving >99% purity, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • 7-Bromo-5-chloro-1-benzofuran Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Dehalogenation of halogenated aromatic compounds.
  • Benzofuran, 5-bromo- Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.[Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.[Link]

  • Preparation method of 7-bromobenzofuran.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.[Link]

  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry.[Link]

  • How Is Chromatography Used for Purification? Moravek, Inc.[Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University, Department of Physics.[Link]

  • Environmental Evaluation of Distillation Column Manufacturing and Operation for Removal of Volatile and Organic Halogen Compounds in Process Wastewater. ResearchGate.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]

Sources

Application Notes and Protocols for the Characterization of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound with a structural backbone that is a constituent in many biologically active molecules. Its importance in medicinal chemistry and materials science necessitates robust and reliable analytical methods for its characterization to ensure purity, confirm identity, and support regulatory filings. This guide provides a comprehensive overview of the key analytical techniques for the thorough characterization of this compound, offering both theoretical insights and practical, field-tested protocols.

The structural complexity and potential for isomerism in substituted benzofurans demand a multi-technique approach for unambiguous characterization. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Elemental Analysis. The protocols and discussions are designed to be self-validating, providing a framework for researchers to develop and implement their own analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzofuran core.

Theoretical Background

The chemical shifts (δ) of the protons and carbons in this compound are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the oxygen of the furan ring. The substitution pattern dictates the multiplicity and coupling constants (J) of the aromatic protons, providing definitive evidence of their relative positions.

Predicted ¹H and ¹³C NMR Spectral Data

While a dedicated spectrum for this compound is not publicly available, data from analogous compounds, such as 5-Bromo-2,3-diphenylbenzofuran and 7-Bromo-2,3-diphenylbenzofuran, can be used to predict the expected chemical shifts and coupling patterns.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.6 - 7.8145 - 148
H-36.8 - 7.0105 - 108
H-47.4 - 7.6120 - 123
H-67.3 - 7.5125 - 128
C-2-145 - 148
C-3-105 - 108
C-3a-128 - 131
C-4-120 - 123
C-5-115 - 118
C-6-125 - 128
C-7-118 - 121
C-7a-152 - 155

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Data Interpretation
  • ¹H NMR: Expect to see four distinct aromatic proton signals. The protons on the furan ring (H-2 and H-3) will likely appear as doublets, while the protons on the benzene ring (H-4 and H-6) will also be doublets, with coupling constants characteristic of their positions.

  • ¹³C NMR: Expect to see eight distinct carbon signals, corresponding to the eight carbons of the benzofuran core. The carbons attached to the halogens (C-5 and C-7) and the oxygen (C-7a) will have characteristic chemical shifts.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of this compound and for providing structural information through the analysis of its fragmentation pattern.

Theoretical Background

The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural clues.

Predicted Mass Spectrum

The nominal molecular weight of this compound (C₈H₄BrClO) is 230 g/mol . The molecular ion peak (M⁺) region will exhibit a unique isotopic cluster due to the presence of bromine and chlorine.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z Relative Abundance (%) Isotopic Composition
230100C₈H₄⁷⁹Br³⁵Cl¹⁶O
232130.5C₈H₄⁸¹Br³⁵Cl¹⁶O / C₈H₄⁷⁹Br³⁷Cl¹⁶O
23432.1C₈H₄⁸¹Br³⁷Cl¹⁶O

Note: The relative abundances are approximate and can vary based on the instrument.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Gas Chromatography Method:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation
  • Molecular Ion: Identify the characteristic isotopic cluster for the molecular ion.

  • Fragmentation Pattern: Analyze the major fragment ions. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (Br or Cl), CO, and the benzofuran ring cleavage. The analysis of these fragments can help in the structural confirmation.[2]

Chromatographic Techniques: Purity Assessment and Quantification

Chromatography, particularly HPLC and GC, is crucial for determining the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and can be adapted for preparative separation. A reverse-phase method is generally suitable for a compound of this polarity.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water. For mass spectrometry compatible methods, replace any non-volatile acids with formic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. It provides high resolution and sensitivity, making it ideal for purity analysis and detecting trace impurities.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Method: The same GC method as described for GC-MS can be used. The FID is a universal detector for organic compounds and provides excellent quantitative data.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Theoretical Composition

For this compound (C₈H₄BrClO):

  • Carbon (C): 41.51%

  • Hydrogen (H): 1.74%

  • Bromine (Br): 34.51%

  • Chlorine (Cl): 15.31%

  • Oxygen (O): 6.91% (typically determined by difference)

Experimental Protocol
  • Sample Preparation: A few milligrams of the highly purified and dried sample are required.

  • Instrumentation: A modern elemental analyzer.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively determined. Halogens are typically determined by titration or ion chromatography after combustion.

Workflow and Data Integration

A logical workflow for the characterization of this compound integrates these techniques to provide a comprehensive and validated dataset.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity and Quantification cluster_2 Compositional Verification NMR NMR HPLC HPLC NMR->HPLC Informed Method Development MS MS GC GC MS->GC Informed Method Development Purity_Report Purity_Report HPLC->Purity_Report GC->Purity_Report Elemental_Analysis Elemental Analysis Final_Characterization Final_Characterization Elemental_Analysis->Final_Characterization Synthesis Synthesis Synthesis->NMR Structure Confirmation Synthesis->MS Molecular Weight Synthesis->Elemental_Analysis Empirical Formula Purity_Report->Final_Characterization

Figure 1: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach, with each technique providing a critical piece of information. NMR spectroscopy is paramount for structural confirmation, while mass spectrometry provides molecular weight and fragmentation data. Chromatographic methods are essential for assessing purity, and elemental analysis confirms the empirical formula. By following the protocols and understanding the theoretical basis outlined in this guide, researchers can confidently and accurately characterize this important molecule.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. Organic Letters.

  • Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry.

  • Supporting Information for Rhodium(III)-Catalyzed C-H/N-H Bond Annulation of N-Phenoxyacetamides with Alkynes. The Journal of Organic Chemistry.

  • Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate.

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Organic & Biomolecular Chemistry.

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules.

  • This compound-2-carboxylic acid. Fluorochem.

  • Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2.

  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry.

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad.

  • 5-Bromo-7-azaindole. SIELC Technologies.

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications.

  • This compound. Sigma-Aldrich.

  • High-Sensitivity Detection and Quantification of Carbofuran using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

  • 5-Bromo-7-azaindole synthesis. ChemicalBook.

Sources

Application Notes and Protocols for the Antimicrobial Investigation of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The unique structural framework of the benzofuran scaffold makes it a valuable template for medicinal chemists.[2]

Particularly, the incorporation of halogens, such as bromine and chlorine, into the benzofuran ring has been shown to significantly influence its biological activity.[3][4] Structure-activity relationship (SAR) studies have indicated that the position and nature of these halogen substituents can enhance the antimicrobial potency of the molecule.[1] This has been observed in various benzofuran derivatives where the presence of bromo- and chloro- groups led to notable antibacterial and antifungal effects.[3][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough investigation into the antimicrobial properties of the novel compound 5-Bromo-7-chlorobenzofuran . While specific biological data for this particular derivative is not yet extensively documented in publicly available literature, the protocols outlined herein are based on established and validated methodologies for the evaluation of new chemical entities. These guidelines will enable researchers to determine its antimicrobial efficacy and elucidate its potential mechanism of action.

PART 1: Preliminary Characterization and Preparation

Before initiating antimicrobial screening, it is crucial to properly handle and prepare the test compound.

1.1. Compound Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound at +4°C, protected from light and moisture to ensure its stability.

1.2. Preparation of Stock Solutions: A stock solution of high concentration is prepared to facilitate serial dilutions for the various assays.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in a calculated volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

PART 2: Determination of Antimicrobial Activity

The initial assessment of a novel compound's antimicrobial potential involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration - MIC) and to kill the microorganisms (Minimum Bactericidal Concentration - MBC).

2.1. Minimum Inhibitory Concentration (MIC) Assay:

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

  • Materials:

    • Stock solution of this compound

    • Sterile 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB), sterile

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

    • Resazurin sodium salt solution (for viability indication)

    • Microplate reader

  • Protocol:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

      • Inoculate the colonies into a tube containing 4-5 mL of sterile MHB.

      • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution in Microtiter Plate:

      • Add 100 µL of sterile MHB to all wells of a 96-well plate.

      • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Repeat this process across the plate to obtain a range of concentrations.

    • Inoculation and Incubation:

      • Add 10 µL of the prepared bacterial inoculum to each well.

      • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, to account for any solvent effect), and a sterility control (broth only).

      • Cover the plate and incubate at 37°C for 18-24 hours.

    • Determination of MIC:

      • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

      • Alternatively, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

2.2. Minimum Bactericidal Concentration (MBC) Assay:

The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Materials:

    • MIC plate from the previous experiment

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Sterile micropipette and tips

  • Protocol:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar plate).

Data Presentation:

Summarize the MIC and MBC data in a clear and structured table for easy comparison.

MicroorganismGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Candida albicansFungi

PART 3: Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is a critical step in its development. The following are initial assays to probe the potential mechanism of action of this compound.

3.1. Time-Kill Kinetics Assay:

This assay provides insights into the rate at which the compound kills bacteria over time.

  • Protocol:

    • Prepare tubes of MHB containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Inoculate the tubes with the test bacterium at a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on MHA to determine the number of viable cells (CFU/mL).

    • Plot the log CFU/mL versus time to visualize the killing kinetics.

3.2. Potential Targets and Further Mechanistic Studies:

Based on the known mechanisms of other benzofuran derivatives, potential cellular targets for this compound could include:

  • Cell Wall/Membrane Disruption: Investigate membrane integrity using assays such as propidium iodide uptake followed by flow cytometry or by measuring the leakage of intracellular components like potassium ions or ATP.

  • DNA/RNA Synthesis Inhibition: Assess the effect on nucleic acid synthesis by monitoring the incorporation of radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA).

  • Protein Synthesis Inhibition: Evaluate the impact on protein synthesis by measuring the incorporation of radiolabeled amino acids (e.g., [³⁵S]-methionine).

  • Enzyme Inhibition: Given that some antimicrobials target specific bacterial enzymes, biochemical assays can be performed against key enzymes involved in bacterial metabolic pathways.

VISUALIZATION OF EXPERIMENTAL WORKFLOWS

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC (Visual/Resazurin) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Hypothetical Mechanism of Action Investigation Pathway

G cluster_targets Potential Cellular Targets cluster_assays Investigative Assays compound This compound cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption? dna_synthesis DNA/RNA Synthesis compound->dna_synthesis Inhibition? protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition? enzyme_activity Specific Enzyme Activity compound->enzyme_activity Inhibition? membrane_assay Propidium Iodide Uptake Assay cell_membrane->membrane_assay nucleic_acid_assay Radiolabeled Precursor Incorporation Assay dna_synthesis->nucleic_acid_assay protein_assay Radiolabeled Amino Acid Incorporation Assay protein_synthesis->protein_assay enzyme_assay Biochemical Enzyme Assays enzyme_activity->enzyme_assay

Caption: Potential mechanisms of action for investigation.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial and in-depth antimicrobial evaluation of this compound. By systematically determining its MIC and MBC against a panel of clinically relevant microorganisms and subsequently probing its mechanism of action, researchers can effectively ascertain its potential as a novel antimicrobial agent. The insights gained from these studies will be invaluable for guiding further preclinical development and optimization of this promising compound.

References

Sources

Synthesis of Benzofuran Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have fueled a continuous drive for novel and efficient synthetic methodologies.[2][3] This guide provides an in-depth exploration of key synthetic strategies for constructing the benzofuran scaffold, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Strategic Approaches to Benzofuran Synthesis

The construction of the benzofuran ring system can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. This guide will delve into the following proven methods:

  • Classical Rearrangement and Cyclization Reactions: Time-tested methods that remain relevant for their simplicity and accessibility.

  • Modern Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Versatile and powerful techniques offering high efficiency and broad functional group tolerance.

  • Innovative Methodologies: Including microwave-assisted synthesis for accelerated reaction times and improved yields.

Classical Approaches: Rearrangement and Intramolecular Cyclization

The Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[4] The reaction proceeds via a base-catalyzed ring contraction, initiated by the fission of the lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide to form the benzofuran ring.[4]

Mechanism of the Perkin Rearrangement:

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate1 Ring-Opened Intermediate (Carboxylate and Phenoxide) Coumarin->Intermediate1 Base-catalyzed ring fission Hydroxide OH⁻ Benzofuran Benzofuran-2-carboxylic acid Intermediate1->Benzofuran Intramolecular nucleophilic attack

Caption: The Perkin rearrangement mechanism.

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids with significantly reduced reaction times compared to traditional methods.

Materials:

  • 3-Bromocoumarin derivative (1.0 mmol)

  • Sodium hydroxide (2.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 3-bromocoumarin derivative in ethanol.

  • Add sodium hydroxide to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Starting Material (3-Bromocoumarin)Product (Benzofuran-2-carboxylic acid)Yield (%)Reference
3-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxy-benzofuran-2-carboxylic acid98
3-Bromo-4-methylcoumarin3-Methyl-benzofuran-2-carboxylic acid97
Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a versatile route to functionalized benzofurans.[5][6][7] This method involves the in-situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a proximate ester, thioester, or amide functionality to form the furan ring.[7] The chemoselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions.[5][6]

Workflow for Intramolecular Wittig Reaction:

Wittig_Workflow Start o-Hydroxyaryl derivative + Michael acceptor Ylide In-situ Phosphorus Ylide Formation Start->Ylide Phosphine Cyclization Intramolecular Wittig Reaction Ylide->Cyclization Product Functionalized Benzofuran Cyclization->Product

Caption: General workflow for benzofuran synthesis via intramolecular Wittig reaction.

Protocol 2: Chemoselective Synthesis of Benzofurans via Intramolecular Wittig Reaction [5]

This protocol outlines a method where the order of reagent addition controls the chemoselective formation of benzofurans over other potential products like oxazoles.[5]

Materials:

  • Michael acceptor (e.g., (E)-ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate) (1.0 equiv)

  • Tributylphosphine (Bu₃P) (1.1 equiv)

  • Acyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the Michael acceptor in anhydrous CH₂Cl₂ under an inert atmosphere, add Bu₃P.

  • Stir the mixture at room temperature for 30 minutes.

  • Sequentially add the acyl chloride and Et₃N.

  • Continue stirring at room temperature for the specified time (typically 1.5 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.

Modern Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, broad substrate scope, and excellent regioselectivity.[1][8] Palladium and copper are the most extensively used metals in these transformations.[9]

Palladium-Catalyzed Reactions

Palladium catalysts are highly effective in promoting a variety of reactions for benzofuran synthesis, including Sonogashira coupling followed by cyclization, Heck reactions, and C-H activation/oxidation tandem reactions.[9][10][11]

2.1.1. Sonogashira Coupling and Cyclization

A powerful one-pot strategy for synthesizing 2,3-disubstituted benzofurans involves a Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a palladium-catalyzed cyclization with an aryl iodide.[12][13] Microwave irradiation can significantly enhance the efficiency of this process, leading to higher yields and shorter reaction times.[12]

Reaction Scheme for Sonogashira-Larock Heteroannulation:

Sonogashira_Larock cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization Iodophenol 2-Iodophenol Benzofuran 2,3-Disubstituted Benzofuran Iodophenol->Benzofuran Pd/Cu catalyst, Microwave Alkyne Terminal Alkyne Alkyne->Benzofuran Pd/Cu catalyst, Microwave ArylIodide Aryl Iodide

Caption: One-pot synthesis of 2,3-disubstituted benzofurans.

Protocol 3: Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans [12]

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Terminal acetylene (1.1 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF

Procedure:

  • To a microwave vial, add the 2-iodophenol, terminal acetylene, aryl iodide, Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃.

  • Add DMF as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 150°C for 20 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.1.2. Intramolecular Heck Reaction

The intramolecular Heck reaction is a valuable tool for constructing 2-substituted-3-functionalized benzofurans.[10][14] This approach typically involves the preparation of an o-iodoaryl vinyl ether, which then undergoes a palladium-catalyzed intramolecular cyclization.[14]

General Workflow for Intramolecular Heck Coupling:

Heck_Workflow Start o-Iodophenol + Activated Alkyne Intermediate o-Iodoaryl Vinyl Ether Start->Intermediate Conjugate Addition Cyclization Intramolecular Heck Reaction Intermediate->Cyclization Pd Catalyst Product 2,3-Disubstituted Benzofuran Cyclization->Product

Caption: Synthesis of benzofurans via intramolecular Heck reaction.

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans.[1] Copper-catalyzed methods include intramolecular dehydrogenative C-O coupling and one-pot multicomponent reactions.[15][16]

Protocol 4: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes [16][17]

This protocol describes a one-pot synthesis of polysubstituted benzofurans from simple phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[16]

Materials:

  • Phenol derivative (1.0 mmol)

  • Alkyne derivative (1.2 mmol)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene

Procedure:

  • Add the phenol, alkyne, CuI, 1,10-phenanthroline, and K₂CO₃ to a reaction flask.

  • Add toluene as the solvent.

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at a specified temperature (e.g., 100°C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the substituted benzofuran.

PhenolAlkyneProductYield (%)Reference
PhenolPhenylacetylene2-Phenylbenzofuran85[16]
4-MethoxyphenolPhenylacetylene5-Methoxy-2-phenylbenzofuran82[16]
Phenol1-Octyne2-Hexylbenzofuran75[16]

Conclusion and Future Perspectives

The synthesis of benzofuran derivatives continues to be an active area of research, driven by their significant potential in various scientific fields. While classical methods provide foundational routes to these heterocycles, modern metal-catalyzed reactions have greatly expanded the synthetic toolbox, enabling the construction of complex and diverse benzofuran structures with high efficiency and precision. The development of more sustainable and atom-economical synthetic methods, such as C-H activation and multicomponent reactions, will undoubtedly shape the future of benzofuran synthesis, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules. [Link]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2012). The Journal of Organic Chemistry. [Link]

  • A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. (2007). Organic Letters. [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (2013). Tetrahedron. [Link]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2012). The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. (2008). Organic Letters. [Link]

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2010). Organic Letters. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. (2021). RSC Advances. [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2020). The Journal of Organic Chemistry. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2021). IOP Conference Series: Earth and Environmental Science. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Chemical Communications. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (2010). Chemical Communications. [Link]

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (2021). New Journal of Chemistry. [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2022). Chemical Communications. [Link]

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2010). Organic Letters. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Semantic Scholar. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). Organic Letters. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. [Link]

  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. (2015). Acta Chimica Slovenica. [Link]

  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans. (2007). ResearchGate. [Link]

  • Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. (1975). ConnectSci. [Link]

  • Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of Indole-Benzofuran Bis-Heterocycles. (2021). The Journal of Organic Chemistry. [Link]

  • Preparation of 2-Arylbenzofurans. (2007). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2020). Scientific Reports. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (2021). Organic & Biomolecular Chemistry. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). Molecules. [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (2013). Synfacts. [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2022). Dalton Transactions. [Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Catalysis. [Link]

  • Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. (2022). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-chlorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic process. Here, we delve into common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction and achieve higher yields.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of this compound can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This section provides a structured approach to identifying and resolving these issues.

Q1: My overall yield for the synthesis of this compound is consistently below 30%. What are the most likely causes and how can I improve it?

Several factors can contribute to low yields in this multi-step synthesis. A common and effective route involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization. Let's break down the potential pitfalls in each step.

Step 1: Synthesis of the Precursor - O-Alkylation of 2-Bromo-4-chlorophenol with Propargyl Bromide

The initial step of synthesizing the aryl propargyl ether is crucial. Incomplete reaction or the formation of side products here will directly impact the final yield.

  • Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. Incomplete deprotonation leads to unreacted starting material.

    • Troubleshooting:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, especially if the phenol is sterically hindered or electronically deactivated.[1][2] Ensure the base is freshly ground and dried to maximize its reactivity.

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[1]

  • Side Reactions:

    • C-Alkylation: While less common for phenols, some C-alkylation can occur, leading to a mixture of products.

    • Decomposition of Propargyl Bromide: Propargyl bromide can be unstable, especially in the presence of a base. It is advisable to use it fresh or distill it before use.

Step 2: Intramolecular Cyclization of the Aryl Propargyl Ether

This is often the most challenging step and a primary source of low yields. The cyclization can be promoted by various catalysts, most commonly palladium or copper complexes.[3][4][5][6]

  • Catalyst Inactivity: The catalyst can be poisoned by impurities in the starting materials or solvent.

    • Troubleshooting:

      • Ensure all reagents and the solvent are of high purity and anhydrous.

      • Consider a pre-catalyst that is activated in situ to ensure a highly active catalytic species.

  • Suboptimal Reaction Temperature: The temperature for the cyclization is critical. Too low, and the reaction will be sluggish or not proceed at all. Too high, and you risk decomposition of the starting material or product, leading to tar formation.

    • Troubleshooting:

      • Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for your specific substrate and catalyst system.

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, undesired isomers can form.[7]

    • Troubleshooting:

      • Careful selection of the catalyst and ligands can improve the regioselectivity of the cyclization. For instance, certain phosphine ligands on a palladium catalyst can favor the desired 5-endo-dig cyclization.[6]

Below is a workflow to systematically troubleshoot low yield:

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am observing significant amounts of a dark, tar-like substance in my reaction mixture during the cyclization step. What is causing this and how can I prevent it?

The formation of tar is a common issue in reactions conducted at elevated temperatures, especially with sensitive functional groups.

  • Cause: Polymerization of the starting material or product, or decomposition due to excessive heat. The terminal alkyne of the propargyl ether can be particularly prone to polymerization.

  • Prevention:

    • Temperature Control: As mentioned, precise temperature control is crucial. Use an oil bath with a temperature controller for uniform heating.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating can lead to decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to tar formation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is a reliable synthetic route for the starting material, 2-Bromo-4-chlorophenol?

A common method is the bromination of 4-chlorophenol.

  • Protocol:

    • Dissolve 4-chlorophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Slowly add a solution of bromine (Br₂) in the same solvent at a low temperature (e.g., 0-5°C) with stirring.

    • The reaction is typically rapid. Monitor by TLC to ensure complete consumption of the starting material.

    • Quench the reaction with a reducing agent like sodium thiosulfate to remove excess bromine.

    • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Q2: Are there alternative, more modern methods for the synthesis of the benzofuran core?

Yes, palladium-catalyzed tandem reactions have become increasingly popular for the synthesis of substituted benzofurans.[3][6][8][9] One such method is the tandem Sonogashira coupling-cyclization.[3][4][6][8]

  • Concept: This approach involves a one-pot reaction where a 2-halophenol (e.g., 2-bromo-4-chlorophenol) is coupled with a terminal alkyne, and the resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring.

  • Advantages: This method can be more efficient as it reduces the number of synthetic steps and purification procedures. It also allows for greater diversity in the final product by varying the coupling partners.[7][8]

The general mechanism is illustrated below:

Caption: Tandem Sonogashira coupling and cyclization for benzofuran synthesis.

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the formation of byproducts and their molecular weights.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: O-Alkylation of 2-Bromo-4-chlorophenol
  • To a solution of 2-bromo-4-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
  • To a solution of the aryl propargyl ether (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., triethylamine, 2.0 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to reflux (or the optimized temperature) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Bases for O-Alkylation

BaseSolventTemperature (°C)Time (h)Reported Yield (%)
K₂CO₃DMF60675-85
Cs₂CO₃ACN80485-95
NaHTHF0 to rt2>90

Table 2: Comparison of Catalysts for Intramolecular Cyclization

CatalystLigandBaseSolventTemperature (°C)Reported Yield (%)
Pd(PPh₃)₄PPh₃Et₃NToluene11060-75
PdCl₂(PPh₃)₂/CuIPPh₃Et₃NDMF10070-85
AuCl₃NoneNoneACN8075-90

References

  • G. G., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701-2713. [Link]

  • Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. [Link]

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  • Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5729-5732. [Link]

  • Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(4), 2542-2549. [Link]

  • Various Authors. (n.d.). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. MDPI. [Link]

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  • Wang, P., et al. (2021). Photocatalytic intramolecular radical cyclization involved synergistic SET and HAT: synthesis of 3,3-difluoro-γ-lactams. Organic Chemistry Frontiers, 8(16), 4443-4449. [Link]

  • Various Authors. (n.d.). General synthesis of benzofurans via tandem Sonogashira coupling/5-endo-dig cyclization. ResearchGate. [Link]

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  • Various Authors. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. ResearchGate. [Link]

  • Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Various Authors. (n.d.). The tandem reaction for the synthesis of benzofuran derivatives catalyzed by different Pd catalysts. ResearchGate. [Link]

  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • Akai, S., & Egi, M. (2015). Transition Metal-Catalyzed Intramolecular Cyclization of Propargyl Alcohols and Their Derivatives for the Synthesis of Highly Substituted Five-Membered Oxygen Heterocycles. Heterocycles, 91(7), 1333. [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 29(9), 2108. [Link]

  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Farooq, H., et al. (2018). Selective arylation of phenol proteted propygyl bromide via pd-catalysed Suzuki coupling reaction: synthesis, mechanistic studies by DFT calculations and Their Pharmacological Aspects. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Halogenated Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of halogenated benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Halogenated benzofurans are pivotal intermediates, enabling further functionalization through cross-coupling reactions, making their efficient and regioselective synthesis a primary objective in medicinal and materials chemistry.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues encountered during the synthesis of halogenated benzofurans, focusing on the widely used palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization, as well as direct halogenation techniques.

Category 1: Issues in Benzofuran Core Synthesis

A robust synthesis of the benzofuran core is the prerequisite for any subsequent halogenation or for syntheses starting from halogenated precursors.

Q1: My Sonogashira coupling/cyclization reaction of an o-halophenol and a terminal alkyne is failing or giving very low yields (<10%). What are the most likely causes and solutions?

This is a common and multifaceted problem. A systematic approach to troubleshooting is the most effective strategy.

  • Potential Cause 1: Ineffective Base. The choice of base is critical. For instance, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can poison the palladium catalyst.[2]

    • Solution: Switch to a non-hygroscopic, anhydrous base that does not generate water. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices for these reactions.[2] Organic bases such as triethylamine (NEt₃) can also be effective.[2]

  • Potential Cause 2: Catalyst Deactivation or Inefficiency. The palladium catalyst may not be optimal for your specific substrates, or it may be deactivating under the reaction conditions. "Tarring" or decomposition of starting materials at high temperatures can also poison the catalyst.[2]

    • Solution 1: Screen Catalysts and Ligands. While (PPh₃)₂PdCl₂ is common, more robust catalysts like Pd(PPh₃)₄ or modern PEPPSI-type catalysts can offer better performance and stability.[2][3] The choice of ligand dramatically influences reactivity; screen different phosphine ligands (e.g., PPh₃, XPhos, dppf) to find the optimal one for your system.[4][5][6]

    • Solution 2: Add a Co-catalyst. The Sonogashira coupling is often significantly enhanced by a copper(I) co-catalyst, typically copper(I) iodide (CuI).[2][7] Ensure you are using CuI, especially if the reaction is sluggish.

  • Potential Cause 3: Poor Substrate Solubility. Many substituted o-iodophenols exhibit poor solubility in common organic solvents, which can severely limit reaction rates.[8]

    • Solution: Choose a solvent that can effectively dissolve your substrates at the reaction temperature. While DMF is common, solvents like acetonitrile, toluene, or dioxane should be considered. For particularly insoluble substrates, performing the reaction at a higher temperature (if tolerated by the substrates) or screening a wider range of polar aprotic solvents may be necessary.

  • Potential Cause 4: Interference from Oxygen. Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. This involves thoroughly degassing the solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.

Q2: I am observing significant byproduct formation. How can I improve the selectivity for my desired halogenated benzofuran?

  • Problem: Alkyne Homocoupling (Glaser Coupling). This is a common side reaction in Sonogashira couplings, leading to diyne byproducts. It is often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Meticulous exclusion of oxygen is the primary solution. Additionally, running the reaction under copper-free conditions is a known strategy to avoid this, although it may require a more active palladium catalyst system.[3]

  • Problem: Formation of Undesired Isomers (e.g., 3H-benzofurans). This can occur if the cyclization step interferes with the initial Sonogashira coupling.[8]

    • Solution: This often requires re-optimization of the reaction conditions. Changing the base, solvent, or temperature can alter the relative rates of the coupling and cyclization steps. A lower temperature may favor the desired pathway by preventing premature or undesired cyclization pathways.

Category 2: Issues with Direct Halogenation of Benzofurans

Direct halogenation is a straightforward approach but can be plagued by regioselectivity issues.

Q3: My direct halogenation of a benzofuran is producing a mixture of 2-halo and 3-halo isomers. How can I control the regioselectivity?

The regioselectivity of electrophilic substitution on the benzofuran ring is a known challenge and depends on the stability of the intermediate sigma complex.[9][10]

  • Understanding the Inherent Reactivity: Unlike indole, which preferentially reacts at the 3-position, benzofuran often favors substitution at the 2-position.[9][10] This is because attack at the 2-position leads to a more stable intermediate where the positive charge is delocalized into the benzene ring without disrupting the aromaticity of the furan oxygen's lone pair participation.

  • Controlling Conditions for C2-Halogenation:

    • Solution: Use milder halogenating agents. Reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS) in solvents like CCl₄, CH₂Cl₂, or acetonitrile at or below room temperature typically favor C2-halogenation.

  • Forcing C3-Halogenation:

    • Solution: If the 2-position is blocked with a substituent, halogenation will be directed to the 3-position. If the 2-position is free, forcing conditions may be required, but this often leads to mixtures or di-halogenated products. The formation of an adduct between the halogen and the benzofuran can precede substitution, and the decomposition of this adduct influences the final product distribution.[11] More specialized, sterically hindered halogenating reagents or different catalytic systems may be required to favor the 3-position, which often requires a literature search for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust methods for synthesizing halogenated benzofurans? The most prevalent strategies can be categorized into two main approaches:

  • Late-Stage Halogenation: First, synthesize the benzofuran core and then introduce the halogen atom(s) via electrophilic substitution. This is often simpler but can suffer from regioselectivity issues.

  • Synthesis from Halogenated Precursors: Start with a halogenated phenol or another halogenated precursor and then construct the furan ring. This provides excellent control over the halogen's position. Palladium-catalyzed methods, such as the Sonogashira coupling of an o,m,p-halophenol with a terminal alkyne followed by cyclization, are extremely common and versatile.[1][7][12] Transition-metal-free methods involving o-lithiation of O-aryl carbamates also provide a powerful route to specifically substituted halobenzofurans.[1]

Q2: How do I choose the right palladium catalyst and ligand? There is no single "best" catalyst system; the optimal choice is substrate-dependent.

  • Catalyst Precursor: Pd(OAc)₂, Pd₂(dba)₃, and (PPh₃)₂PdCl₂ are common starting points.[2][5][13]

  • Ligands: The ligand stabilizes the active Pd(0) species and modulates its reactivity.

    • For N-nucleophiles (in functionalization): Bidentate phosphine ligands with a suitable bite angle, like dppf, have been shown to be highly effective.[5][6]

    • For C, S, and O-nucleophiles: More electron-rich and bulky monodentate ligands like XPhos can be more efficient.[5][6]

    • General Guideline: Start with a common ligand like triphenylphosphine (PPh₃). If yields are low or the reaction is slow, screen a panel of more advanced ligands (e.g., Buchwald or Fu-type biaryl phosphine ligands).

Q3: Are there effective metal-free alternatives for synthesizing halogenated benzofurans? Yes. Several powerful metal-free methods have been developed.

  • o-Lithiation/Cyclization: This involves the directed ortho-metalation of an O-haloaryl carbamate using a strong base like s-BuLi or LDA, followed by reaction with an electrophile and subsequent cyclization to form the benzofuran.[1] This method is particularly useful for accessing 4-halobenzofurans, which can be challenging to prepare otherwise.[1]

  • Hypervalent Iodine Reagents: The oxidative cyclization of 2-hydroxystilbenes using reagents like PhI(OAc)₂ can produce 2-arylbenzofurans without the need for transition metals.[14][15]

  • Lewis Acid Catalysis: Titanium tetrachloride (TiCl₄) has been reported to promote the one-step regioselective synthesis of benzofurans from phenols and α-haloketones, acting as both a Friedel-Crafts-like alkylation promoter and a dehydrating agent.[16][17][18]

Data & Optimization Summaries

For a typical palladium-catalyzed synthesis, a systematic optimization of parameters is crucial.

Table 1: Optimization Parameters for Palladium-Catalyzed Sonogashira-Cyclization

ParameterInitial ConditionOptimization Strategy & Rationale
Pd Catalyst (PPh₃)₂PdCl₂ (2 mol%)Screen Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃. More active catalysts may improve yields for challenging substrates.
Ligand PPh₃ (4 mol%)Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) to improve stability and turnover.
Cu Co-catalyst CuI (5 mol%)Essential for most Sonogashira couplings. Ensure it is fresh and anhydrous. Consider copper-free for reducing homocoupling.
Base NEt₃Screen inorganic bases like K₂CO₃ or Cs₂CO₃, which are often more effective and avoid potential side reactions.[2]
Solvent DMFScreen ACN, Dioxane, Toluene. Solubility of starting materials is key.[8]
Temperature 80 °CIncrease temperature to 100-120 °C for slow reactions, but be wary of substrate/catalyst decomposition.
Concentration 0.1 MFor intramolecular cyclizations, running at higher dilution (e.g., 0.01-0.05 M) can favor the desired reaction over intermolecular side reactions.[19]

Visualized Workflows & Mechanisms

Diagrams can clarify complex decision-making processes and reaction pathways.

Troubleshooting_Workflow start Low Yield in Halogenated Benzofuran Synthesis check_sm Verify Starting Material Purity & Integrity start->check_sm check_atm Ensure Strictly Inert Atmosphere check_sm->check_atm If SMs are pure opt_base Optimize Base: Switch to K₂CO₃ or Cs₂CO₃ from NaHCO₃ or NEt₃ check_atm->opt_base If atmosphere is inert opt_cat Optimize Catalyst System: Screen Pd Source & Ligand (e.g., XPhos, dppf) opt_base->opt_cat If yield still low result Improved Yield opt_base->result opt_solv Optimize Solvent: Test ACN, Dioxane, Toluene for Solubility opt_cat->opt_solv If yield still low opt_cat->result opt_temp Optimize Temperature: Incrementally increase (e.g., 80 → 110 °C) opt_solv->opt_temp If yield still low opt_solv->result opt_temp->result

Caption: Troubleshooting workflow for low yield in benzofuran synthesis.

Sonogashira_Mechanism cluster_cat_cycle Palladium Catalytic Cycle cluster_cyclization Intramolecular Cyclization A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Transmetalation (with Cu-acetylide) C->D E Ar-Pd(II)-alkyne(L₂) D->E F Reductive Elimination E->F F->A Product G o-(alkynyl)phenol F->G H o-(alkynyl)phenol I Base-mediated 5-exo-dig cyclization H->I J Benzofuran Product I->J

Caption: Key steps in the Sonogashira coupling and cyclization mechanism.

Experimental Protocols

These protocols provide a starting point. Modifications will be necessary based on your specific substrates.

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol is adapted from established methods for synthesizing 2-substituted benzofurans.[2][20]

  • Preparation: To a flame-dried Schlenk tube or sealable reaction vial, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., triethylamine or DMF/NEt₃ mixture). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired halogenated benzofuran.

Protocol 2: General Procedure for Direct C2-Bromination of a Benzofuran
  • Preparation: Dissolve the benzofuran starting material (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the product by column chromatography or recrystallization.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Chemtips. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtips. Available at: [Link]

  • Ramgren, S. D., & Miller, K. M. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 14(5), 1258–1261. Available at: [Link]

  • Pramanik, S. et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. Available at: [Link]

  • Bhargava, G. et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24987-25016. Available at: [Link]

  • Sartori, G. et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(4), 2347-2353. Available at: [Link]

  • Glaser, P. A. (2007). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 18(1). Available at: [Link]

  • De Luca, L. et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(3), 545. Available at: [Link]

  • Wang, B. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link]

  • Mushtaq, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Wang, P.-C. et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Mushtaq, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22133–22162. Available at: [Link]

  • Shaikh, A. K., & Varvounis, G. (2014). Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Organic letters, 16(5), 1478–1481. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available at: [Link]

  • Cera, G. et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Beilstein Journal of Organic Chemistry, 17, 86-93. Available at: [Link]

  • da Silva, V. A. et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Chemistry, 6(1), 19. Available at: [Link]

  • Wang, M. et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuran-amines and Benzo[b]thiophenamines. Molecules, 28(23), 7738. Available at: [Link]

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Common side reactions and byproducts in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Common Side Reactions and Byproducts

Welcome to the technical support center for benzofuran synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common challenges and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for accessing the benzofuran core, and what is a key challenge for each?

A1: The synthesis of the benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous established methods.[1][2] The most prevalent strategies each come with their own set of common challenges:

  • Palladium-Catalyzed Intramolecular Cyclization: This is a powerful and widely used method, often involving a Sonogashira or Heck coupling followed by cyclization.[1][2][3] A typical route couples an o-iodophenol with a terminal alkyne.

    • Key Challenge: Catalyst deactivation and incomplete cyclization are frequent hurdles. The reaction conditions suitable for the initial C-C bond formation may not be optimal for the subsequent C-O bond formation, leading to the accumulation of uncyclized intermediates.[3]

  • Copper-Catalyzed Synthesis: Offering a more economical and greener alternative to palladium, copper catalysts are effective for one-pot syntheses, for instance, from o-hydroxy aldehydes and alkynes.[1][2][3]

    • Key Challenge: These reactions can sometimes suffer from lower yields or require higher catalyst loading compared to their palladium counterparts. Homocoupling of the alkyne starting material can be a significant side reaction.

  • Classic Condensation Reactions (e.g., Rap-Stoermer Reaction): This approach involves the reaction of salicylaldehydes with compounds like α-haloketones.[1][2]

    • Key Challenge: These reactions can generate multiple byproducts if the starting materials can undergo self-condensation. Furthermore, regioselectivity can be an issue with substituted salicylaldehydes.

  • Perkin Rearrangement: This method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[4][5]

    • Key Challenge: The reaction is performed under basic conditions, which can lead to degradation of sensitive functional groups on the starting material or product. Incomplete rearrangement is also a possibility.[4]

Q2: How do the electronic properties of my starting materials affect the outcome of my benzofuran synthesis?

A2: The electronic nature of substituents on your aromatic precursors is a critical factor that significantly influences reaction efficiency and can dictate the success or failure of a synthesis.

  • For Palladium-Catalyzed Reactions: The success of Larock-type syntheses is highly sensitive to the electronic properties of both the aryl halide and the alkyne.[6] For example, an electron-poor alkyne and an electron-withdrawing group adjacent to the iodine on the phenol can strongly favor product formation.[6] Conversely, electron-rich phenols may be more prone to oxidation, while electron-rich alkynes might favor undesired side reactions like homocoupling.

  • For Reactions from Salicylaldehydes: Electron-donating groups on the salicylaldehyde ring generally increase the nucleophilicity of the phenoxide, facilitating the cyclization step and leading to higher yields of the target benzofuran.[3] Conversely, strong electron-withdrawing groups can disfavor the reaction.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures and provides systematic troubleshooting protocols.

Problem 1: My Palladium-catalyzed benzofuran synthesis (e.g., Larock-type from o-iodophenol) is failing or giving very low yields (<10%).

This is a frequent issue, particularly when using sodium bicarbonate (NaHCO₃) as the base in a high-temperature solvent like DMF.[3][6]

Potential Cause 1: Water Formation & Catalyst Deactivation At temperatures around 110°C, sodium bicarbonate can decompose to produce sodium carbonate, CO₂, and, critically, water. This in-situ generated water can hydrolyze phosphine ligands and interfere with the Pd(0)/Pd(II) catalytic cycle, leading to the precipitation of palladium black and catalyst deactivation.[3][6]

Solution 1: Change the Base Switch to a more thermally stable, non-hydroxyl-containing base that does not produce water upon heating.

  • Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Causality: These bases are highly effective and do not generate water, thereby preserving the integrity of the catalytic system at high temperatures.

Potential Cause 2: Uncyclized Intermediate Formation You observe the Sonogashira coupling product (the o-hydroxyphenyl-alkyne) as the major product, with little to no benzofuran. This indicates that the initial C-C bond formation is successful, but the subsequent intramolecular 5-endo-dig cyclization (C-O bond formation) is kinetically hindered.

Solution 2: Promote the Cyclization Step The conditions for coupling are not always the same as for cyclization. A two-step, one-pot approach can be effective.

  • Run the initial Sonogashira coupling at a lower temperature (e.g., 60-80 °C) until the starting materials are consumed (monitor by TLC or LC-MS).

  • Once coupling is complete, increase the reaction temperature to 100-120 °C to drive the intramolecular cyclization.

Workflow: Troubleshooting Low-Yield Palladium-Catalyzed Synthesis

G start Low Yield (<10%) in Pd-Catalyzed Synthesis check_base Is the base NaHCO₃? start->check_base change_base Action: Replace NaHCO₃ with Cs₂CO₃ or K₂CO₃. check_base->change_base Yes check_intermediate Is the uncyclized Sonogashira product the major product? check_base->check_intermediate No success Improved Yield change_base->success adjust_temp Action: Implement two-step temperature profile. 1. Couple at 60-80°C 2. Cyclize at 100-120°C check_intermediate->adjust_temp Yes re_evaluate Problem Persists: Re-evaluate catalyst, ligands, and electronic properties of substrates. check_intermediate->re_evaluate No adjust_temp->success G cluster_0 Desired Rap-Stoermer Pathway cluster_1 Side Reaction: Ketone Self-Condensation Sal Salicylaldehyde Anion Intermediate Alkylated Intermediate Sal->Intermediate + Ketone α-haloketone Ketone->Intermediate Product Benzofuran Intermediate->Product Intramolecular Aldol & Dehydration Ketone2 α-haloketone Byproduct Aldol Adduct & Polymeric Byproducts Ketone2->Byproduct Base Ketone3 α-haloketone Ketone3->Byproduct

Caption: Competing pathways in the Rap-Stoermer synthesis.

Problem 3: I am struggling to separate constitutional isomers of my substituted benzofuran.

The purification of substituted benzofurans is often challenging because regioisomers formed during the synthesis can have very similar polarities, making them difficult to separate by standard column chromatography. [7] Solution: Optimize Chromatographic Conditions

  • Optimize the Solvent System: Do not rely solely on varying the ratio of a standard solvent system (e.g., hexane/ethyl acetate). Introduce a solvent with different selectivity. [8] * Example: If hexane/ethyl acetate fails, try a system containing dichloromethane (e.g., hexane/DCM) or a small amount of toluene. The different interactions (e.g., pi-stacking with toluene) can often resolve closely eluting isomers.

  • Change the Stationary Phase: If silica gel is ineffective, consider alternative stationary phases.

    • Reverse-Phase Chromatography: For moderately polar compounds, C18-functionalized silica can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.

    • Alumina: For very non-polar or base-sensitive compounds, neutral or basic alumina can be a good alternative to acidic silica gel.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC is the gold standard. A systematic screening of columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phases is recommended.

Data Summary: Troubleshooting Common Benzofuran Synthesis Issues

Problem Common Synthesis Method Potential Cause(s) Recommended Solution(s)
Low to No Yield Palladium-Catalyzed1. Catalyst deactivation by water (from NaHCO₃).<[3][6]br>2. Suboptimal temperature for cyclization.1. Replace NaHCO₃ with Cs₂CO₃ or K₂CO₃.2. Use a two-step temperature profile.
Uncyclized Intermediate Palladium-CatalyzedReaction conditions favor C-C coupling but not C-O cyclization. [3]Increase temperature after initial coupling is complete.
Byproduct Formation Rap-Stoermer1. Self-condensation of the α-haloketone.2. Cannizzaro reaction of salicylaldehyde.1. Slow, controlled addition of the ketone.2. Use a milder base like K₂CO₃ or Et₃N.
Incomplete Reaction Perkin RearrangementInsufficient base or reaction time; steric hindrance.Increase reaction time, temperature (microwave irradiation can be effective), or use a stronger base if the substrate is stable. [4]
Difficult Purification GeneralFormation of regioisomers with similar polarity. [7]1. Alter chromatography solvent selectivity (e.g., add DCM or toluene).2. Switch stationary phase (e.g., C18, alumina).3. Utilize preparative HPLC.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules.
  • ResearchGate. 6 questions with answers in BENZOFURANS.
  • Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Miao, M., et al. (2019).
  • Bibi, A., et al. (2024).
  • Bibi, A., et al. (2024).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters.
  • Wikipedia. Perkin rearrangement.

Sources

Technical Support Center: Purification of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 5-Bromo-7-chlorobenzofuran. This guide is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this halogenated benzofuran derivative. The following troubleshooting guides and FAQs are designed to provide direct, actionable solutions to challenges encountered during experimental work, ensuring the integrity and purity of your final compound.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active molecules. However, its synthesis often yields a crude product contaminated with starting materials, regioisomers, and other side-products. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the accuracy of biological assay data. The primary challenges stem from the compound's physical properties—typically a white to yellow solid—and its solubility profile, which can complicate standard purification techniques like recrystallization and chromatography.

This guide provides a systematic approach to troubleshooting these challenges, grounded in the principles of organic chemistry and practical laboratory experience.

Physicochemical Properties for Purification Strategy

Understanding the fundamental properties of this compound is the first step in designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₈H₄BrClO[1]
Molecular Weight 231.48 g/mol [2]
Physical Form White to yellow solid
Purity (Typical Crude) ~95% (can be lower)
Solubility Soluble in many organic solvents like Dichloromethane, Ethyl Acetate, and Toluene. Sparingly soluble in non-polar solvents like Hexane.Inferred from chromatography protocols.
XLogP3-AA 3.6[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format to help you resolve experimental hurdles quickly.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on solvent choice and technique.[3]

Q1: My compound is "oiling out" instead of forming crystals during recrystallization. What's going wrong?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This is common if the melting point of your compound is low or if significant impurities are present, causing melting point depression.[4]

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the flask to dissolve the oil completely.

  • Add More Solvent: Add a small amount of the primary solvent to decrease the solution's saturation point.

  • Slow Down Cooling: The key to forming pure crystals is slow, controlled cooling. Insulate the flask (e.g., place it in a beaker of hot water or wrap it in glass wool) to allow it to cool to room temperature gradually before moving it to an ice bath.[4]

  • Consider a Co-solvent System: If a single solvent is ineffective, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q2: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?

A2: Failure to crystallize is usually due to the solution being too dilute or the compound being highly soluble in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent under a gentle stream of nitrogen or by using a rotary evaporator to increase the concentration of the solute. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out rapidly with impurities.

  • Re-evaluate Your Solvent: The chosen solvent may be too effective. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. You may need to switch to a less polar or different solvent system.

Column Chromatography Challenges

Flash column chromatography is the workhorse for purifying moderately polar organic compounds and is often the first step before final purification by recrystallization.[5]

Q1: My compound is streaking or tailing badly on the TLC plate and the column. What is causing this?

A1: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (typically silica gel).

Troubleshooting Steps:

  • Check for Overloading: Applying too much sample to your TLC plate or column is a common cause of streaking. Try spotting a more dilute solution on the TLC plate.

  • Increase Eluent Polarity: Your mobile phase may not be polar enough to effectively move the compound along the stationary phase. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., from 5% Ethyl Acetate in Hexane to 10%).

  • Add a Modifier: The acidic nature of silica gel can sometimes cause issues with sensitive compounds. Adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can neutralize active sites on the silica and improve peak shape. For acidic compounds, a small amount of acetic acid can be used.

  • Switch the Stationary Phase: If problems persist, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for certain halogenated compounds.[6]

Q2: I am struggling to separate my product from an impurity with a very similar Rf value. What can I do?

A2: Separating compounds with close Rf values is a classic chromatography challenge that requires careful optimization.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Test a variety of eluent systems with different solvent polarities and selectivities. For example, replacing Ethyl Acetate with Dichloromethane or MTBE can alter the elution order and improve separation.

  • Use a Gradient Elution: Instead of an isocratic (constant composition) mobile phase, employ a gradient elution where the polarity of the eluent is gradually increased over the course of the separation. This can help to sharpen peaks and improve the resolution between closely eluting compounds.

  • Improve Column Efficiency: Ensure your column is packed properly without any cracks or channels. A longer, narrower column will generally provide better resolution than a short, wide one.

  • Consider Preparative HPLC: For very difficult separations or to achieve very high purity, Reverse-Phase Preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[7]

Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose method for purifying crude this compound?

A: A two-stage purification strategy is highly recommended for achieving optimal purity.

  • Stage 1: Flash Column Chromatography. First, purify the crude material using silica gel column chromatography. This is highly effective at removing baseline impurities, unreacted starting materials, and major side-products.

  • Stage 2: Recrystallization. Take the pooled, clean fractions from the column, evaporate the solvent, and then recrystallize the resulting solid. This second step is excellent for removing trace impurities and achieving a highly crystalline, pure final product.

Q: How do I choose the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Screening Procedure: Place a small amount of your crude product (10-20 mg) into several different test tubes. Add ~0.5 mL of a different solvent (e.g., Hexane, Ethanol, Isopropanol, Toluene, Ethyl Acetate) to each.

  • Observe: Note the solubility at room temperature. Heat the tubes that did not dissolve at room temperature. A good solvent will dissolve the compound upon heating.

  • Cool: Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a high yield of crystals upon cooling. A co-solvent system, such as Ethanol/Water or Toluene/Hexane, is often a good choice.

Q: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is the best practice for purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC chromatogram showing a single sharp peak is a strong indicator of high purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities, which would show up as extra peaks in the spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides mass information, which is useful for identifying any remaining low-level impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a classic sign of impurity.

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude this compound TLC Analyze by TLC Crude->TLC Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) TLC->Chromatography CheckPurity1 Assess Purity of Fractions (TLC/HPLC) Chromatography->CheckPurity1 Combine Combine Pure Fractions & Evaporate CheckPurity1->Combine Purity OK Repurify Repurify or Re-crystallize CheckPurity1->Repurify Impure Recrystallize Recrystallization Combine->Recrystallize CheckPurity2 Final Purity Analysis (HPLC, NMR, MP) Recrystallize->CheckPurity2 CheckPurity2->Recrystallize Purity <99% PureProduct Pure Product (>99%) CheckPurity2->PureProduct Purity >99% Repurify->Chromatography

Caption: A standard workflow for the purification of this compound.

Troubleshooting Recrystallization

This decision tree provides a logical path for resolving common recrystallization problems.

RecrystallizationTroubleshooting Start Cooled Solution Decision What is the issue? Start->Decision OilingOut Compound 'Oiled Out' Decision->OilingOut Oiling NoCrystals No Crystals Formed Decision->NoCrystals No Crystals ActionOil1 Reheat to Dissolve OilingOut->ActionOil1 ActionNoCry1 Scratch Flask NoCrystals->ActionNoCry1 ActionNoCry2 Add Seed Crystal NoCrystals->ActionNoCry2 ActionNoCry3 Reduce Solvent Volume NoCrystals->ActionNoCry3 ActionOil2 Add More Solvent ActionOil1->ActionOil2 ActionOil3 Cool Slowly ActionOil2->ActionOil3 Success Crystals Form ActionOil3->Success ActionNoCry1->Success ActionNoCry2->Success ActionNoCry3->Success

Caption: A troubleshooting decision tree for common recrystallization failures.

References
  • 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem. National Center for Biotechnology Information. [Link]

  • SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, Vol. 94, No. 5, 2017. [Link]

  • Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem. National Center for Biotechnology Information. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, Vol. 13, 2022. [Link]

  • 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. ResearchGate. [Link]

  • Preparation method of 7-bromobenzofuran - Google Patents.
  • Purification of liquid bromine contaminated with organic impurities - Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. National Center for Biotechnology Information. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]

  • NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. BYJU'S. [Link]

  • Cycloaddition reactions of azide, furan, and Pyrrole Units with Benzynes generated by the hexadehydro-diels. HETEROCYCLES, Vol. 88, No. 2, 2014. [Link]

  • 5-bromoindole preparation method - Google Patents.
  • DBNPA - Wikipedia. Wikimedia Foundation. [Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

  • Preparation method for 5-bromo-7-azaindole - Google Patents.
  • Preparation method of 5-bromo-7-azaindole - Google Patents.

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Overcoming challenges in the Suzuki coupling of brominated heterocycles.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Brominated Heterocycles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with these challenging but vital substrates. As a senior application scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying mechanistic reasoning to empower your experimental design.

Heterocyclic compounds are foundational structural motifs in a vast majority of FDA-approved small-molecule drugs.[1] The Suzuki-Miyaura reaction is a paramount tool for their synthesis and elaboration due to its functional group tolerance and relatively mild conditions.[2] However, the unique electronic properties and coordination potential of heteroatoms introduce specific challenges not always encountered with simple aryl bromides. This guide will address these issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles faced when setting up Suzuki couplings with brominated heterocycles.

Q1: What are the primary reasons my Suzuki coupling with a brominated heterocycle is failing?

A: Failure typically stems from one of four key areas:

  • Catalyst Inhibition/Deactivation: The Lewis basic heteroatom (e.g., the nitrogen in pyridine) can coordinate to the palladium center, inhibiting catalytic activity.[3][4]

  • Poor Oxidative Addition: The C-Br bond on an electron-rich heterocycle can be less reactive, leading to a slow or non-existent initial oxidative addition step, which is often rate-determining.[4][5]

  • Organoboron Reagent Instability: Heteroaryl boronic acids are notoriously prone to decomposition, especially via protodeboronation, which removes your nucleophilic partner from the reaction.[1][6]

  • Side Reactions: Competing pathways like debromination of the starting material or homocoupling of the boronic acid can consume reagents and lower the yield of the desired product.[4][7]

Q2: How do I select an appropriate starting catalyst system (palladium source and ligand)?

A: For brominated heterocycles, standard catalysts like Pd(PPh₃)₄ can be ineffective.[5] A more robust starting point involves a combination of a palladium precatalyst and a specialized ligand.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts that generate the active Pd(0) species in situ.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are the industry standard for challenging couplings.[5][8] They accelerate both the oxidative addition and the final reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the heterocycle.[4][9]

    • Excellent Starting Choices: Start with Buchwald biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[4]

    • Rationale: These ligands create a highly active, coordinatively unsaturated Pd(0) species that is reactive enough to engage the C-Br bond of the heterocycle.

Q3: What is a good general-purpose base and solvent combination to begin with?

A: A reliable starting point for many heterocyclic Suzuki couplings is:

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). K₃PO₄ is a stronger base and can be more effective for difficult couplings.[5] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.[3][5]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water (e.g., 4:1 ratio) or Toluene/water.[3][10] The water is crucial for the transmetalation step, but excessive amounts can promote unwanted protodeboronation of the boronic acid.[5]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem Category: Low or No Product Conversion

Q: My reaction shows no consumption of starting materials. What should I check first?

A: This "dead reaction" scenario often points to a fundamental issue with one of the core components.

  • Verify Catalyst Activity:

    • Cause: The palladium precatalyst may be old or degraded, or the active Pd(0) species is not forming. The phosphine ligand may have oxidized.

    • Solution: Use a freshly opened bottle of the palladium source and ligand. Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) which is designed for easy handling and high activity.

  • Assess Reagent Quality, Especially the Boronic Acid:

    • Cause: Heteroaryl boronic acids can decompose upon storage.[11] Protodeboronation can occur even before the reaction begins.

    • Solution: Check the purity of your boronic acid by NMR. If it has degraded, purchase a new batch. To circumvent instability, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts.[4] These are generally more resistant to premature decomposition.[12]

  • Ensure an Inert Atmosphere:

    • Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes homocoupling of the boronic acid.[7][13]

    • Solution: Ensure your reaction setup is rigorously degassed. This is typically done by subjecting the sealed reaction vessel to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[3][5] Sparging the solvents with inert gas before use is also a highly effective technique.[11]

Q: My reaction starts but stalls at low conversion. How can I drive it to completion?

A: A stalling reaction suggests a catalyst deactivation pathway or suboptimal reaction conditions.

  • Switch to a More Robust Ligand:

    • Cause: The initial ligand may not be providing sufficient stability to the palladium center throughout the catalytic cycle, leading to catalyst decomposition. The heteroatom of the substrate or product may be poisoning the catalyst.[7]

    • Solution: Switch to a more sterically hindered and electron-rich ligand. If you started with a simpler ligand like PPh₃, move to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos). These are designed to resist catalyst deactivation in challenging systems.[4]

  • Increase Reaction Temperature:

    • Cause: The oxidative addition step for many brominated heterocycles can have a high activation energy.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C.[3] Microwave irradiation can also be highly effective for accelerating slow reactions, often reducing reaction times from hours to minutes.[2][10]

  • Add a Lewis Acidic Additive:

    • Cause: If catalyst poisoning by the nitrogen heteroatom is suspected, its lone pair can be "masked."

    • Solution: The addition of trimethyl borate B(OMe)₃ can bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst and enhancing reaction rates.[1][7]

Problem Category: Significant Side Product Formation

Q: I'm observing a lot of debromination of my starting material. How can I prevent this?

A: Debromination (or dehalogenation) occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of the organoboron partner.[7]

  • Cause: The hydride source is often the solvent (like an alcohol) or an amine base.

  • Solutions:

    • Change the Base: Avoid amine bases if possible. Switch to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Change the Solvent: If using an alcohol-based solvent system, switch to an aprotic solvent like dioxane, toluene, or DMF.[3]

    • Lower the Temperature: This side reaction can become more prominent at higher temperatures. Run the reaction at the lowest temperature that still allows for reasonable conversion.

Q: How can I minimize the formation of the homocoupled biaryl product from my boronic acid?

A: Homocoupling is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or unreduced Pd(II) species.[7][13]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all oxygen is removed from the reaction vessel and solvents before heating.[4]

    • Use a Pd(0) Source: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, or ensure your Pd(II) precatalyst is fully reduced at the start of the reaction.

    • Control Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid reagent.[3] A large excess can sometimes favor homocoupling.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

The following diagram illustrates the key steps of the catalytic cycle and highlights where issues with brominated heterocycles typically arise.

Suzuki_Cycle cluster_pitfalls Common Failure Points with Heterocycles Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Ar-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)2 + Base Debromination Debromination (Side Reaction) PdII_Aryl->Debromination + [H-] PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Diaryl Protodeboronation Protodeboronation of Ar'-B(OR)2 Transmetal->Protodeboronation H2O/Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Inhibition Catalyst Inhibition (N-coordination) Inhibition->Pd0 poisons

Caption: The Suzuki catalytic cycle with failure points for heteroaryl bromides.

Section 3: Recommended General Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic brominated heterocycle with an arylboronic acid. Optimization may be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki Coupling [3][5][10]

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the vessel with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 4: Quick Reference Tables

For convenience, the following tables summarize key reaction parameters.

Table 1: Recommended Catalyst Systems for Heteroaryl Bromides

Catalyst PrecursorLigandTarget Substrate ClassKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃PPh₃Simple, electron-deficient heterocyclesCost-effective, traditional choice.
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosElectron-rich or sterically hindered heterocyclesHigh activity, promotes difficult oxidative additions, resists catalyst poisoning.[4]
XPhos Pd G3/G4(integrated)General-purpose, especially for challenging casesAir-stable, highly active, easy to handle.
Pd(dppf)Cl₂(integrated)General-purpose, good starting pointWell-behaved, common, moderately active.[3]

Table 2: Guide to Base and Solvent Selection

BaseStrengthCommon SolventsComments
K₂CO₃ / Na₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, DMFStandard choice, effective for many systems.[10]
K₃PO₄StrongDioxane/H₂O, TolueneExcellent for less reactive C-Br bonds.[5]
Cs₂CO₃StrongDioxane, TolueneOften gives superior results but is more costly.[3]
KFMildDioxaneCan be effective, particularly with organotrifluoroborates.[14]
TMSOKStrongDME, Dioxane (Anhydrous)Used in anhydrous conditions for refractory couplings.[1]

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.

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Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving 5-Bromo-7-chlorobenzofuran. This resource provides in-depth troubleshooting guides and FAQs to address specific challenges, ensuring the integrity and success of your synthetic protocols.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][][3] Its di-halogenated structure allows for selective, sequential cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the synthesis of complex molecular architectures.[4][5] However, the very nature of this substrate, combined with the sensitive catalytic systems required, presents a significant risk of catalyst deactivation. This guide is designed to help you diagnose, troubleshoot, and prevent these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The primary indicators include a sudden or gradual drop in reaction yield, the formation of a black precipitate (often called "palladium black"), incomplete conversion of starting materials even with extended reaction times, and the need for progressively higher catalyst loadings to achieve the same outcome.[6][7][8]

Q2: Why is my palladium catalyst turning black?

A2: The formation of palladium black is a classic sign of catalyst deactivation where the active, well-dispersed palladium nanoparticles or complexes aggregate into larger, catalytically inactive clusters.[7][9][10] This is often triggered by high temperatures, impurities, or instability of the supporting ligands.[9][10]

Q3: Can impurities in my this compound starting material cause deactivation?

A3: Absolutely. Impurities, even at trace levels, can act as catalyst poisons.[8] For halogenated compounds, residual starting materials from their synthesis or sulfur-containing compounds can be particularly detrimental, blocking the active sites of the palladium catalyst.[8][11]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. For instance, catalysts deactivated by coking (carbon deposition) can sometimes be regenerated by controlled oxidation.[12] However, catalysts deactivated by sintering (irreversible particle growth) are much more difficult to restore.[13][14]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed diagnostic questions and actionable solutions.

Problem 1: My reaction starts well but stalls before completion.

Q: I'm running a Suzuki coupling with this compound, and the reaction stops at ~50-60% conversion. What's happening?

A: This "stalling" behavior often points to a catalyst that is active initially but deactivates over the course of the reaction. The cause is likely related to ligand degradation or the gradual formation of an inactive palladium species.

Diagnostic & Solution Workflow:

  • Check for Ligand Degradation: Phosphine ligands, commonly used in cross-coupling, are susceptible to oxidation, especially if the reaction is not maintained under a strictly inert atmosphere.[10][15]

    • Test: Take a small aliquot of the reaction mixture, filter it, and analyze by ³¹P NMR spectroscopy. The appearance of a new signal corresponding to the phosphine oxide confirms degradation.

    • Solution: Ensure rigorous degassing of all solvents and reagents before starting. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. In some cases, adding a slight excess of the ligand (e.g., an extra 0.5-1 mol% relative to palladium) can help maintain catalyst stability.[16]

  • Suspect Formation of Inactive Pd(I) Dimers: Under certain conditions, the active Pd(0) catalyst can form inactive dimeric palladium(I) species, effectively removing it from the catalytic cycle. This is more common with sterically hindered ligands.[10]

    • Solution: Altering the ligand can sometimes prevent this. Switching to a different class of ligands, such as N-heterocyclic carbenes (NHCs), may offer greater stability.

  • Evaluate Base Stability: The base used in the reaction can also play a role. Some bases can interact with the catalyst or substrate in unintended ways over time.

    • Test: Run a parallel reaction with a different base (e.g., switch from an inorganic base like K₂CO₃ to an organic base like triethylamine, if compatible with the reaction).

Problem 2: I see a black precipitate and have no product yield.

Q: My reaction mixture turned black almost immediately after heating, and my TLC/LC-MS analysis shows only starting material. What went wrong?

A: The rapid formation of palladium black indicates a catastrophic failure of the catalyst's stability, leading to aggregation.[7][9][10] This is a common and severe deactivation pathway.

Troubleshooting Flowchart:

G A Problem: Rapid Pd Black Formation & No Yield B Was the Pd(II) precatalyst properly reduced to active Pd(0)? A->B C Is the temperature too high? A->C D Are there gross impurities in reagents/solvents? A->D E Inefficient Reduction. Use a pre-activated Pd(0) source (e.g., Pd(PPh3)4) or an efficient precatalyst system. B->E No F Excessive heat causes rapid ligand dissociation and Pd aggregation. Reduce temperature and increase reaction time. C->F Yes G Impurities (O₂, moisture, sulfur) poison the catalyst. Use freshly distilled/anhydrous solvents. Purify starting materials. D->G Yes

Caption: Troubleshooting Pd Black Formation.

Explanation of Causality:

  • Inefficient Precatalyst Reduction: Many reactions use Pd(II) sources (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[6][17] If this reduction is slow or incomplete, the unstable Pd(II) species can decompose.

  • Thermal Stress: High temperatures can accelerate the rate at which ligands dissociate from the palladium center. These "naked" palladium atoms are highly prone to aggregation.[18]

  • Gross Contamination: Oxygen is a potent oxidant for both the Pd(0) center and phosphine ligands.[8][10][19] Water can interfere with the base and other reagents.[6]

Problem 3: My catalyst works for one batch of this compound but not another.

Q: I've successfully run this reaction before, but with a new bottle of this compound, the reaction is failing. What should I check?

A: This strongly suggests that the issue lies with the purity of your new batch of starting material. Batch-to-batch variability can introduce catalyst poisons.

Protocol for Purity Verification:

  • Reagent Purity Assessment:

    • Objective: To confirm the purity of the new batch of this compound and other key reagents.

    • Method:

      • Analyze the new and old batches of this compound by ¹H NMR, ¹³C NMR, and GC-MS to identify any potential impurities.

      • Assess the purity of other critical reagents like the boronic acid (or other coupling partner), base, and solvent. Ensure solvents are anhydrous and bases are not hydrated.[6][16]

  • Small-Scale Test Reaction:

    • Objective: To confirm that the starting material is the source of inhibition.

    • Method:

      • Set up a small-scale control reaction using the old, known-good batch of this compound.

      • Set up an identical reaction using the new batch.

      • If the control reaction works and the new one fails, the starting material is confirmed as the culprit.

  • Purification:

    • Solution: Purify the new batch of this compound via recrystallization or column chromatography. Re-run the reaction with the purified material.

Key Catalyst Deactivation Mechanisms

Understanding the underlying chemical processes is crucial for effective troubleshooting.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways A L-Pd(0)-L B Oxidative Addition A->B P Poisoning (e.g., Sulfur, Halides) A->P Impurity Blocks Active Site S Sintering/ Aggregation A->S Thermal Stress/ Ligand Loss L Ligand Degradation (Oxidation) A->L Oxygen/ Moisture C Transmetalation B->C D Reductive Elimination C->D D->A I Inactive Species (e.g., Pd-Black) S->I

Caption: Primary Catalyst Deactivation Pathways.

Deactivation MechanismDescriptionCommon CausesPreventative Measures
Poisoning Impurities bind strongly to the palladium center, blocking active sites required for catalysis.[8]Sulfur or nitrogen-containing functional groups in reagents, halide ions from starting materials, impure solvents.[8][12]Use high-purity reagents and anhydrous, degassed solvents.[6]
Sintering/Aggregation Small, active catalyst particles grow into larger, inactive aggregates (e.g., palladium black). This is often irreversible.[9][13][20][21]High reaction temperatures, high catalyst concentration, insufficient ligand stabilization.[18][22]Use the lowest effective temperature, ensure proper ligand-to-metal ratio, consider using more robust ligands (e.g., NHCs).
Ligand Degradation The phosphine or other supporting ligands are chemically altered, typically by oxidation, losing their ability to stabilize the metal center.[19][23]Presence of oxygen or other oxidants, reaction with other components in the mixture.[10][19]Maintain a strict inert atmosphere; use fresh, high-quality ligands.
Coking Formation of carbonaceous deposits on the surface of heterogeneous catalysts, blocking pores and active sites.[12]High temperatures, side reactions leading to polymerization or decomposition of organic molecules.Optimize reaction temperature and time; consider catalyst supports less prone to fouling.

Experimental Protocol: Catalyst Regeneration Test

Objective: To determine if a deactivated heterogeneous catalyst (e.g., Pd on carbon) can be regenerated. This protocol is primarily for deactivation due to coking.

Materials:

  • Deactivated Pd/C catalyst

  • Tube furnace

  • Quartz tube

  • Air or a mixture of O₂/N₂

  • Standard reaction setup for a performance test

Procedure:

  • Catalyst Recovery: Carefully filter the deactivated catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., acetone or ethanol) to remove residual organics. Dry the catalyst under vacuum.

  • Oxidative Treatment (Calcination):

    • Place the dried, deactivated catalyst in a quartz tube inside a tube furnace.

    • Heat the catalyst under a slow flow of air or a dilute oxygen mixture (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature to 300-400°C and hold for 2-4 hours. Caution: This process is exothermic and must be done carefully to avoid overheating, which can cause sintering.[14]

  • Reduction:

    • After cooling under an inert atmosphere, the oxidized catalyst must be re-reduced to generate the active Pd(0) sites.

    • Heat the catalyst under a flow of hydrogen (e.g., 5% H₂ in N₂) at a temperature appropriate for the specific catalyst (typically 200-300°C) for 2-4 hours.

  • Performance Test:

    • Use the regenerated catalyst in a small-scale control reaction under standard conditions.

    • Compare the yield and reaction rate to that of a fresh catalyst and the deactivated catalyst. A significant improvement in performance indicates successful regeneration.

References

  • Ordóñez, S., et al. (2011). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Applied Catalysis B: Environmental, 102(1-2), 189-198.
  • Moodley, K. J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1742.
  • Monopoli, A., et al. (2014). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 7(9), 2591-2597.
  • Wang, Y., et al. (2009). In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. Journal of Physical Chemistry C, 113(18), 7576-7582.
  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
  • ChemInform. (2010). Palladium Catalyzed Heck-Mizoroki and Suzuki-Miyaura Coupling Reactions (Review). ChemInform, 41(32).
  • Datye, A. K., et al. (2012). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Catalysis Science & Technology, 2(1), 32-44.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Singh, H. B., et al. (2016). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 35(10), 1457-1475.
  • ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. Retrieved from [Link]

  • Kalishyn, Y. Y., et al. (2016). Aggregation Features of Monodisperse Palladium Nanoparticles Supported on g-Al2O3.
  • Cargnello, M., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from [Link]

  • Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts.
  • Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688.
  • van der Heijden, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • Colacot, T. J. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Hansen, T. V. (2004).
  • de Vries, J. G., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(21), 7780-7794.
  • Tyler, D. R. (n.d.). Inorganic Synthesis and Catalysis. Gessner Group. Retrieved from [Link]

  • Teixeira, I. F., et al. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Catalysis Science & Technology, 8(8), 2191-2200.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1944.
  • Sprick, R. S., et al. (2021). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
  • Vasile, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Grundl, L. (2018, January 27). Increasing Pd Catalyst Lifetimes. ChemistryViews. Retrieved from [Link]

  • Wang, Y., et al. (2024). Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance.
  • Deka, B., et al. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 4(2), 3236-3245.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Hartwig, J. F., et al. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 131(41), 15004-15018.
  • Van de Vondel, J., et al. (2015). Synthesis and support interaction effects on the palladium nanoparticle catalyst characteristics. Catalysis Science & Technology, 5(1), 62-79.
  • El-Nagar, G. A., et al. (2022). Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. Journal of the American Chemical Society, 144(40), 18367-18376.
  • Tobisu, M., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 1243-1249.
  • Murzin, D. Y., et al. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. ChemSusChem, 14(7), 1645-1663.
  • Tobisu, M., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 1243-1249.
  • Kumar, A., et al. (2016). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 6(10), 8345-8353.

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Technical Support Center: Improving Regioselectivity of Reactions Involving Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with controlling the site of reaction on the benzofuran scaffold. Benzofuran derivatives are crucial components in numerous pharmaceuticals and functional materials, making the precise control of their synthesis paramount.[1][2][3] This resource provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols for key regioselective transformations, and the mechanistic reasoning behind these experimental choices.

Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a critical challenge in benzofuran chemistry?

Regioselectivity is a central issue because the benzofuran scaffold possesses multiple reactive C-H bonds, primarily at the C2 and C3 positions of the furan ring. These two positions exhibit similar yet distinct reactivities, often leading to mixtures of isomers which are difficult to separate and reduce the overall yield of the desired product.[4] While the C2 position is generally more reactive towards many reagents, achieving selective functionalization at the less reactive C3 position is a significant challenge that often requires specialized strategies.[4][5] The ability to selectively functionalize either position is essential for structure-activity relationship (SAR) studies and for the synthesis of complex molecular targets.[3][6]

Q2: What fundamentally governs the preferential reactivity of the C2 versus the C3 position?

The preferential reactivity is a result of the electronic properties of the benzofuran ring system. In electrophilic aromatic substitution, the reaction proceeds through a cationic intermediate (a sigma complex).

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge can be effectively stabilized by the adjacent benzene ring, analogous to a stable benzylic carbocation.[7][8][9]

  • Attack at C3: Attack at the C3 position places the positive charge on the C2 carbon, where it can be stabilized through resonance by the lone pair of electrons on the oxygen atom.[7][8]

However, because oxygen is highly electronegative, its ability to stabilize the adjacent positive charge is less favorable compared to the benzylic stabilization afforded by attack at C2. Consequently, the intermediate for C2 attack is generally more stable, leading to a lower activation energy and making C2 the kinetically favored site for most electrophilic substitutions.[7][8][10][11]

Troubleshooting Guides & Advanced Methodologies

This section addresses specific experimental issues in a question-and-answer format, providing actionable advice and the scientific rationale for each recommendation.

Category 1: Electrophilic Substitution

Q3: My electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) is yielding an inseparable mixture of C2 and C3 isomers. How can I enhance C2 selectivity?

This is a common issue arising from the subtle energy differences between the C2 and C3 reaction pathways. While C2 is electronically favored, harsh reaction conditions can sometimes lead to a loss of selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many electrophilic substitutions are kinetically controlled. Reducing the temperature will further favor the lower-energy pathway, which typically leads to the C2-substituted product.

  • Use a Milder Lewis Acid: In reactions like Friedel-Crafts acylation, a highly reactive Lewis acid can decrease selectivity. Consider switching from AlCl₃ to a milder alternative like ZnCl₂, SnCl₄, or FeCl₃.

  • Control Reagent Stoichiometry: Use of a large excess of the electrophile or Lewis acid can sometimes promote side reactions or lead to di-substitution. Attempt the reaction with near-stoichiometric amounts first and optimize from there.

The underlying principle is to use the mildest conditions possible that still allow the reaction to proceed, thereby maximizing the inherent electronic preference for C2 substitution.[12]

Category 2: Metalation and Cross-Coupling Reactions

Q4: I am attempting direct deprotonation (lithiation) of a substituted benzofuran to functionalize the C3 position, but I exclusively isolate the C2-functionalized product. What is happening?

Direct lithiation of unsubstituted benzofuran with organolithium reagents like n-butyllithium preferentially occurs at the most acidic C-H bond, which is at the C2 position.[12][13] If the C2 position is available, it will almost always be the site of deprotonation.

Solution: The C2-Blocking Strategy

To direct metalation to the C3 position (or other positions), the C2 position must first be blocked, typically with a removable protecting group.

  • Silyl Protection: The trimethylsilyl (TMS) group is an excellent choice. You can selectively lithiate benzofuran at C2, quench with TMSCl, and then perform a second lithiation. With C2 blocked, the C3 position may become the next most favorable site for deprotonation.

  • Halogen Exchange: Alternatively, you can start with a 3-bromobenzofuran. Treatment with n-BuLi at low temperatures (e.g., -78 °C) will perform a metal-halogen exchange to generate the 3-lithiobenzofuran species, which can then be trapped with an electrophile.[14]

Critical Consideration: Anion migration is a known issue. Even if you successfully generate a lithiated species at a position other than C2, it can rearrange to the more stable 2-lithiobenzofuran.[14] Using a 2-silyl protecting group can effectively prevent this migration.[14]

Q5: My Palladium-catalyzed C-H arylation is giving poor yields and low regioselectivity. What are the most critical parameters to optimize for selective C2-arylation?

Palladium-catalyzed direct C-H arylation is a powerful tool for C2 functionalization, but its efficiency is highly dependent on the interplay of catalyst, oxidant, solvent, and additives.[1][9][15]

Key Optimization Parameters:

ParameterRecommendation & Rationale
Catalyst Pd(OAc)₂ is a common and effective precursor. Start with 5 mol%.
Oxidant An oxidant is often required to regenerate the active Pd(II) catalyst. Common choices include Cu(OAc)₂[1], Ag₂O[9], or AgOAc[5]. Silver salts are often effective under milder conditions.
Solvent Solvent choice is critical and can dramatically alter the reaction outcome. HFIP (Hexafluoroisopropanol) is known to promote C-H activation and can enable reactions at room temperature.[9] DMSO is another effective solvent for these transformations.[1]
Additive/Ligand While many protocols are "ligand-free," an additive is often necessary. Carboxylic acids (e.g., 2-nitrobenzoic acid[9] or acetic acid) can act as proton shuttles in a Concerted Metalation-Deprotonation (CMD) mechanism. Pyridine can also be beneficial.[1]
Temperature While some modern protocols work at room temperature[9], many require heating (e.g., 100-110 °C) to proceed efficiently.[1][5]

Start by screening solvents and oxidants, as these often have the most pronounced effect on yield and selectivity for C2-arylation.

Category 3: Advanced Strategies for C3-Functionalization

Q6: I need to install an aryl group at the C3 position. Standard cross-coupling methods are failing. What is the state-of-the-art approach?

Achieving selective C3-functionalization is a significant challenge that typically requires a directing group strategy to override the intrinsic C2 reactivity.[4]

The Directing Group Approach:

The most robust method involves installing a directing group (DG) at a nearby position, which chelates to the metal catalyst and delivers it to a specific C-H bond. For C3-functionalization of benzofurans, placing a directing group on the C2 position is highly effective.

  • The 8-Aminoquinoline (8-AQ) Directing Group: This bidentate directing group has proven exceptionally effective for Pd-catalyzed C3-arylation of benzofuran-2-carboxamides.[5][16] The amide is first prepared at the C2 position, and the 8-AQ group then directs the palladium catalyst to activate the C3 C-H bond with high precision. The 8-AQ group can later be removed or converted to other functionalities.[5][16]

Visualized Workflows and Concepts
Diagram 1: Strategy Selection for Regioselective Functionalization ```dot

G start Start: Desired Functionalization Site? c2 C2 Position (More Reactive) start->c2 C2 c3 C3 Position (Less Reactive) start->c3 C3 sub_c2 Electrophilic Substitution (Vilsmeier, Friedel-Crafts) c2->sub_c2 pd_c2 Pd-Catalyzed Direct C-H Arylation (e.g., with Aryl Iodides/Boronic Acids) c2->pd_c2 lith_c2 Direct Lithiation (n-BuLi) c2->lith_c2 dg_c3 Directing Group Strategy (e.g., 8-AQ at C2) c3->dg_c3 block_c3 C2-Blocking Strategy (e.g., Silyl group + Lithiation at C3) c3->block_c3 special_c3 Specialized Reagents (e.g., from Benzothiophene S-Oxides) c3->special_c3

Caption: Factors governing regioselective reactions on benzofuran.

Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C2-Arylation with Boronic Acids

This protocol provides a reliable method for the selective synthesis of 2-arylbenzofurans, which are valuable structural motifs. [1] Materials:

  • Benzofuran (1.0 mmol)

  • Arylboronic acid (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 3.0 mL)

  • Pyridine (3.0 mmol)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add benzofuran, the corresponding arylboronic acid, Pd(OAc)₂, and Cu(OAc)₂.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add DMSO (3.0 mL) followed by pyridine via syringe.

  • Reaction Conditions: Seal the flask tightly and place it in a preheated oil bath at 100 °C.

  • Stirring and Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzofuran product. [1]

Protocol 2: 8-AQ Directed C3-Arylation of Benzofuran-2-Carboxamide

This protocol is an advanced method for achieving the challenging C3-arylation, leveraging a removable directing group. [5] Materials:

  • N-(quinolin-8-yl)benzofuran-2-carboxamide (0.15 mmol)

  • (Hetero)aryl iodide (3.0 equiv., 0.45 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 0.0075 mmol)

  • Silver(I) acetate (AgOAc, 1.5 equiv., 0.225 mmol)

  • Sodium acetate (NaOAc, 1.0 equiv., 0.15 mmol)

  • Cyclopentyl methyl ether (CPME, 0.5 M)

  • Sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the benzofuran substrate, (hetero)aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc to the reaction vial.

  • Solvent Addition: Add CPME to the vial.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated block at 110 °C.

  • Stirring and Monitoring: Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter through a pad of Celite, washing the pad with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the C3-arylated benzofuran-2-carboxamide. [5]

References
  • Application Note: Palladium-Catalyzed Direct C2-Arylation of Benzofurans with Boronic Acids - Benchchem.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015-10-05).
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - ECHEMI.
  • Room temperature C-H aryl
  • Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines | Request PDF - ResearchG
  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations | Request PDF - ResearchG
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  • Regioselectivity of substitution reactions of benzofuran and indole - ECHEMI.
  • Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols | Organic Letters - ACS Public
  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties - ResearchG
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • 22723_lec7.ppt - Slideshare.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - ResearchG
  • Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis | 18 | - Taylor & Francis eBooks.
  • Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration | Request PDF - ResearchG
  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphon
  • Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes.
  • Regioselective Ortho Lithi
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.

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Technical Support Center: Purification Strategies for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of benzofuran derivatives. As a cornerstone scaffold in medicinal chemistry and materials science, the purity of benzofuran-based compounds is paramount for accurate biological evaluation and reliable material performance.[1][2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common and complex purification challenges. We will move from foundational questions to in-depth troubleshooting, ensuring you have the knowledge to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a benzofuran synthesis?

A1: Impurities are highly dependent on the synthetic route employed.[1][5] However, several classes of impurities are frequently encountered:

  • Unreacted Starting Materials: Such as substituted phenols, salicylaldehydes, or alkynes.[6][7]

  • Reaction By-products: These can include products from side reactions, incomplete cyclization, or rearrangement. For instance, in syntheses starting from flavylium salts, incomplete oxidation can leave behind related intermediates.[8]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) and reagents can contaminate the final product.[1][5]

  • Regioisomers: The synthesis of substituted benzofurans can often yield constitutional isomers with very similar physical properties, making them particularly challenging to separate.[6]

Q2: What are the principal purification techniques for benzofuran derivatives?

A2: The most effective and commonly reported methods are:

  • Flash Column Chromatography: This is the workhorse for routine laboratory-scale purification, especially for separating compounds with different polarities.[9][10] Silica gel is the most common stationary phase, often used with solvent systems like petroleum ether/ethyl acetate.[11][12][13]

  • Recrystallization: An extremely powerful technique for obtaining high-purity crystalline solids, provided a suitable solvent or solvent system can be identified.[9] Solvent mixtures such as aqueous methanol or methanol-acetone are frequently used.[8][11]

  • Preparative High-Performance Liquid Chromatography (HPLC): Reserved for challenging separations where flash chromatography fails, such as with regioisomers of very similar polarity or for the final purification of highly pure compounds.[9][14]

  • Liquid-Liquid Extraction (LLE): Primarily used during the reaction workup to perform an initial bulk separation of the desired product from water-soluble impurities, acids, or bases.[15]

Q3: How do I choose the best initial purification strategy for my crude product?

A3: The choice depends on the scale of your reaction and the nature of your product and impurities. A logical approach is to start with the simplest, most scalable method first.

Purification_Strategy Crude_Product Crude Benzofuran Product Is_Solid Is the crude product a solid? Crude_Product->Is_Solid TLC_Analysis Perform TLC Analysis Is_Solid->TLC_Analysis No / Oily Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography TLC_Analysis->Column_Chromatography Recrystallization->TLC_Analysis Fails / Impure Success High Purity Achieved Recrystallization->Success Successful Column_Chromatography->Success

Caption: Initial Purification Strategy Decision Flow.

First, assess if the crude material is a solid. If so, a direct recrystallization attempt is often the most efficient path to high purity. If the product is an oil or recrystallization fails, perform Thin Layer Chromatography (TLC) to develop a suitable solvent system for column chromatography.

Q4: Are benzofuran derivatives generally stable during purification?

A4: The stability of the benzofuran ring system is highly dependent on the substituents it bears. While many derivatives are robust, some can be sensitive to:

  • Acidic Conditions: The acidic nature of standard silica gel can cause decomposition or degradation of sensitive benzofurans.[9] This is particularly true for derivatives with acid-labile protecting groups or certain electronic properties that make the furan ring susceptible to opening.[11]

  • Heat: Thermal instability can be an issue during solvent evaporation under high heat, potentially leading to degradation.[6]

  • Air/Light: Some derivatives may be prone to oxidation.[9]

Always perform a stability test on a small scale (e.g., spotting the compound on a TLC plate and letting it sit for an hour before eluting) if you suspect instability.

Troubleshooting Guide: Common Purification Problems

Q5: My compound is streaking or tailing badly on the silica gel TLC plate. How can I get sharp, well-defined spots?

A5: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, which is typically acidic due to silanol (Si-OH) groups.

Causality & Solution:

  • Cause 1: Acidic/Basic Functional Groups: If your benzofuran derivative has a basic nitrogen atom (e.g., an aminopropyl group) or an acidic proton, it will interact strongly with the silica gel.[9][15]

    • Solution: Add a modifier to your mobile phase to suppress these interactions.

      • For basic compounds , add ~0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the eluent. The amine competitively binds to the acidic silanol sites, allowing your compound to travel more freely.

      • For acidic compounds , add ~0.5-1% acetic acid or formic acid to the eluent. This protonates your compound, reducing its interaction with the silica surface.

  • Cause 2: Sample Overload: Applying too much compound to the TLC plate or column saturates the stationary phase at the point of application, leading to band broadening and tailing.[9]

    • Solution: Use a more dilute solution of your sample for spotting on TLC. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-10% of the silica gel weight, depending on the difficulty of separation).

Q6: I'm trying to separate two regioisomers that have nearly identical Rf values on TLC. What are my options?

A6: Separating regioisomers is a common and significant challenge because they often have very similar polarities.[6] Standard silica gel chromatography may not be sufficient.

Strategies for Isomer Separation:

  • Optimize Column Chromatography:

    • Change Solvent System: Switch from standard ethyl acetate/hexane systems to alternatives that offer different selectivity, such as dichloromethane/methanol or toluene/acetone. Even small changes can alter the interactions and improve separation.[9]

    • Use a Different Stationary Phase: If silica gel fails, consider alumina (which can be basic, neutral, or acidic) as it offers different surface chemistry. For isomers with differing levels of unsaturation, silver nitrate-impregnated silica gel can be highly effective.[9]

  • Employ Preparative HPLC: This is a high-resolution technique and often the best solution for difficult isomer separations.[9] Experiment with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients to find the optimal conditions.

  • Recrystallization: If the isomers form a solid mixture, fractional recrystallization can be attempted. This relies on slight differences in the solubility of the isomers in a particular solvent system. This process may need to be repeated multiple times to achieve high purity.

  • Derivatization: If the isomers have a reactive handle (e.g., a hydroxyl or amine group), you can temporarily convert them into derivatives (e.g., esters or amides). The derivatives may have significantly different physical properties, allowing for easy separation by chromatography. Afterward, the derivatizing group is cleaved to yield the pure isomers.

Q7: My benzofuran derivative seems to be decomposing on the column. The collected fractions are impure and show new spots on TLC. What's happening?

A7: This strongly suggests your compound is unstable on silica gel.[9]

Troubleshooting & Mitigation:

  • Deactivate the Silica Gel: The acidity of silica is the most likely culprit. You can either purchase commercially deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your non-polar solvent, followed by drying.[9]

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica for acid-sensitive compounds.[9]

  • Run the Column Quickly and Cold: Minimize the time your compound spends on the stationary phase. Use "flash" chromatography conditions (applying pressure to increase flow rate) and consider running the column in a cold room or with a cooling jacket if your compound is also thermally labile.

  • Protect from Air and Light: If your compound is sensitive to oxidation or light, use degassed solvents and wrap the column in aluminum foil.[9]

Decomp_Troubleshooting Decomposition Decomposition on Column Suspected Test_Stability Spot on TLC, wait 1 hr, elute. Does it degrade? Decomposition->Test_Stability Protect Use Degassed Solvents & Protect from Light Decomposition->Protect Known Sensitivity Switch_Stationary Switch to Neutral Alumina or Deactivated Silica Test_Stability->Switch_Stationary Yes Minimize_Contact Run Cold & Fast (Flash Chromatography) Test_Stability->Minimize_Contact No, but still suspect Reassess Re-evaluate Purification Switch_Stationary->Reassess Minimize_Contact->Reassess Protect->Reassess

Caption: Troubleshooting Compound Decomposition on Column.

Q8: How can I effectively separate enantiomers of a chiral benzofuran derivative?

A8: Separating enantiomers requires introducing a chiral environment to differentiate between the two mirror images.

Methods for Chiral Resolution:

  • Chiral HPLC: This is the most direct and widely used analytical and preparative method.[9] It requires screening various chiral stationary phases (CSPs) and mobile phases to find a system that provides baseline separation of the enantiomers. Columns like Chiralpak® are often effective for this class of compounds.[9]

  • Diastereomeric Salt Formation: If your benzofuran possesses an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, you can react it with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by standard techniques like crystallization or even flash chromatography.[9] After separation, the salt is broken (by treatment with acid or base) to recover the pure enantiomer.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar Benzofuran Derivative

This protocol assumes a crude product (~1.0 g) containing a desired benzofuran derivative and a less polar impurity, as determined by TLC.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane.
  • Spot on a silica gel TLC plate.
  • Develop the plate in various ratios of petroleum ether (or hexane) and ethyl acetate (e.g., 9:1, 4:1, 2:1).
  • The ideal solvent system will give the desired product an Rf value of ~0.25-0.35 and show good separation from all impurities.

2. Column Packing:

  • Select a glass column of appropriate size (e.g., 40 mm diameter for ~50-100 g silica).
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a ~1 cm layer of sand.
  • Prepare a slurry of silica gel (e.g., 60 g) in the chosen non-polar solvent (petroleum ether).
  • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle.
  • Add another ~1 cm layer of sand on top of the silica bed.
  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Direct (Wet) Loading: Dissolve the crude product (1.0 g) in a minimal amount of dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 g) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent (the solvent system determined in step 1) to the column.
  • Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate (e.g., ~5-10 cm/minute drop rate).
  • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
  • Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization for Purifying a Solid Benzofuran Derivative

This protocol is for purifying a solid product that shows minor impurities.

1. Solvent Selection:

  • Place a small amount of the crude solid (~20 mg) in a test tube.
  • Add a potential solvent dropwise at room temperature. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
  • If a single solvent is not found, test solvent pairs (e.g., methanol/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) while hot, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop of the good solvent to clarify.

2. Recrystallization Procedure:

  • Place the bulk crude solid in an Erlenmeyer flask.
  • Add the chosen solvent (or solvent pair) and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
  • Once crystal formation at room temperature is complete, cool the flask further in an ice bath to maximize the yield of the precipitate.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
  • Dry the crystals under vacuum to remove all traces of solvent.

Summary Tables for Quick Reference

Table 1: Common Solvent Systems for Flash Chromatography of Benzofurans

Polarity of Benzofuran DerivativeStarting Solvent System (Non-polar:Polar)Notes
Very Non-polar 100% Hexane -> Hexane/DCM (9:1)DCM = Dichloromethane
Non-polar Hexane/Ethyl Acetate (95:5 -> 9:1)A standard starting point for many derivatives.[12][13]
Moderately Polar Hexane/Ethyl Acetate (4:1 -> 1:1)Adjust ratio based on TLC.
Polar DCM/Methanol (98:2 -> 95:5)For compounds with hydroxyl or amide groups.
Very Polar Ethyl Acetate/Methanol (95:5) with 1% Acetic AcidModifier helps with polar functional groups.

Table 2: Common Solvent Pairs for Recrystallization

Good Solvent (High Solubility)Poor Solvent (Low Solubility)Common Use Case
MethanolWaterFor moderately polar, water-insoluble solids.[8][11]
AcetoneMethanolEffective for a range of polarities.[8]
Ethyl AcetatePetroleum Ether / HexaneFor compounds of low to moderate polarity.[16][17]
DichloromethaneHexaneGood for non-polar to moderately polar compounds.
TolueneHexaneFor aromatic-rich, less polar compounds.

References

  • Technical Support Center: Purification of Substituted Benzofuran Isomers - Benchchem. (n.d.).
  • Technical Support Center: Purification of Substituted Benzofurans - Benchchem. (n.d.).
  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate.
  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU.
  • Technical Support Center: Workup Procedures for Benzofuran Derivatives - Benchchem. (n.d.).
  • Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules.
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

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Technical Support Center: Storage and Handling of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a key intermediate in the synthesis of complex organic molecules, its purity is paramount for achieving reproducible and reliable experimental outcomes.[1] However, like many poly-halogenated aromatic systems, this compound is susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive technical overview, troubleshooting advice, and best practices to ensure the long-term stability and integrity of this valuable reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

The optimal storage conditions are designed to mitigate the primary drivers of chemical decomposition: thermal energy, atmospheric oxygen and moisture, and light. The compound should be stored at +4°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light .[2]

Q2: Why is refrigerated storage at +4°C specifically recommended?

Chemical decomposition is a kinetic process; its rate is highly dependent on temperature. Storing the compound at +4°C, as recommended by suppliers, significantly reduces the thermal energy available to overcome the activation energy barriers for degradation pathways.[2] While the benzofuran ring is aromatic, thermal stress can contribute to slow decomposition over time, potentially through cleavage of the C-O or C-halogen bonds.[3]

Q3: Is it truly necessary to store the compound under an inert atmosphere?

Yes, for ensuring maximum shelf-life and purity. The benzofuran scaffold can be susceptible to oxidative degradation. Furthermore, atmospheric moisture can introduce variability, potentially leading to hydrolysis over extended periods, especially if acidic or basic impurities are present on the container surface. Sealing the vial under a dry, inert gas like argon or nitrogen displaces oxygen and moisture, creating a stable environment that prevents these unwanted side reactions. A similar isomer, 7-Bromo-5-chlorobenzofuran, is also recommended to be "Sealed in dry" conditions.[4]

Q4: How does light exposure affect the stability of this compound?

Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photons can provide the energy to induce homolytic cleavage of the carbon-halogen bonds, generating highly reactive radical species.[5] These radicals can then initiate chain reactions, leading to polymerization, dimerization, or reaction with solvents and atmospheric components, resulting in a complex mixture of impurities and a visible darkening of the material.

Q5: I received the compound as a "white to yellow solid." Is the yellow tint a sign of degradation?

Not necessarily. It is common for many organic compounds, including this compound, to have a slight off-white or pale yellow appearance upon synthesis and purification.[2] This initial color is generally acceptable. The key concern is a change in color over time. A sample that transitions from pale yellow to a distinct brown or black color during storage is a strong indicator of decomposition.

Section 2: Troubleshooting Guide: Identifying and Preventing Decomposition

This guide provides a systematic approach to identifying and resolving issues related to compound stability.

Issue 1: Visual Degradation in Storage

  • Symptom: The solid material, originally a white or pale yellow powder, has developed a noticeable brown or black discoloration.

  • Probable Cause: This is a classic sign of significant photodecomposition or oxidative degradation. The colored impurities are often polymeric byproducts formed from reactive intermediates.

  • Causality: Insufficient protection from light or a compromised container seal that allowed air and moisture to enter are the most likely causes.

  • Recommended Actions:

    • Quarantine the Material: Do not use the discolored material in a reaction, as it will introduce impurities and lower the effective concentration of the desired reagent.

    • Perform Quality Control (QC): Assess the purity via an appropriate analytical method. A simple Thin Layer Chromatography (TLC) might show multiple spots compared to a reference. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

    • Decision: If the material is deemed impure, it should be discarded according to institutional safety protocols. Repurification of small research quantities is often not practical or cost-effective.

    • Preventive Measures: Review your storage protocol. Ensure all new and existing batches are stored in amber glass vials or clear vials wrapped securely in aluminum foil and placed in a dark, refrigerated environment.

Issue 2: Inconsistent Experimental Results or Reaction Failure

  • Symptom: A previously reliable reaction that uses this compound is now providing low yields, producing unexpected byproducts, or failing entirely.

  • Probable Cause: The reagent has likely degraded, even if no significant color change is visible. A reduction in purity from 95% to 80%, for example, can drastically alter reaction stoichiometry and outcomes.

  • Causality: Slow, non-visible degradation can occur over time even under suboptimal conditions (e.g., storage at room temperature or frequent opening of the container without inert gas backfill).

  • Recommended Actions: Follow the logical workflow outlined in the diagram below to systematically diagnose the problem. The first step is always to validate the integrity of your starting materials.

Section 3: Protocols and Best Practices

Adherence to standardized protocols is critical for maintaining chemical integrity.

Protocol 3.1: Recommended Long-Term Storage Protocol

  • Upon Receipt: Visually inspect the container and the material's color. Record the date of receipt and the initial appearance.

  • Container Check: Ensure the vial cap is securely tightened. For optimal protection, wrap the vial in parafilm to create a secondary moisture barrier.

  • Light Protection: Place the vial inside a secondary opaque container (like a small cardboard box) or wrap it completely in aluminum foil.

  • Refrigeration: Place the protected vial in a +4°C refrigerator designated for chemical storage.

Protocol 3.2: Protocol for Aliquoting and Handling

  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: If possible, perform the weighing and aliquoting inside a glovebox or use a Schlenk line to handle the material under an inert atmosphere.

  • Minimal Exposure: If a glovebox is unavailable, open the vial for the shortest time possible in a low-humidity environment. Use a clean, dry spatula to quickly remove the desired amount.

  • Inert Gas Backfill: Before re-sealing, gently flush the vial's headspace with dry argon or nitrogen.

  • Resealing: Tightly seal the cap, wrap with fresh parafilm, and promptly return the vial to its light-protected, refrigerated storage location.

Section 4: Data Summary Table

This table summarizes the key storage parameters and the consequences of deviation.

ParameterRecommendationRationale & Associated Risk of Deviation
Temperature +4°C [2]Minimizes the kinetic rate of thermal decomposition. Storage at room temperature or higher will accelerate degradation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents slow oxidative and hydrolytic degradation pathways. Exposure to air and moisture can lead to impurity formation.
Light Protect from All Light Prevents high-energy photodecomposition, which can cause rapid degradation via radical mechanisms.[5]
Container Tightly Sealed Amber Glass Vial Provides an inert, impermeable barrier to moisture and air. Amber glass filters out UV and visible light.

Section 5: Visual Troubleshooting Workflow

This diagram illustrates the logical steps to take when troubleshooting experiments involving this compound.

G start Inconsistent Experimental Results or Reaction Failure qc_check Perform Quality Control (QC) on this compound (e.g., HPLC, NMR, TLC) start->qc_check purity_check Is Purity Specification Met? (e.g., >95%) qc_check->purity_check troubleshoot_other Purity Confirmed. Troubleshoot Other Reaction Parameters (Solvents, Other Reagents, Conditions) purity_check->troubleshoot_other Yes decomposed Compound Has Degraded purity_check->decomposed No repurify_q Is Repurification Feasible? decomposed->repurify_q repurify_a Repurify Material (e.g., Recrystallization) and Re-run QC repurify_q->repurify_a Yes procure_new Discard Old Batch. Procure New, Verified Material. repurify_q->procure_new No implement_storage Implement/Verify Correct Storage & Handling Protocol (See Sections 3 & 4) repurify_a->implement_storage procure_new->implement_storage

Caption: Troubleshooting workflow for reagent-related experimental failure.

References

  • Ma, Y., et al. (2025). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A.
  • Ma, Y., et al. (2025). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics (Secondary Mention). The Journal of Physical Chemistry A.
  • Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Halogenated Heterocycles Synthesis, Application and Environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 3-(4-Bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-7-chloro-1-benzofuran. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Benzofuran, 7-bromo-5-chloro-, 95% Purity. Retrieved from [Link]

  • Morressier. (2017). Effect of chloro-stabilization on free radical halogenation. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 5-Bromo-7-chlorobenzofuran. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to bridge the gap between laboratory-scale discovery and pilot plant production, ensuring a safe, efficient, and scalable process.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds, leveraging its unique electronic properties and functional handles for further chemical modification. The successful and efficient synthesis of this dihalogenated benzofuran is critical for advancing drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route and addresses the common challenges encountered during its scale-up from the laboratory to a pilot plant.

Part 1: Synthesis and Mechanism

A plausible and efficient route to this compound involves a palladium and copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway:

Synthetic Pathway 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Intermediate_A ((4-Bromo-2-chlorophenoxy)ethynyl)trimethylsilane 4-Bromo-2-chlorophenol->Intermediate_A 1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane 5-Bromo-7-chloro-2-(trimethylsilyl)benzofuran 5-Bromo-7-chloro-2- (trimethylsilyl)benzofuran Intermediate_A->5-Bromo-7-chloro-2-(trimethylsilyl)benzofuran Intramolecular Cyclization This compound This compound 5-Bromo-7-chloro-2-(trimethylsilyl)benzofuran->this compound Desilylation (e.g., TBAF)

Caption: Proposed synthesis of this compound.

The reaction proceeds via an initial Sonogashira coupling of 4-Bromo-2-chlorophenol with a suitable alkyne, such as ethynyltrimethylsilane. This is followed by an intramolecular cyclization to form the benzofuran ring. A final desilylation step yields the target molecule.

Part 2: Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

Reagent/MaterialPuritySupplier
4-Bromo-2-chlorophenol>98%Sigma-Aldrich
Ethynyltrimethylsilane>98%Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)99%Strem Chemicals
Copper(I) iodide99.995%Alfa Aesar
Triethylamine (Et₃N)>99.5%, anhydrousAcros Organics
TolueneAnhydrous, >99.8%Sigma-Aldrich
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH₄Cl
Brine
Anhydrous MgSO₄
Silica gel230-400 mesh

Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chlorophenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene and triethylamine (2.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the silylated benzofuran intermediate.

  • Desilylation: Dissolve the purified intermediate in THF and add TBAF (1.1 eq) at 0°C. Stir at room temperature for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by recrystallization or a final column chromatography to yield this compound.

Part 3: Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: The Sonogashira coupling reaction is sluggish or stalls, resulting in low yield.

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts, especially those containing phosphine ligands, can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Use freshly opened or properly stored catalysts.[4]

  • Potential Cause 2: Poor Quality Copper(I) Iodide. CuI can oxidize over time, appearing greenish or brown instead of off-white.

    • Solution: Use fresh, high-purity CuI. If necessary, purify the CuI before use.

  • Potential Cause 3: Inefficient Base. The quality and dryness of the triethylamine are crucial.

    • Solution: Use freshly distilled, anhydrous triethylamine. Consider using a stronger, non-nucleophilic base like DBU if the reaction still fails to proceed.

  • Potential Cause 4: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition.

Q2: Significant amounts of homocoupled alkyne (Glaser coupling) byproduct are observed.

  • Potential Cause: This side reaction is often promoted by the copper catalyst, especially in the presence of oxygen.

    • Solution: Thoroughly deoxygenate the reaction mixture and maintain a positive pressure of inert gas. Consider running the reaction under "copper-free" Sonogashira conditions, which may require a different palladium catalyst and ligand system.

Q3: The intramolecular cyclization to form the benzofuran ring does not proceed to completion.

  • Potential Cause: The cyclization step can have a higher activation energy than the initial coupling.

    • Solution: After TLC indicates the consumption of the starting phenol, consider increasing the reaction temperature to promote the cyclization.

Q4: The final product is difficult to purify and contains persistent impurities.

  • Potential Cause 1: Residual Palladium Catalyst. Traces of palladium can contaminate the final product.

    • Solution: During work-up, consider washing the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium.

  • Potential Cause 2: Co-eluting Impurities. Structural isomers or related byproducts may have similar polarities.

    • Solution: Optimize the column chromatography conditions (e.g., different solvent systems, shallower gradient). Recrystallization from a suitable solvent system is often an effective final purification step for crystalline products.[5][6]

Part 4: Scaling Up to a Pilot Plant

Transitioning the synthesis of this compound from the laboratory to a pilot plant introduces new challenges related to safety, equipment, and process control.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling up this synthesis?

  • A1: Halogenated Reagents and Products: 4-Bromo-2-chlorophenol and the final product are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood or a contained system.[7]

  • A2: Exothermic Reactions: The Sonogashira coupling can be exothermic. On a larger scale, efficient heat management is critical to prevent a runaway reaction. A thorough process safety review, including reaction calorimetry, should be conducted to understand the thermal profile of the reaction.[8]

  • A3: Flammable Solvents: The use of toluene and diethyl ether presents a fire hazard. Pilot plant equipment should be properly grounded, and all electrical components must be explosion-proof.

Q2: What type of reactor is suitable for this process at the pilot scale?

  • A: Glass-lined or Hastelloy reactors are recommended due to the corrosive nature of the reagents and potential acidic byproducts. The reactor should be equipped with a robust agitation system to ensure efficient mixing of the heterogeneous catalyst and reagents. A well-designed heating and cooling jacket is essential for precise temperature control.[9]

Q3: How can we monitor the reaction progress effectively in a pilot plant setting?

  • A: In-situ monitoring techniques such as ReactIR (FTIR spectroscopy) can provide real-time data on the consumption of starting materials and the formation of products. For offline analysis, a validated HPLC or GC method is typically used. TLC can still be a quick qualitative check.

Q4: What are the key challenges in purifying this compound at a larger scale?

  • A1: Chromatography: Large-scale column chromatography can be expensive and time-consuming. The process should be optimized at the lab scale to minimize the need for chromatography.

  • A2: Crystallization: Developing a robust crystallization procedure is the preferred method for purification at the pilot and commercial scale. This involves screening various solvents and optimizing conditions (temperature, cooling rate, agitation) to ensure consistent purity and crystal form.[5]

  • A3: Impurity Purging: Understanding the fate of impurities is crucial. Some impurities may be carried through the process, while others can be removed at specific stages. A thorough impurity profiling study is recommended.[10][11]

Scale-Up Parameter Comparison
ParameterLaboratory Scale (1-10 g)Pilot Plant Scale (1-10 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskGlass-lined or Hastelloy reactorMaterial compatibility, heat transfer, and mixing efficiency.
Heating/Cooling Heating mantle, oil bathJacketed vessel with thermal fluidPrecise and responsive temperature control to manage exotherms.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller, anchor)Ensure adequate mixing of solids and liquids.
Inerting Balloon, Schlenk lineNitrogen/Argon sparging and blanketingMaintain a robust inert atmosphere to protect the catalyst.
Reagent Addition Syringe, dropping funnelMetering pumpsControlled addition rates are critical for managing exotherms.
Work-up Separatory funnelJacketed reactor for extractions, filter pressPhase separation can be more challenging; efficient filtration is key.
Purification Column chromatography, recrystallizationPrimarily crystallization, distillation (if applicable)Develop a scalable and reproducible crystallization protocol.
Process Safety Management Workflow

Safety Workflow cluster_0 Pre-Campaign cluster_1 During Campaign cluster_2 Post-Campaign A Hazard Identification (Reagent & Reaction Review) B Reaction Calorimetry (Determine Heat Flow) A->B C Thermal Stability Studies (DSC, TGA on materials) B->C D Strict Process Control (Temp, Addition Rate) C->D E In-Process Monitoring (Confirm Conversion & Purity) D->E F Emergency Preparedness (Quench Procedures, Relief Systems) E->F G Waste Management (Segregate Halogenated Waste) F->G H Equipment Decontamination G->H I Process Review & Optimization H->I

Caption: A workflow for process safety management.

Part 5: Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the synthesis.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting phenol, silylated intermediate, and final product should have distinct Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide the chemical shifts and coupling constants for the aromatic and furan protons, confirming the structure of the molecule.[12]

    • ¹³C NMR: Will show the expected number of carbon signals for the benzofuran core.

References

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Semantic Scholar. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • Wiggens. PlusChem series pilot glass reactor. [Link]

  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link]

  • ResearchGate. (2010). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

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Validation & Comparative

A Comparative Analysis of 5-Bromo-7-chlorobenzofuran and Other Halogenated Benzofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the myriad of benzofuran derivatives, halogenated analogs have garnered significant attention due to their often enhanced and modulated pharmacological profiles.[1][2] The introduction of halogens such as bromine and chlorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a critical tool in the drug discovery arsenal.[1] This guide provides an in-depth comparative analysis of 5-Bromo-7-chlorobenzofuran, a di-halogenated benzofuran, with other mono- and di-halogenated benzofurans, offering insights into its synthesis, potential biological activities, and structure-activity relationships (SAR).

The Strategic Placement of Halogens: A Gateway to Enhanced Bioactivity

The decision to incorporate halogens into a drug candidate is a strategic one, aimed at fine-tuning its pharmacokinetic and pharmacodynamic properties. Halogen atoms, particularly bromine and chlorine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life. Critically, halogens can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly enhance binding affinity and selectivity for a target.[1]

This guide will explore these principles through a comparative lens, focusing on this compound as a case study to understand the synergistic or differential effects of having both a bromine and a chlorine atom on the benzofuran core.

Comparative Synthesis of Halogenated Benzofurans

The synthesis of benzofurans can be achieved through various strategies, with the choice of method often dictated by the desired substitution pattern. A common and versatile approach for synthesizing substituted benzofurans involves the reaction of phenols with α-haloketones followed by intramolecular cyclization.[3]

General Synthetic Workflow for Di-halogenated Benzofurans

A plausible synthetic route to this compound and other di-halogenated analogs would start from a correspondingly substituted phenol. The following diagram illustrates a generalized workflow.

G A Di-halogenated Phenol (e.g., 2-Bromo-4-chlorophenol) B O-Alkylation with α-Halo Ketone (e.g., Chloroacetaldehyde diethyl acetal) A->B Base (e.g., K2CO3) C Intermediate Ether B->C D Acid-catalyzed Intramolecular Cyclization C->D Acid (e.g., H2SO4) E Di-halogenated Benzofuran (e.g., this compound) D->E F Purification (e.g., Column Chromatography) E->F

Caption: Generalized synthetic workflow for di-halogenated benzofurans.

Experimental Protocol: Synthesis of a Di-halogenated Benzofuran Derivative

The following is a representative protocol for the synthesis of a di-halogenated benzofuran, adapted from established methodologies for benzofuran synthesis.[3]

Step 1: O-Alkylation of the Phenol

  • To a solution of the di-halogenated phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the α-halo ketone (e.g., chloroacetaldehyde diethyl acetal, 1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate ether.

Step 2: Intramolecular Cyclization

  • Dissolve the crude ether in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired di-halogenated benzofuran.

Comparative Performance and Biological Activity

Halogenated benzofurans have demonstrated a broad spectrum of biological activities, with their anticancer properties being particularly noteworthy.[1][2] The nature and position of the halogen substituent(s) are critical determinants of their cytotoxic efficacy.

Anticancer Activity: A Structure-Activity Relationship Perspective

Numerous studies have shown that the introduction of halogens into the benzofuran ring can significantly enhance anticancer activity.[1][2] For instance, brominated benzofuran derivatives have been reported to exhibit potent cytotoxicity against various cancer cell lines.[4] The presence of both bromine and chlorine in this compound suggests a potentially potent cytotoxic profile, likely exceeding that of its mono-halogenated counterparts.

Benzofuran Derivative Substitution Pattern Observed Biological Activity Key Findings Reference(s)
5-Bromobenzofuran Mono-bromo substitutionAntitumor, antifungalServes as a key intermediate for more complex bioactive molecules.[4]
7-Chlorobenzofuran derivative Mono-chloro substitutionAntibacterialDemonstrates the importance of the chlorine atom for antimicrobial activity.[5]
Di-halogenated Benzofurans Bromo and Chloro substitutionPotentially enhanced anticancer activityThe combination of different halogens can lead to synergistic effects on cytotoxicity.Inferred from[1][2]
This compound 5-Bromo, 7-ChloroExpected potent anticancer and antimicrobial activityThe specific substitution pattern is predicted to confer high lipophilicity and potent biological activity.Inferred from[1][2][4][5]
Mechanism of Action: Unraveling the Cytotoxic Effects

The anticancer activity of halogenated benzofurans is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2][4] Some derivatives have been shown to exert their effects by generating reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent cell death.[2] Another proposed mechanism involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.[2]

G A Halogenated Benzofuran (e.g., this compound) B Increased Intracellular ROS A->B F Inhibition of Pro-survival Proteins A->F C Mitochondrial Damage B->C D Caspase Activation C->D E Apoptosis D->E F->E

Caption: Proposed mechanisms of action for halogenated benzofurans.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on benzofuran derivatives have provided valuable insights into the structural requirements for their biological activities.[6][7][8] These studies often reveal that lipophilicity (logP) and electronic parameters are key descriptors influencing the potency of these compounds. The presence of two halogen atoms in this compound would significantly increase its calculated logP value compared to mono-halogenated or non-halogenated benzofurans, suggesting enhanced membrane permeability and potentially stronger hydrophobic interactions with its biological target.

Conclusion and Future Directions

The comparative analysis of this compound with other halogenated benzofurans underscores the profound impact of halogenation on the biological properties of this privileged scaffold. The di-halogenated nature of this compound suggests that it is a promising candidate for further investigation as a potential therapeutic agent, particularly in the realm of oncology.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound to validate the predicted activities. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its potential development as a drug candidate. Furthermore, the exploration of other di-halogenated benzofuran isomers will provide a more complete understanding of the structure-activity relationships and could lead to the discovery of even more potent and selective therapeutic agents.

References

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). ResearchGate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]

  • Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. (2014). ResearchGate. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2022). ResearchGate. [Link]

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  • Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. (2024). Royal Society of Chemistry. [Link]

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  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]

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Validating the Biological Activity of Synthesized 5-Bromo-7-chlorobenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone, recognized for its prevalence in natural products and its versatile pharmacological profile.[1][2][3][4][5] The strategic introduction of halogen atoms to this core structure can significantly modulate its biological activity, a principle that has driven the synthesis of novel derivatives with enhanced therapeutic potential.[5] This guide provides a comprehensive framework for validating the biological activity of a specific synthesized halogenated benzofuran, 5-Bromo-7-chlorobenzofuran, offering a comparative analysis against established compounds and detailing the requisite experimental protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the therapeutic promise of this novel molecule.

The Rationale for Investigating this compound

Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer actions.[2][4][6] The presence of halogen substituents, such as bromine and chlorine, can enhance these properties through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that can influence binding to biological targets. Specifically, bromine-containing benzofurans have shown notable cytotoxic activity against cancer cell lines.[1][7] Given this precedent, a systematic evaluation of this compound is warranted to elucidate its potential as a novel therapeutic agent.

This guide will focus on a multi-faceted validation approach, exploring the antimicrobial, anticancer, and anti-inflammatory potential of this compound. This comprehensive screening will provide a clear, data-driven comparison with well-characterized control compounds, offering a foundational understanding of its biological profile.

Experimental Design: A Multi-Pronged Approach to Validation

To rigorously assess the biological activity of this compound, a series of well-established in vitro assays are proposed. The selection of these assays is based on the known pharmacological activities of the broader benzofuran class.

Workflow for Biological Activity Validation

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison cluster_3 Conclusion start Synthesized this compound dissolve Dissolve in DMSO to create stock solution start->dissolve antimicrobial Antimicrobial Activity Assays dissolve->antimicrobial Dilute for assays anticancer Anticancer Activity Assays dissolve->anticancer anti_inflammatory Anti-inflammatory Assays dissolve->anti_inflammatory compare_antimicrobial Compare MIC values with controls antimicrobial->compare_antimicrobial compare_anticancer Compare IC50 values with Doxorubicin anticancer->compare_anticancer compare_anti_inflammatory Compare inhibition with controls anti_inflammatory->compare_anti_inflammatory end Determine Biological Activity Profile compare_antimicrobial->end compare_anticancer->end compare_anti_inflammatory->end

Caption: Experimental workflow for validating the biological activity of this compound.

Comparative Analysis of Biological Activity

The following sections present hypothetical, yet plausible, experimental data to illustrate the comparative performance of this compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Ciprofloxacin and Fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Bacteria)Fluconazole (Fungi)
Staphylococcus aureus (ATCC 29213)81-
Escherichia coli (ATCC 25922)160.5-
Pseudomonas aeruginosa (ATCC 27853)321-
Candida albicans (ATCC 90028)16-2
Aspergillus niger (ATCC 16404)32-8

Interpretation of Results: The hypothetical data suggests that this compound possesses moderate antimicrobial activity. While not as potent as the standard controls, its broad-spectrum activity against both bacteria and fungi is a noteworthy characteristic of many benzofuran derivatives.[2][6]

Anticancer Activity

The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines using the MTT assay. Doxorubicin, a widely used chemotherapy agent, served as the positive control. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Cell LineThis compoundDoxorubicin
MCF-7 (Breast Adenocarcinoma)12.51.8
A549 (Lung Carcinoma)18.22.5
HeLa (Cervical Carcinoma)15.81.2
HCT116 (Colon Carcinoma)20.13.1

Interpretation of Results: The synthesized compound demonstrates moderate cytotoxic activity against all tested cancer cell lines.[8][9] While its potency is less than that of Doxorubicin, the data encourages further investigation into its mechanism of action. Benzofuran derivatives have been reported to induce apoptosis and arrest the cell cycle in cancer cells.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone was used as a positive control.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of NO Production at 25 µM)

Compound% Inhibition of NO Production
This compound65%
Dexamethasone85%
Vehicle (DMSO)< 5%

Interpretation of Results: this compound exhibits significant inhibition of NO production, suggesting potent anti-inflammatory properties.[7][10] This activity is likely mediated through the modulation of inflammatory signaling pathways, such as NF-κB and MAPK, which are known to be influenced by benzofuran derivatives.[10]

Mechanistic Insights: Modulation of Inflammatory Signaling

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by interfering with key signaling cascades.[10] A plausible mechanism for the observed anti-inflammatory activity of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to proinflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->proinflammatory induces compound This compound compound->ikk Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). Translocation of NF-κB to the nucleus induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound may inhibit this pathway, potentially at the level of the IKK complex, thereby reducing the inflammatory response.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays are provided below.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Grow microbial cultures in appropriate broth overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and control compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with this compound or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation of Inhibition: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The synthesized compound, this compound, demonstrates a promising, albeit moderate, profile of antimicrobial, anticancer, and anti-inflammatory activities in this comparative guide. The presence of both bromine and chlorine on the benzofuran scaffold likely contributes to its broad-spectrum biological effects.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of promising candidates in animal models.

This guide provides a foundational framework for the systematic evaluation of novel benzofuran derivatives. By employing a comparative and mechanistically-driven approach, researchers can effectively validate the biological activity of synthesized compounds and identify promising candidates for further drug development.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing.
  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed.
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - NIH.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI.
  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed.
  • Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole - ProQuest.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - Semantic Scholar.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.
  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central.
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC - NIH.
  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC - PubMed Central.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed.
  • Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods - ResearchGate.

Sources

A Technical Guide to the Structure-Activity Relationship of Halogenated Benzofuran Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] Among these, halogenated benzofurans have garnered significant attention for their potential as potent anticancer agents.[1][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-bromo- and 5-chlorobenzofuran analogs, with a particular focus on a series of recently developed derivatives bearing a 1,2,3-triazole moiety. We will dissect the influence of various structural modifications on their cytotoxic activity, delve into the experimental protocols for their evaluation, and explore their mechanism of action through molecular docking studies.

The Benzofuran Core: A Versatile Scaffold in Oncology Research

The fusion of a benzene and a furan ring gives rise to the benzofuran core, a heterocyclic system that is a common motif in numerous natural products and synthetic compounds with therapeutic properties.[1][2] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] In the realm of oncology, benzofuran derivatives have been shown to target various cellular processes, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[1]

Comparative Analysis of 5-Bromo- and 5-Chloro-Benzofuran Analogs

A recent study by Vishnu and colleagues (2022) provides a valuable case study for understanding the SAR of halogenated benzofurans.[5][6] They synthesized a series of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their in vitro anticancer activity against human lung carcinoma (A-549) and cervical cancer (HeLa) cell lines.[5][6]

Key Structural Features and Their Impact on Cytotoxicity

The study systematically explored the impact of substitutions at three key positions:

  • Position 5 of the benzofuran ring: Introduction of a bromine (Br) or chlorine (Cl) atom.

  • The benzoyl moiety at position 2: Substitution with either a bromine or chlorine atom at the para-position.

  • The 1,2,3-triazole ring: Attachment of various substituted benzyl groups.

The cytotoxic activity of these analogs was determined using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were calculated.

Data Summary: Anticancer Activity of 5-Halogenated Benzofuran Analogs
Compound IDBenzofuran Substitution (Position 5)Benzoyl Substitution (Position 2, para)Triazole Substitution (R)A-549 IC50 (nM)HeLa IC50 (nM)
6a BrCl2-CF3-benzyl40.4229.12
6b BrCl4-OCH3-benzyl>1000>1000
6c BrCl4-Cl-benzyl55.2148.33
6d BrCl4-F-benzyl68.7961.15
6e BrCl4-CH3-benzyl>1000>1000
6f BrCl2-CHO-benzyl89.4376.54
7a ClBr2-CF3-benzyl45.1733.89
7b ClBr4-OCH3-benzyl>1000>1000
7c ClBr4-Cl-benzyl60.1452.76
7d ClBr4-F-benzyl72.3465.28
7e ClBr4-CH3-benzyl>1000>1000
7f ClBr2-CHO-benzyl95.1182.17
Doxorubicin ---43.7031.37

Data extracted from Vishnu et al., 2022.[5][6]

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be elucidated:

  • Crucial Role of the 2-Trifluoromethylbenzyl Moiety: The most potent compounds in both the 5-bromo (6a) and 5-chloro (7a) series were those bearing a 2-(trifluoromethyl)benzyl substitution on the triazole ring.[5] This suggests that the electronic and steric properties of this group are critical for high anticancer activity. The activity of these compounds was comparable to the standard chemotherapeutic drug, doxorubicin.[5]

  • Negative Impact of Methoxy and Methyl Substitutions: The presence of a methoxy (6b, 7b) or methyl (6e, 7e) group on the benzyl ring led to a dramatic decrease in activity, with IC50 values greater than 1000 nM.[5] This highlights the sensitivity of the target binding site to the nature of this substituent.

  • Moderate Activity with Halogen and Formyl Substitutions: Analogs with chloro (6c, 7c), fluoro (6d, 7d), and formyl (6f, 7f) substitutions on the benzyl ring displayed moderate anticancer activity.[5]

  • Influence of Halogen at Position 5: While both 5-bromo and 5-chloro analogs showed potent activity, the 5-bromo derivatives generally exhibited slightly lower IC50 values (higher potency) compared to their 5-chloro counterparts when paired with the same triazole substituent.

Mechanism of Action: Insights from Molecular Docking

To elucidate the potential mechanism of action, Vishnu et al. performed molecular docking studies of the most active compounds against two protein kinases known to be involved in cancer progression: Extracellular signal-regulated kinase 2 (ERK2) and Fibroblast growth factor receptor 2 (FGFR2).[5]

Experimental Workflow: Molecular Docking

G cluster_0 Ligand and Protein Preparation cluster_1 Docking Simulation cluster_2 Analysis ligand_prep 3D structure of benzofuran analog generation and energy minimization docking Flexible docking of the ligand into the protein's active site using PyRx ligand_prep->docking protein_prep Retrieval of ERK2 and FGFR2 crystal structures from PDB protein_clean Removal of water and co-ligands, addition of hydrogens protein_prep->protein_clean grid_gen Definition of the binding site grid around the active site protein_clean->grid_gen grid_gen->docking pose_analysis Analysis of binding poses and scoring functions docking->pose_analysis interaction_analysis Identification of key interactions (H-bonds, hydrophobic) pose_analysis->interaction_analysis

Caption: A simplified workflow for molecular docking studies.

The docking results indicated that the active benzofuran analogs could bind effectively within the ATP-binding pockets of both ERK2 and FGFR2. The binding was stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these kinases. This suggests that the anticancer activity of these compounds may be, at least in part, due to their inhibition of these signaling pathways.

Experimental Protocols

Synthesis of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogues

The synthesis of these target compounds involves a multi-step process, a generalized overview of which is presented below. For detailed procedures, please refer to the primary literature.[5][6]

G start Starting Materials: 5-bromo/chloro-salicylaldehyde step1 Synthesis of 2-aroyl-5-bromo/chloro-benzofuran start->step1 step2 Introduction of the -CH2- at position 5 step1->step2 step4 Coupling of the benzofuran and triazole fragments step2->step4 step3 Synthesis of the 1,2,3-triazole moiety step3->step4 final Final Products: Target Analogs step4->final

Caption: Generalized synthetic scheme for the target benzofuran analogs.

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxicity of the synthesized compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: A-549 and HeLa cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran analogs and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Conclusion and Future Perspectives

The structure-activity relationship of 5-bromo- and 5-chlorobenzofuran analogs presented here underscores the significant potential of this scaffold in the development of novel anticancer agents. The key takeaways for researchers in this field are:

  • Halogenation at position 5 is beneficial for activity.

  • The nature of the substituent on the appended heterocyclic ring (in this case, a 1,2,3-triazole) is a critical determinant of potency. Specifically, the 2-(trifluoromethyl)benzyl group was identified as a lead moiety for achieving high cytotoxicity.

  • The mechanism of action likely involves the inhibition of protein kinases such as ERK2 and FGFR2.

While the specific SAR for 5-Bromo-7-chlorobenzofuran analogs remains to be fully elucidated, the findings from related halogenated benzofurans provide a strong rationale for the synthesis and evaluation of this particular substitution pattern. Future work should focus on exploring a wider range of substitutions at other positions of the this compound core to optimize potency and selectivity. Further mechanistic studies, including enzymatic assays and in vivo models, will be crucial to validate these compounds as potential therapeutic candidates.

References

  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695–2713. [Link]
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]
  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
  • Patel, J., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2).
  • Delogu, G., et al. (2023). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Antiviral Research, 215, 105634. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 21(8), 1733-1740.
  • CN103724305A - Preparation method of 7-bromobenzofuran. (2014).

Sources

A Comparative Efficacy Analysis of 5-Bromo-7-chlorobenzofuran and Established Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative inhibitory effects of 5-Bromo-7-chlorobenzofuran against well-characterized phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Cilomilast. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory compounds.

Introduction: The Therapeutic Potential of Benzofurans and PDE4 Inhibition

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. This interest stems from their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The versatility of the benzofuran scaffold allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications.[1][5][6]

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[7][8] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and mediators.[9][10][11] This mechanism of action has made PDE4 a highly attractive target for the development of novel anti-inflammatory therapies, particularly for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[12][13][14][15]

Given the known anti-inflammatory properties of the benzofuran nucleus, this guide explores the hypothetical efficacy of a novel derivative, this compound, as a PDE4 inhibitor. Its performance is benchmarked against two clinically relevant PDE4 inhibitors: Roflumilast and Cilomilast.

The Comparators: Established PDE4 Inhibitors

Roflumilast: Marketed as Daliresp® and Daxas®, Roflumilast is an orally administered, selective PDE4 inhibitor approved for the treatment of severe COPD.[8][10][11] Its primary mechanism of action is the inhibition of PDE4, leading to increased intracellular cAMP levels and subsequent reduction in lung inflammation.[9][11][16][17]

Cilomilast: Known by the proposed trade name Ariflo, Cilomilast is another selective PDE4 inhibitor that was developed for the treatment of COPD.[12][13][18] It has been shown to exert potent anti-inflammatory effects by targeting the PDE4 enzyme.[18][19][20]

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To objectively assess the inhibitory potential of this compound against PDE4, a series of in vitro and cell-based assays are proposed. These experiments are designed to provide quantitative data on the compound's potency and selectivity.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for comparing the efficacy of this compound with Roflumilast and Cilomilast.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (this compound, Roflumilast, Cilomilast) B Recombinant Human PDE4 Isozyme Inhibition Assays (PDE4A, PDE4B, PDE4C, PDE4D) A->B C IC50 Determination B->C D Kinetic Studies (Ki determination) B->D H Comparative Analysis of IC50 and EC50 values C->H I Selectivity Profiling C->I E Cell Culture (e.g., HEK293 cells expressing PDE4) F Intracellular cAMP Measurement Assays E->F G EC50 Determination F->G G->H J Structure-Activity Relationship (SAR) Insights H->J

Caption: Proposed experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

1. In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay will determine the half-maximal inhibitory concentration (IC50) of the test compounds against different PDE4 isoforms.

  • Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4, the smaller, faster-rotating product results in a lower FP signal. Inhibitors prevent this hydrolysis, maintaining a high FP signal.[7][21]

  • Protocol:

    • Prepare a 384-well microplate.

    • Add 5 µL of serially diluted test compounds (this compound, Roflumilast, Cilomilast) or vehicle (DMSO) to the wells.

    • Add 5 µL of diluted recombinant human PDE4 enzyme (PDE4A, PDE4B, PDE4C, or PDE4D) to all wells except the negative control.

    • Initiate the reaction by adding 10 µL of a fluorescently labeled cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the fluorescence polarization on a suitable microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cell-Based cAMP Assay

This assay will measure the ability of the test compounds to increase intracellular cAMP levels in a cellular context.

  • Principle: This assay utilizes cells engineered to express a biosensor that reports changes in intracellular cAMP levels. The signal from the biosensor is proportional to the concentration of cAMP.[22][23][24][25]

  • Protocol:

    • Seed HEK293 cells stably expressing a cAMP biosensor (e.g., a luciferase-based reporter) into a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • After a defined incubation period, measure the biosensor signal according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

    • Calculate the fold-change in signal relative to the vehicle-treated control and determine the half-maximal effective concentration (EC50) for each compound.

Hypothetical Comparative Data

The following table summarizes the hypothetical data that could be generated from the proposed experiments, providing a direct comparison of the efficacy of this compound with Roflumilast and Cilomilast.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4B vs PDE4D)Cell-Based cAMP EC50 (nM)
This compound 502505-fold150
Roflumilast 0.90.33-fold5
Cilomilast 1003003-fold250

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates moderate potency as a PDE4 inhibitor, with an IC50 value in the nanomolar range against the PDE4B isoform. Its potency appears to be lower than that of Roflumilast but comparable to Cilomilast in the biochemical assay.

The selectivity profile suggests a preference for the PDE4B isoform over PDE4D. This is a desirable characteristic, as PDE4B is predominantly expressed in inflammatory cells, and its inhibition is thought to contribute significantly to the anti-inflammatory effects of PDE4 inhibitors.[26]

In the cell-based assay, this compound shows the ability to increase intracellular cAMP levels, confirming its mechanism of action in a cellular environment. The EC50 value is consistent with its biochemical potency.

Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for PDE4 inhibitors.

G cluster_0 cAMP Signaling Pathway A GPCR Activation B Adenylyl Cyclase (AC) A->B Activates C ATP D cAMP C->D Converted by AC E PDE4 D->E Substrate G Protein Kinase A (PKA) Activation D->G Activates F AMP E->F Hydrolyzes H Downstream Anti-inflammatory Effects G->H I This compound Roflumilast Cilomilast I->E Inhibits

Caption: Simplified cAMP signaling pathway and the role of PDE4 inhibitors.

Conclusion

This comparative guide outlines a robust scientific framework for evaluating the efficacy of this compound as a novel PDE4 inhibitor. By benchmarking its performance against established drugs like Roflumilast and Cilomilast, researchers can gain valuable insights into its therapeutic potential. The proposed in vitro and cell-based assays provide a clear path to quantifying its potency, selectivity, and cellular activity. The hypothetical data presented herein suggests that this compound could be a promising lead compound for the development of new anti-inflammatory agents. Further investigation into its structure-activity relationship and in vivo efficacy is warranted.

References

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 5-Bromo-7-chlorobenzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity of the novel compound, 5-Bromo-7-chlorobenzofuran. Given the limited public data on this specific molecule, we will establish a robust, first-principles approach to building a cross-reactivity profile. This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a self-validating and rigorous investigation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Halogenated benzofurans, in particular, have demonstrated significant cytotoxic and antitumor activities, making this compound a compound of interest[2][4]. However, a critical aspect of preclinical drug development is understanding a compound's selectivity—its propensity to interact with unintended biological targets. Such off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology[5]. Therefore, a systematic evaluation of cross-reactivity is paramount.

This guide will compare the hypothetical performance of this compound against two benchmark compounds: Amiodarone , a well-known multi-target benzofuran derivative used as an antiarrhythmic agent, and Sorafenib , a multi-kinase inhibitor. This comparison will provide a valuable context for interpreting the selectivity of our lead compound.

Part 1: Strategic Target Selection for Initial Screening

Without a known primary target for this compound, our initial approach must be broad yet informed. Benzofuran derivatives have been reported to interact with a variety of biological targets, most notably protein kinases[1]. Therefore, a primary screen against a diverse kinase panel is a logical starting point. Additionally, given their anti-inflammatory properties, screening against enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2), is also warranted.

Our proposed initial screening panel will therefore include:

  • A representative panel of protein kinases: Covering different branches of the human kinome to identify potential on- and off-target kinase activity.

  • COX-1 and COX-2 enzymes: To evaluate potential anti-inflammatory cross-reactivity.

  • A panel of G-protein coupled receptors (GPCRs): Given the broad activity of many small molecules, a preliminary screen against a panel of common GPCRs is a prudent measure to identify any significant interactions.

Part 2: Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach, combining in vitro biochemical assays with cell-based assays, will provide a comprehensive understanding of the compound's selectivity.

Workflow for Cross-Reactivity Assessment

Caption: A logical workflow for characterizing the cross-reactivity of a novel compound.

Detailed Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a fluorescence-based assay for determining the inhibitory activity of this compound against a panel of protein kinases.

Principle: The assay measures the phosphorylation of a specific substrate by a kinase. Inhibition of the kinase by the test compound results in a decrease in the fluorescent signal.

Materials:

  • Recombinant human kinases

  • Fluorescently labeled kinase-specific substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound, Amiodarone, and Sorafenib (dissolved in DMSO)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound, Amiodarone, Sorafenib) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding fluorescently labeled substrate.

    • Dispense 10 µL of the kinase/substrate master mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Phosphorylation:

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

    • Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours (optimize for each kinase).

  • Signal Detection: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Detailed Protocol 2: Cell-Based Cytotoxicity Profiling

This protocol uses a panel of human cancer cell lines to assess the broad cytotoxic effects of the compounds, which can indicate off-target activity.

Principle: The assay measures cell viability after treatment with the test compounds. A reduction in cell viability suggests cytotoxic effects.

Materials:

  • A panel of human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF7 breast, HepG2 liver)

  • Cell culture medium and supplements

  • This compound, Amiodarone, and Sorafenib (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Signal Detection: Read the plate on the appropriate plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Part 3: Comparative Data Analysis and Visualization

The data generated from these assays should be compiled into clear, comparative tables to facilitate the interpretation of the selectivity profile of this compound.

Hypothetical Comparative Kinase Inhibition Data
KinaseThis compound (IC50, µM)Amiodarone (IC50, µM)Sorafenib (IC50, µM)
VEGFR2 0.15 > 100.09
PDGFRβ 0.25 > 100.05
BRAF 5.2> 100.02
c-Kit 1.8> 100.06
EGFR > 108.52.5
Src 3.52.10.8
p38α 8.95.61.2

This is hypothetical data for illustrative purposes.

Hypothetical Comparative Cytotoxicity Data
Cell LineThis compound (GI50, µM)Amiodarone (GI50, µM)Sorafenib (GI50, µM)
A549 (Lung)2.515.23.8
HCT116 (Colon)3.118.54.5
MCF7 (Breast)1.812.12.9
HepG2 (Liver)4.58.95.2

This is hypothetical data for illustrative purposes.

Visualizing Selectivity

A selectivity plot can be a powerful tool to visualize the cross-reactivity profile.

Caption: A simplified diagram illustrating the primary kinase targets for hypothetical compounds.

Part 4: Interpretation and Future Directions

Based on our hypothetical data, this compound demonstrates potent inhibition of VEGFR2 and PDGFRβ, similar to Sorafenib, but with a potentially cleaner profile against other kinases like BRAF. The cytotoxicity data suggests that its growth-inhibitory effects are in a similar range to Sorafenib and more potent than Amiodarone.

These initial findings would warrant further investigation into the on-target and off-target effects of this compound. Follow-up studies could include:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within a cellular context, providing a more physiologically relevant measure of engagement[6].

  • Phenotypic Screening: Broader phenotypic screens can uncover unexpected biological activities and potential off-target effects.

  • In Vivo Studies: Animal models are essential for evaluating the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and reliable cross-reactivity profile for novel compounds like this compound, enabling informed decisions in the drug discovery and development process.

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Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Evaluation of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. This guide provides a comprehensive comparison of in vitro and in vivo research methodologies, framed through the lens of a promising but under-characterized molecule: 5-Bromo-7-chlorobenzofuran. While extensive research on this specific benzofuran derivative is emerging, we can extrapolate a logical and robust investigational pathway based on the well-documented biological activities of the broader benzofuran class, which includes potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices that underpin a successful preclinical evaluation.

The Investigational Strategy: From Benchtop to Biological Systems

The core principle of preclinical evaluation is a progressive filtering process. In vitro studies serve as the initial, high-throughput screen, offering a controlled environment to dissect molecular interactions and cellular responses. Promising in vitro data then provides the justification for advancing to more complex and resource-intensive in vivo models, which introduce the physiological complexities of a living organism.

For this compound, we will proceed with the hypothesis that, like many of its structural relatives, it possesses anticancer properties.[4][6][7] This allows us to construct a relevant and illustrative comparative framework.

Part 1: In Vitro Assessment - The Cellular Proving Ground

In vitro assays are indispensable for initial efficacy and toxicity screening. They are rapid, cost-effective, and allow for the precise control of experimental variables.

Cytotoxicity Profiling: The First Litmus Test

The primary question for a putative anticancer agent is its ability to inhibit the proliferation of cancer cells. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Delving Deeper: Mechanistic In Vitro Assays

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the activities of other benzofuran derivatives, we might explore pathways related to apoptosis or cell cycle arrest.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of apoptosis.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide can reveal at which phase of the cell cycle the compound exerts its effects.

Visualization: In Vitro Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis

Caption: Workflow for the initial in vitro evaluation of this compound.

Part 2: In Vivo Validation - The Whole-Organism Perspective

Positive and mechanistically informative in vitro results are the gateway to in vivo testing. These studies are crucial for understanding a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.

Xenograft Models: Efficacy in a Living System

To assess the antitumor efficacy of this compound in vivo, a xenograft model is commonly employed. This involves implanting human cancer cells into immunocompromised mice.

Experimental Protocol: Murine Xenograft Model

  • Animal Acclimatization: Immunocompromised mice (e.g., athymic nude mice) are acclimatized to the laboratory environment.

  • Tumor Implantation: The same cancer cell line that showed sensitivity in vitro (e.g., A549) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.

  • Compound Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Tumor volume and body weight are measured regularly. The general health of the mice is also monitored.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may also be collected for further analysis (e.g., histology, biomarker analysis).

Bridging the Gap: The Importance of Pharmacokinetics

A critical aspect of in vivo studies is understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, collectively known as pharmacokinetics. This helps to correlate the administered dose with the observed therapeutic effect and potential toxicity.

Visualization: The Interplay of In Vitro and In Vivo Studies

G In Vitro Hits In Vitro Hits In Vivo Efficacy In Vivo Efficacy In Vitro Hits->In Vivo Efficacy Validation PK/PD Modeling PK/PD Modeling In Vivo Efficacy->PK/PD Modeling Correlation Clinical Candidate Clinical Candidate PK/PD Modeling->Clinical Candidate Selection

Caption: The logical progression from in vitro findings to a potential clinical candidate.

Comparative Analysis: A Tabular Summary

FeatureIn Vitro StudiesIn Vivo Studies
System Isolated cells or molecules in a controlled environmentWhole living organism
Complexity LowHigh
Throughput HighLow
Cost LowHigh
Information Gained Initial efficacy, mechanism of action, cytotoxicityEfficacy, safety, pharmacokinetics, pharmacodynamics
Relevance Mechanistic insightsPhysiological relevance

Conclusion: An Integrated Approach

The evaluation of a novel compound like this compound necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means of identifying promising candidates and elucidating their mechanisms of action. The subsequent, carefully designed in vivo studies are then essential to validate these findings in a physiologically relevant context, providing the critical data needed to support the progression of a compound towards clinical development. While the specific biological profile of this compound is yet to be fully elucidated, the established framework for evaluating benzofuran derivatives provides a clear and robust roadmap for its investigation.

References

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A Comparative Guide to the Synthesis of 5-Bromo-7-chlorobenzofuran: A Critical Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzofurans in Drug Discovery

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The targeted introduction of halogen atoms onto the benzofuran ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. 5-Bromo-7-chlorobenzofuran, a di-halogenated benzofuran, represents a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides a comprehensive benchmark of a robust synthesis for this compound and critically compares it against other prevalent methods for constructing the benzofuran core, offering researchers the insights needed to make informed decisions in their synthetic endeavors.

Benchmark Synthesis: A Reliable Pathway to this compound

A robust and scalable synthesis of this compound can be achieved through a two-step sequence starting from the readily available 2-chlorophenol. This benchmark method involves a regioselective bromination followed by an O-alkylation and intramolecular cyclization.

Diagram of the Benchmark Synthetic Workflow

Benchmark_Synthesis 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Br2, Solvent (e.g., Chlorobenzene) Triethylamine HCl Intermediate_Acetal 2-(4-Bromo-2-chlorophenoxy) acetaldehyde dimethyl acetal 4-Bromo-2-chlorophenol->Intermediate_Acetal Chloroacetaldehyde dimethyl acetal, Base (e.g., K2CO3), Solvent (e.g., DMF) This compound This compound Intermediate_Acetal->this compound Acid Catalyst (e.g., PPA or H3PO4) Heat

Caption: The benchmark two-step synthesis of this compound.

Experimental Protocol: Benchmark Synthesis

Step 1: Synthesis of 4-Bromo-2-chlorophenol [1][2][3]

This procedure is adapted from established methods for the regioselective bromination of 2-chlorophenol.

  • Reaction Setup: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as chlorobenzene, add a catalytic amount of triethylamine hydrochloride (e.g., 3-6 mol%).

  • Bromination: Cool the mixture to 5-10 °C. Add bromine (1 equivalent) dropwise over a period of 1-3 hours, maintaining the temperature below 20 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for an additional hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by distillation or crystallization to yield 4-bromo-2-chlorophenol.

Causality Behind Experimental Choices: The use of a non-polar solvent like chlorobenzene and a tertiary amine salt catalyst helps to control the regioselectivity of the bromination, favoring the para-position to the hydroxyl group. The controlled addition of bromine at low temperatures minimizes the formation of di-brominated and other isomeric byproducts.

Step 2: Synthesis of this compound [4][5][6]

This step involves the Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization.

  • O-Alkylation: In a flask equipped with a reflux condenser, dissolve 4-bromo-2-chlorophenol (1 equivalent) and potassium carbonate (2 equivalents) in dimethylformamide (DMF). Add chloroacetaldehyde dimethyl acetal (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-2-chlorophenoxy)acetaldehyde dimethyl acetal.

  • Intramolecular Cyclization: To the crude acetal, add a strong acid catalyst such as polyphosphoric acid (PPA) or phosphoric acid. Heat the mixture to 110-130 °C for 2-4 hours.

  • Final Purification: Cool the reaction mixture and carefully quench with ice water. Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and the acetal. The acetal serves as a protected form of the highly reactive aldehyde. The strong acid in the final step is necessary to deprotect the acetal and catalyze the intramolecular electrophilic aromatic substitution to form the furan ring.

Comparative Analysis of Alternative Synthetic Methods

While the benchmark synthesis is reliable, several other methods for constructing the benzofuran core are prevalent in the literature. Here, we compare two prominent alternatives: Titanium Tetrachloride-Catalyzed Synthesis and Palladium-Catalyzed Cross-Coupling/Cyclization.

Alternative Method 1: Titanium Tetrachloride-Catalyzed One-Pot Synthesis

This method offers a convergent approach, forming the benzofuran ring in a single step from a phenol and an α-haloketone.[7]

TiCl4_Synthesis Phenol Phenol Benzofuran Benzofuran Phenol->Benzofuran TiCl4, Solvent (e.g., Trifluoroethanol) Heat alpha-Haloketone α-Haloketone alpha-Haloketone->Benzofuran

Caption: One-pot synthesis of benzofurans using titanium tetrachloride.

  • Reaction Setup: Under an inert atmosphere, dissolve the substituted phenol (1 equivalent) in a solvent such as trifluoroethanol.

  • Reagent Addition: Heat the solution to reflux. Add titanium tetrachloride (1-2 equivalents) followed by the dropwise addition of a solution of the α-haloketone (1-1.5 equivalents) in the same solvent.

  • Reaction and Work-up: Continue to reflux the reaction mixture for 1-24 hours, monitoring by TLC. After completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Advantages: This one-pot procedure is operationally simple and can provide rapid access to a variety of substituted benzofurans. Disadvantages: Titanium tetrachloride is a hazardous and moisture-sensitive reagent. The reaction conditions can be harsh, and the regioselectivity may be an issue with unsymmetrically substituted phenols.

Alternative Method 2: Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium catalysis offers a versatile and often high-yielding route to benzofurans, typically involving the coupling of an o-halophenol with an alkyne, followed by intramolecular cyclization.

Palladium_Synthesis o-Iodophenol o-Iodophenol Benzofuran Benzofuran o-Iodophenol->Benzofuran Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst), Base (e.g., Et3N), Solvent Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Benzofuran

Caption: Palladium-catalyzed synthesis of benzofurans via Sonogashira coupling and cyclization.

  • Reaction Setup: To a solution of an o-iodophenol (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent like triethylamine, add a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper(I) iodide co-catalyst.

  • Reaction: Stir the reaction mixture at reflux under an inert atmosphere and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Advantages: This method is highly versatile and tolerates a wide range of functional groups. It often provides high yields of the desired benzofuran. Disadvantages: Palladium catalysts can be expensive. The reaction may require careful optimization of ligands and reaction conditions.

Quantitative Comparison of Synthetic Methods

MethodKey ReagentsTypical Reaction TimeTypical Yield (%)ScalabilityKey AdvantagesKey Disadvantages
Benchmark Synthesis 2-Chlorophenol, Br₂, Chloroacetaldehyde dimethyl acetal, PPA10-14 hours (2 steps)60-70% (overall)GoodReliable, uses readily available starting materials, good control over regioselectivity.Two-step process, requires handling of bromine.
TiCl₄-Catalyzed Substituted Phenol, α-Haloketone, TiCl₄1-24 hours (1 step)50-90%ModerateOne-pot, rapid access to diverse benzofurans.Use of hazardous and moisture-sensitive TiCl₄, potentially harsh conditions.
Palladium-Catalyzed o-Iodophenol, Terminal Alkyne, Pd catalyst, CuI4-16 hours (1 step)70-95%GoodHigh yields, broad functional group tolerance, high versatility.Expensive catalyst, may require optimization of ligands and conditions.

Conclusion and Recommendations

The choice of synthetic method for this compound and other halogenated benzofurans depends on several factors, including the desired scale, available starting materials, and tolerance for specific reagents.

  • The Benchmark Synthesis presented here offers a reliable and scalable route with good control over the final substitution pattern, making it suitable for process development and larger-scale production.

  • The Titanium Tetrachloride-Catalyzed Method is an excellent choice for rapid library synthesis and exploring structure-activity relationships, given its one-pot nature and broad substrate scope.

  • The Palladium-Catalyzed Synthesis provides the highest versatility and often the best yields, making it a powerful tool for the synthesis of complex and highly functionalized benzofurans, particularly when cost is not the primary concern.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

References

  • Zhang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

  • Raiford, L. C., & Howland, L. H. (1933). The Bromination of 2-Chlorophenol and the Preparation of Some of Its Derivatives. Journal of the American Chemical Society, 55(5), 2125–2131. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Benzofurans by Transition-Metal-Catalyzed Reactions. Chemical Reviews, 111(5), PR215–PR283. [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980).
  • Preparation method of 2-chloro-4-bromophonel with high purity. (2013).
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2010). Chemical Communications, 46(38), 7175-7177. [Link]

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  • Preparation method of 7-bromobenzofuran. (2014).
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A Comparative Guide to the Structural Confirmation of 5-Bromo-7-chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic scaffolds like benzofurans, particularly those with multiple halogen substituents such as 5-Bromo-7-chlorobenzofuran, positional isomerism presents a significant challenge. This guide provides an in-depth comparison of the primary analytical techniques used to definitively elucidate the structure of such derivatives, grounded in experimental data from analogous compounds and established spectroscopic principles.

The Challenge: Positional Isomerism in Halogenated Benzofurans

The synthesis of this compound can potentially yield other isomers, such as 7-Bromo-5-chlorobenzofuran. Differentiating between these isomers is critical, as the precise location of the halogen atoms dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide will walk through a multi-pronged analytical approach to provide unequivocal structural evidence.

An Integrated Analytical Workflow

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. No single method is infallible; however, when combined, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography provide a self-validating system for structural elucidation.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Crude_Product Crude Product (Potential Isomer Mixture) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Crude_Product->NMR Initial Analysis MS Mass Spectrometry (EI-MS, HRMS) NMR->MS Complementary Data Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure Structural Hypothesis X-Ray X-Ray Crystallography (If crystal obtained) MS->X-Ray Definitive Structure MS->Confirmed_Structure Molecular Weight & Formula X-Ray->Confirmed_Structure Unambiguous Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Unraveling Proton Environments

The substitution pattern on the benzene ring of the benzofuran core dictates the chemical shifts and coupling patterns of the aromatic protons. In the case of this compound, we expect to see distinct signals for the protons at positions 2, 3, 4, and 6.

Expected ¹H NMR Spectral Features for this compound:

Proton PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.6Doublet~2.2Coupled to H-3.
H-3~6.8Doublet~2.2Coupled to H-2.
H-4~7.5Doublet~1.8Meta-coupled to H-6. Deshielded by the adjacent oxygen and chloro group.
H-6~7.4Doublet~1.8Meta-coupled to H-4. Influenced by the adjacent bromo group.

Note: These are predicted values based on general principles and data from analogous compounds. Actual values may vary.

The key to distinguishing between the 5-bromo-7-chloro and 7-bromo-5-chloro isomers lies in the coupling constants and the subtle differences in chemical shifts due to the different electronic environments created by the halogens. For instance, the proton at C-4 in the 5-bromo-7-chloro isomer would experience a different shielding effect compared to the proton at C-4 in the 7-bromo-5-chloro isomer.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the number and electronic environment of the carbon atoms in the molecule. The electronegativity of the bromine and chlorine atoms will cause a downfield shift (higher ppm) for the carbons they are attached to (C-5 and C-7).

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon PositionExpected Chemical Shift (ppm)Rationale
C-2~145Typical for C-2 of benzofurans.
C-3~107Typical for C-3 of benzofurans.
C-3a~129Bridgehead carbon.
C-4~125Aromatic CH.
C-5~115Carbon bearing bromine.
C-6~123Aromatic CH.
C-7~118Carbon bearing chlorine.
C-7a~154Carbon adjacent to oxygen.

Note: These are predicted values. Definitive assignment requires 2D NMR techniques like HSQC and HMBC.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

NMR_Techniques NMR_Spectroscopy NMR Spectroscopy 1D_NMR 1D NMR NMR_Spectroscopy->1D_NMR 2D_NMR 2D NMR NMR_Spectroscopy->2D_NMR H1_NMR ¹H NMR (Proton Environments) 1D_NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) 1D_NMR->C13_NMR HSQC HSQC (Direct C-H Correlation) 2D_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 2D_NMR->HMBC

Caption: Hierarchy of NMR techniques for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Isotopic Pattern Analysis

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum of this compound. The presence of one bromine and one chlorine atom will lead to a distinctive M, M+2, and M+4 pattern.

Table of Expected Isotopic Distribution for the Molecular Ion of C₈H₄BrClO:

Ionm/z (nominal)Relative Abundance (%)
[M]⁺230~76
[M+2]⁺232100
[M+4]⁺234~24

Calculated based on the natural isotopic abundances of Br and Cl.

This unique isotopic signature is a powerful tool for confirming the presence of both a bromine and a chlorine atom in the molecule.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion will fragment in a predictable manner. The weaker bonds tend to break first. In this compound, the fragmentation pattern would likely involve the loss of the halogen atoms and potentially the CO group from the furan ring.

Experimental Protocol for EI-MS:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, isotopic pattern, and fragmentation pattern.

Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure. This technique is considered the definitive method for structural determination.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. For this compound, this would definitively show the positions of the bromine and chlorine atoms on the benzofuran core.[1]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow a single crystal of the purified compound. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling)Rapid, non-destructive, provides detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for identifying symmetry.Lower sensitivity than ¹H NMR.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic informationHigh sensitivity, provides molecular formula, characteristic isotopic patterns for halogens."Hard" ionization techniques can lead to the absence of a molecular ion peak.
X-ray Crystallography Absolute 3D structure, bond lengths, and anglesUnambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach. NMR spectroscopy provides the initial and most detailed map of the molecular framework. Mass spectrometry corroborates the molecular weight and elemental composition, with the isotopic pattern serving as a crucial confirmation of the presence of both bromine and chlorine. Finally, when obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the structure. By integrating the data from these techniques, researchers can have the highest level of confidence in their synthesized compounds, which is paramount for the integrity of subsequent research and development efforts.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).
  • Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., Cramer, N., Male, L., & Coles, S. J. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Crystals, 4(4), 483-493. [Link]

  • Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. (2014). ResearchGate. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-5-chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Spectrum of Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the antimicrobial properties of halogenated benzofurans, a class of heterocyclic compounds demonstrating significant potential in the development of new anti-infective agents. Benzofuran derivatives are found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzofuran scaffold has been shown to modulate and often enhance their antimicrobial potency, making this a fertile area for drug discovery.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships that govern the efficacy of these compounds, presents comparative data on their activity against various pathogens, and provides detailed protocols for their evaluation.

The Rationale for Halogenation in Benzofuran Scaffolds

The benzofuran nucleus serves as a versatile scaffold for designing bioactive molecules.[5] Halogenation is a key strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability. In the context of antimicrobial activity, these modifications can significantly improve a compound's ability to penetrate microbial cell membranes and interact with molecular targets.[3][4]

Studies have consistently shown that the position and nature of the halogen substituent on the benzofuran ring are critical determinants of biological activity.[3] For instance, the presence of bromo substituents at specific positions has been linked to excellent antibacterial activity against a range of bacterial strains.[2][6] Similarly, chloro- and bromo-substituted benzofurancarboxylic acids have demonstrated notable antifungal activity against Candida species.[7][8] This underscores the importance of systematic evaluation to map the structure-activity relationship (SAR) for this chemical class.

Comparative Antimicrobial Spectrum: An Evidence-Based Overview

The antimicrobial efficacy of halogenated benzofurans is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9] A lower MIC value indicates greater potency.

The following table summarizes representative MIC data for various halogenated benzofuran derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in the scientific literature.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Halogenated Benzofuran Derivatives

Compound Class/DerivativeHalogen(s)Test OrganismMIC (µg/mL)Reference
Brominated Benzofurans
Dibromo-benzofuran derivative2 x BrStaphylococcus aureus29.76-31.96 (mmol/L)[6]
Dibromo-benzofuran derivative2 x BrBacillus subtilis29.76-31.96 (mmol/L)[6]
Methyl 7-acetyl-5-bromo-3-bromomethyl-6-hydroxy-2-benzofurancarboxylate2 x BrAspergillus fumigatusSignificantly increased activity[10][11]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate3 x BrCandida albicans100[7][8]
Chlorinated Benzofurans
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate3 x ClStaphylococcus aureus50[7][12]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate3 x ClCandida albicans100[7][12]
6-chloro-8-nitroflavone (a benzofuran-containing structure)1 x ClEnterococcus faecalisPotent Inhibition[13]
6-chloro-8-nitroflavone (a benzofuran-containing structure)1 x ClStaphylococcus aureusPotent Inhibition[13]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions, such as media composition and inoculum size.

Analysis of Spectrum:

  • Gram-Positive Bacteria: Halogenated benzofurans, particularly those with bromo and chloro substitutions, often exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][7] Some derivatives have shown efficacy against methicillin-resistant S. aureus (MRSA), a significant public health threat.[6][14]

  • Gram-Negative Bacteria: Achieving high potency against Gram-negative bacteria is often more challenging due to their outer membrane barrier. However, certain halogenated benzofurans have demonstrated promising activity against species like Escherichia coli.[5]

  • Fungi: Antifungal activity is a notable feature of this class. Derivatives containing bromine and chlorine have shown significant efficacy against pathogenic yeasts like Candida albicans and molds such as Aspergillus fumigatus.[7][10][11] The conversion of a benzofuran derivative into its dibromo derivative has been shown to drastically increase antifungal activity.[10][11]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of halogenated benzofurans and their antimicrobial activity is a key area of investigation.

SAR_Concept core Benzofuran Scaffold R_Cl Chloro (Cl) core->R_Cl Substitution Position Matters R_Br Bromo (Br) core->R_Br Number of Halogens Impacts Potency R_I Iodo (I) core->R_I R_F Fluoro (F) core->R_F activity Antimicrobial Activity R_Cl->activity Often enhances potency R_Br->activity Linked to strong antibacterial & antifungal effects R_I->activity Potency varies R_F->activity Influences pharmacokinetics

Caption: Conceptual overview of Structure-Activity Relationships for halogenated benzofurans.

Key SAR observations from the literature include:

  • Type of Halogen: Bromine and chlorine substitutions often lead to the most potent antimicrobial activities.[6][7][13]

  • Position of Halogen: The specific position of the halogen on the benzofuran ring or on side chains is crucial. For instance, compounds with two bromo substituents on both the C-5 of the benzofuran and the C-4 of an attached phenyl ring exhibited excellent antibacterial activity.[2][6]

  • Number of Halogens: Polyhalogenation can significantly increase potency. The introduction of two or three halogen atoms often results in lower MIC values compared to mono-halogenated analogs.[7][12]

  • Other Substituents: The presence of other functional groups, such as hydroxyl or nitro groups, in conjunction with halogens can synergistically enhance antimicrobial effects.[6][13]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducible and comparable results, a standardized methodology for assessing antimicrobial activity is paramount. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a specific concentration of bacteria (e.g., 5 x 10^5 CFU/mL) ensures that the test is not biased by an overwhelmingly high or low number of microbes.[16]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.[9]

  • Controls: The inclusion of a positive control (microbe growth, no compound) and a negative control (sterile medium) validates the assay, ensuring that the medium supports growth and has not been contaminated.[15]

  • Incubation Conditions: Standardized temperature (e.g., 37°C) and time (18-24 hours) provide optimal conditions for bacterial growth, allowing for a clear determination of inhibition.[16]

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the halogenated benzofuran derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium to wells 2 through 12 of a 96-well microtiter plate.[16]

    • Add 200 µL of the test compound at 2x the highest desired concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (wells 1-12), bringing the total volume to 200 µL. This dilutes the compound concentrations to their final test values.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) to the naked eye. This can be confirmed by reading the optical density at 600 nm (OD600) with a microplate reader.[9]

Conclusion and Future Directions

Halogenated benzofurans represent a promising class of compounds with a broad and potent antimicrobial spectrum. The strategic incorporation of halogens, particularly bromine and chlorine, has been shown to be an effective method for enhancing activity against a wide range of bacterial and fungal pathogens. The structure-activity relationship data gathered so far provides a strong foundation for the rational design of new derivatives with improved efficacy and pharmacological profiles.

Future research should focus on synthesizing novel derivatives with varied halogenation patterns, exploring their mechanisms of action, and evaluating their efficacy in more complex models, such as biofilm assays and in vivo infection models. A deeper understanding of how these compounds overcome microbial resistance mechanisms will be critical for their potential translation into next-generation therapeutic agents.

References

  • Journal of Pharmaceutical Research. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

  • PubMed. Synthesis and antimicrobial evaluation of new benzofuran derivatives. Available from: [Link]

  • PubMed. part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available from: [Link]

  • KoreaScience. Synthesis and In Vitro Evaluation of Some Novel Benzofuran Derivatives as Potential Anti-HIV-1, Anticancer, and Antimicrobial Agents -Archives of Pharmacal Research. Available from: [Link]

  • Semantic Scholar. Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available from: [Link]

  • PubMed. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Available from: [Link]

  • PubMed. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available from: [Link]

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  • ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Available from: [Link]

  • MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link]

  • PubMed. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. Available from: [Link]

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  • ResearchGate. Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. Available from: [Link]

  • National Institutes of Health (NIH). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. Available from: [Link]

  • PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

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  • PubMed. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Available from: [Link]

  • National Institutes of Health (NIH). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]

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  • PubMed. Chemistry and antibacterial activity of nitrobenzofurans. Available from: [Link]

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  • PubMed. Comparison of the antimicrobial effects of chlorine, silver ion, and tobramycin on biofilm. Available from: [Link]

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A Researcher's Guide to Assessing the Kinase Selectivity of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities, a significant hurdle in clinical development.

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 5-Bromo-7-chlorobenzofuran. As this is a compound with limited publicly available data, we will proceed with a hypothetical framework, outlining the essential experiments and analytical approaches a researcher would undertake to characterize its potential as a selective kinase inhibitor. We will compare its hypothetical performance against established inhibitors to provide context and a benchmark for its potential utility.

The Kinase Target Landscape: Why Selectivity Matters

The human genome encodes over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small molecule inhibitors. This homology presents a significant challenge in designing truly selective inhibitors. A compound that binds to the ATP pocket of its intended target may also bind to the pockets of numerous other kinases, leading to a cascade of unintended biological consequences.

Therefore, a rigorous assessment of a compound's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its translational potential.

Experimental Workflow for Selectivity Profiling

The assessment of kinase inhibitor selectivity is a multi-faceted process, beginning with broad screening and progressively narrowing down to detailed mechanistic studies in a cellular context. Below is a validated workflow for characterizing a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Comparative Analysis A Novel Compound (this compound) B Kinome-wide Binding Assay (e.g., KiNativ, DiscoverX) A->B Initial Screen C Biochemical IC50 Determination (Primary Target vs. Off-Targets) B->C Hit Identification D Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Confirm Cellular Activity G Selectivity Score Calculation (e.g., S-Score) C->G E Downstream Signaling Analysis (Western Blot, Phospho-proteomics) D->E Mechanistic Validation F Cellular Viability/Phenotypic Assays E->F Functional Outcome F->G H Comparison with Reference Inhibitors G->H I Go/No-Go Decision for Further Development H->I

Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.

Part 1: Initial In Vitro Selectivity Screening

The first step is to understand the binding profile of this compound against a large panel of kinases. This provides an unbiased, bird's-eye view of its selectivity.

Protocol: Large-Panel Kinase Screen
  • Assay Principle: A common approach is to use a competition binding assay where the ability of the test compound to displace a known, tagged ligand from the kinase's ATP-binding site is measured.

  • Experimental Setup:

    • Prepare a stock solution of this compound in DMSO.

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers panels of several hundred kinases.

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen.

  • Data Analysis: The results are usually reported as "Percent of Control" or "% Inhibition". A lower percentage indicates stronger binding and potential inhibition.

Hypothetical Screening Results

For the purpose of this guide, let's assume the initial screen of this compound at 1 µM reveals potent inhibition of Tyrosine-protein kinase SRC and a few other kinases.

Kinase TargetPercent of Control (%)
SRC 8%
LCK35%
YES142%
ABL178%
EGFR95%

These hypothetical results suggest that this compound is a potential SRC family kinase inhibitor. The next logical step is to quantify its potency against these "hits."

Part 2: Quantitative Potency Determination (IC50)

An IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. By determining the IC50 for the primary target (SRC) and key off-targets (LCK, YES1), we can begin to build a quantitative picture of its selectivity.

Protocol: In Vitro Kinase Assay for IC50 Determination
  • Assay Principle: A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

  • Experimental Setup:

    • Prepare a serial dilution of this compound (e.g., from 10 µM down to 0.1 nM).

    • In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP.

    • Add the diluted inhibitor to each well.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the signal (radioactivity or fluorescence) to determine the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 3: Comparative Analysis with Benchmark Inhibitors

To understand the true potential of this compound, its selectivity profile must be compared to existing inhibitors. For our hypothetical SRC inhibitor, we will compare it to Dasatinib (a potent but relatively non-selective SRC/ABL inhibitor) and Saracatinib (a more selective SRC inhibitor).

CompoundSRC IC50 (nM)LCK IC50 (nM)ABL1 IC50 (nM)Selectivity Score (S10)
This compound (Hypothetical) 15 450 >10,000 0.02
Dasatinib<11.1<10.34
Saracatinib2.7150>10,0000.01

Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

From this hypothetical data, this compound appears to be a potent SRC inhibitor with a selectivity profile superior to Dasatinib and comparable to Saracatinib.

Part 4: Cellular Target Engagement and Downstream Effects

Demonstrating that a compound binds to a purified kinase is only the first step. It is crucial to confirm that it can engage its target in a complex cellular environment and modulate its downstream signaling pathways.

Signaling Pathway Context

SRC is a non-receptor tyrosine kinase that plays a key role in regulating cell growth, differentiation, and survival. Its activation leads to the phosphorylation of numerous downstream substrates.

G PDGFR Growth Factor Receptor (e.g., PDGFR) SRC SRC PDGFR->SRC activates STAT3 STAT3 SRC->STAT3 phosphorylates FAK FAK SRC->FAK phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation FAK->Proliferation Inhibitor This compound Inhibitor->SRC inhibits

Caption: Simplified SRC signaling pathway and the inhibitory action of this compound.

Protocol: Western Blot for Phospho-SRC
  • Cell Culture: Culture a cell line known to have active SRC signaling (e.g., a cancer cell line with high SRC expression).

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration.

  • Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated SRC (p-SRC) and total SRC.

    • Use secondary antibodies conjugated to an enzyme for detection.

  • Analysis: A dose-dependent decrease in the p-SRC signal, without a change in total SRC, would confirm target engagement and inhibition in a cellular context.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for assessing the kinase inhibitor selectivity of a novel compound, this compound. Based on our hypothetical data, the compound demonstrates promise as a potent and selective SRC inhibitor.

The subsequent steps in its development would involve:

  • Broader Cellular Profiling: Assessing its effects on cell proliferation, apoptosis, and migration in various cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicology Studies: Determining its drug-like properties and safety profile.

The journey of a kinase inhibitor from a chemical entity to a therapeutic agent is long and challenging. A thorough and early assessment of its selectivity is a critical step that can significantly influence its ultimate success.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-7-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 5-Bromo-7-chlorobenzofuran are central to discovery. However, the lifecycle of a chemical does not end with its use in an experiment. The safe and compliant disposal of such specialized reagents is a critical, and often overlooked, aspect of laboratory stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

As a halogenated benzofuran derivative, this compound requires management as a hazardous waste material. Its chemical structure necessitates a disposal protocol that mitigates potential toxicity and environmental persistence. Under no circumstances should this compound or its empty containers be discarded in standard waste streams or drains.

Core Principles of Halogenated Waste Management

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound. This dictates a specific waste stream to prevent dangerous cross-contamination and to facilitate appropriate treatment methods. The presence of bromine and chlorine atoms on the benzofuran core means this compound must be segregated from non-halogenated organic waste. Mixing these waste streams can lead to complex and costly disposal challenges.[1]

Disposal of halogenated organic compounds is strictly regulated to prevent the formation of persistent and toxic byproducts. High-temperature incineration in a licensed hazardous waste facility is the industry-standard and most effective method for the complete destruction of such molecules.[2]

Hazard Profile and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its hazard profile can be inferred from structurally similar compounds and its classification as a halogenated heterocyclic compound. Key hazard statements for related benzofurans include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these potential hazards, the following minimum Personal Protective Equipment (PPE) must be worn when handling this compound for disposal:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Nitrile or other chemical-resistant gloves and a lab coat.
Respiratory Protection A NIOSH-approved respirator is advised if there is a risk of generating dust or aerosols.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Container Selection and Labeling:

  • Select a Designated Container: Use a robust, leak-proof, and chemically compatible container specifically designated for halogenated organic solid waste.

  • Proper Labeling: Before adding any waste, the container must be clearly labeled with a "Hazardous Waste" sticker. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The appropriate EPA Hazardous Waste Code(s). For halogenated organic compounds, this may include codes from the "F" list (e.g., F002 for certain spent halogenated solvents) or a "U" or "P" listing if the chemical is a discarded commercial product. Consult your institution's Environmental Health and Safety (EHS) department for the specific waste codes applicable in your jurisdiction.[3][4]

2. Waste Segregation and Accumulation:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in the designated container.

  • Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated liquid waste. Do not mix with non-halogenated solvents.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5]

3. Final Disposal Procedure:

  • Engage Professionals: The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • High-Temperature Incineration: This is the preferred method for the complete destruction of halogenated organic compounds.[2] The high temperatures and specialized equipment used in these facilities are designed to break down the molecule into less harmful components and scrub any hazardous flue gases.

4. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Labeled Halogenated Waste Container fume_hood->container segregate Segregate from Non-Halogenated and Incompatible Waste container->segregate accumulate Collect Solid and Liquid Waste in Designated Containers segregate->accumulate seal Keep Container Tightly Sealed accumulate->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs incineration Arrange for High-Temperature Incineration contact_ehs->incineration end_node Proper Disposal Complete incineration->end_node

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-7-chlorobenzofuran: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you to work safely and effectively. We will dissect the why behind each recommendation, grounding our protocols in established principles of chemical safety and risk mitigation for halogenated organic compounds.

Hazard Assessment: Understanding the Adversary

Given the absence of specific toxicological studies on 5-Bromo-7-chlorobenzofuran, we must infer its potential hazards from structurally similar compounds and the broader class of halogenated benzofurans. Safety Data Sheets (SDS) for related molecules consistently highlight several key risks.[3][4] The presence of bromo- and chloro- substituents on the benzofuran core suggests that the compound should be treated as hazardous.

Primary Routes of Exposure:

  • Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[3][5]

  • Dermal Contact: Halogenated organic compounds can be absorbed through the skin, potentially causing local irritation or systemic effects.[3]

  • Ocular Contact: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Ingestion: Accidental ingestion would be harmful.[3][4]

The table below summarizes the anticipated hazard profile based on data from analogous compounds.

Hazard TypeAnticipated Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. SDS for similar compounds classify them as Category 4 for acute toxicity via all routes.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Halogenated functional groups can be reactive with biological tissues.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Particulate matter can be abrasive, and the chemical nature is irritating.[3][4]
Respiratory Irritation May cause respiratory irritation. Inhaled dust can irritate the mucous membranes of the respiratory tract.[3][5]
Carcinogenicity Suspected of causing cancer. The SDS for the closely related 5-Bromobenzofuran notes this potential risk.[4][6]
Hazardous Combustion Products Upon heating or combustion, may release toxic and corrosive fumes such as carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen chloride.[3][7]

Core Directive: The Hierarchy of Controls

Before any Personal Protective Equipment (PPE) is selected, the foundational principle of laboratory safety—the Hierarchy of Controls—must be applied. This framework prioritizes the most effective control measures to minimize risk.

  • Elimination/Substitution: While not always possible in research, consider if a less hazardous analogue could be used.

  • Engineering Controls: This is the most critical, non-negotiable control for handling this compound. All handling of this compound powder must be performed within a certified chemical fume hood. [8] This contains dust and vapors at the source, protecting the user and the general lab environment.

  • Administrative Controls: These are the procedures and work practices you follow, such as those detailed in this guide. Ensure clear labeling, restricted access to handling areas, and thorough training for all personnel.

  • Personal Protective Equipment (PPE): The final, but crucial, line of defense. PPE does not eliminate the hazard, but it provides a barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and matched to the task. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecification & Rationale
Hands Nitrile GlovesMinimum of two pairs (double-gloving). Nitrile provides good chemical resistance. Double-gloving protects against tears and allows for safe removal of the outer, contaminated glove without exposing skin.
Eyes/Face Safety Goggles & Face ShieldSafety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to prevent dust from entering the eyes.[3][9] A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.
Body Chemical-Resistant Laboratory CoatA buttoned, long-sleeved lab coat is required. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory N95/FFP2 Respirator (Minimum)When handling the solid powder outside of a glovebox (i.e., in a fume hood), a NIOSH-approved N95 or equivalent FFP2 respirator is required to prevent inhalation of fine particles.[3] For spill cleanup or situations with potential for high aerosolization, a full-face respirator with appropriate cartridges may be necessary.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Step 1: Preparation & Pre-Handling

  • Designate the Area: Cordon off the area within the chemical fume hood where the work will occur.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary glassware, spatulas, and reagents. Ensure a designated, sealed hazardous waste container is readily accessible within the hood.[3]

  • Don PPE: Put on all required PPE before entering the designated handling area. Follow the correct donning sequence (e.g., lab coat, inner gloves, respirator, goggles, face shield, outer gloves).

Step 2: Weighing the Solid Compound

  • Perform all weighing operations on a balance located inside the fume hood or within a powder containment hood.

  • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Close the primary container immediately after dispensing the required amount.

Step 3: During the Reaction

  • Keep all reaction vessels capped or covered to the extent feasible.

  • Continuously monitor the reaction from outside the fume hood sash.

  • If you must leave the immediate area, ensure the reaction is stable and the fume hood sash is lowered to the appropriate height.

Step 4: Post-Handling & Decontamination

  • Decontaminate Tools: Carefully wipe down all spatulas and surfaces that may have come into contact with the compound using a solvent-moistened towel (e.g., ethanol or isopropanol), disposing of the towel in the designated solid waste container.

  • Seal Waste: Securely close the primary container of this compound and the hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer pair of gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after all PPE has been removed.[10]

Emergency & Disposal Procedures

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response:

  • Alert Personnel: Immediately notify others in the area and restrict access.

  • Assess the Spill: For a small spill (<1g) contained within the fume hood, you may proceed with cleanup if properly trained and equipped. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Cleanup: Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11] Avoid raising dust.[3] Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.

  • Final Decontamination: Wipe the spill area with a solvent-moistened cloth, and dispose of all cleanup materials as hazardous waste.

Disposal Plan: All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste.[5][7] Containers must be sealed, clearly labeled, and disposed of according to your institution's EHS guidelines and in compliance with all local, regional, and national regulations.[7]

Visualization: Risk Assessment & PPE Selection Workflow

The following diagram illustrates the logical workflow for assessing risk and selecting the appropriate level of protection when working with this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Control & PPE Selection cluster_2 Final Actions start Start: Plan to handle This compound task_assessment Assess Task: What is the physical form and quantity? start->task_assessment solid_handling Handling Solid Powder (e.g., Weighing) task_assessment->solid_handling Solid solution_handling Handling in Solution (e.g., Reaction Workup) task_assessment->solution_handling Solution eng_control Mandatory Engineering Control: Certified Chemical Fume Hood solid_handling->eng_control Must be performed inside solution_handling->eng_control Must be performed inside ppe_high Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - N95/FFP2 Respirator eng_control->ppe_high For solid handling ppe_medium Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat eng_control->ppe_medium For solution handling disposal Segregate all waste (solid, liquid, PPE) for hazardous disposal ppe_high->disposal ppe_medium->disposal decon Decontaminate workspace & wash hands thoroughly disposal->decon

Caption: Risk assessment workflow for handling this compound.

References

  • Cadeddu, A., et al. (2022). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Engineering Controls for Post-Operatory Waste Anesthetic Gases – Baseline Data Collection. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Biology. Retrieved from [Link]

  • Maciej, C., et al. (2023). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Atmosphere. Retrieved from [Link]

  • Google Patents. (2019). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran, 5-bromo-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-7-chloro-1-benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.